molecular formula C8H6ClIO2 B1456336 2-Iodo-4-methoxybenzoyl chloride CAS No. 1201221-65-9

2-Iodo-4-methoxybenzoyl chloride

Cat. No.: B1456336
CAS No.: 1201221-65-9
M. Wt: 296.49 g/mol
InChI Key: JWNKFOJFQPPUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClIO2 and its molecular weight is 296.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNKFOJFQPPUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-iodo-4-methoxybenzoyl chloride, a critical chemical intermediate in the development of advanced pharmaceutical compounds and fine chemicals. Addressing the needs of researchers and drug development professionals, this guide moves beyond a simple recitation of steps to deliver a deep understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and the critical safety protocols required for successful and secure execution. Two primary, field-proven synthetic routes are detailed—one employing thionyl chloride and the other utilizing oxalyl chloride—allowing scientists to select the optimal method based on substrate sensitivity, scale, and available resources.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic acyl chloride. The presence of three distinct reactive sites—the acyl chloride, the iodo group, and the methoxy group—makes it an exceptionally versatile building block in modern organic synthesis. The acyl chloride provides a reactive handle for acylation reactions, forming amides, esters, and ketones, which are cornerstone functionalities in many active pharmaceutical ingredients (APIs).[1][2] The iodo and methoxy substituents on the phenyl ring allow for subsequent modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) at the iodo position, further expanding its synthetic utility.

This guide is structured to provide not just a protocol, but a self-validating system of synthesis, grounded in established chemical principles and safety-first practices.

Mechanistic Rationale: Choosing the Right Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The core principle involves the replacement of the carboxylic hydroxyl group with a chloride. This is achieved by converting the hydroxyl into a better leaving group. The two most prominent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a powerful, cost-effective chlorinating agent.[3] The reaction mechanism proceeds through the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of SOCl₂. This forms a highly reactive chlorosulfite intermediate. The subsequent collapse of this intermediate is driven by the irreversible formation of two gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which effectively shifts the reaction equilibrium towards the product.[4][5][6]

  • Advantages: Low cost; the gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture.[4]

  • Causality Behind Experimental Choices: This method often requires elevated temperatures (reflux) to drive the reaction to completion.[7] While effective, the harsh conditions and the generation of corrosive HCl gas can be detrimental to sensitive functional groups on the substrate.

The Oxalyl Chloride ((COCl)₂) Pathway

Oxalyl chloride is a milder and often more selective reagent compared to thionyl chloride.[8] Its efficacy is dramatically enhanced by a catalytic amount of N,N-dimethylformamide (DMF). The mechanism is more nuanced: DMF first reacts with oxalyl chloride to form a Vilsmeier-type intermediate, a highly reactive imidoyl chloride.[8][9] This species is the true active chlorinating agent in the cycle. It reacts with the carboxylic acid to form an unstable acyl-imidoyl anhydride, which then decomposes, delivering the chloride to the acyl group and regenerating the DMF catalyst. The byproducts are all gaseous (CO, CO₂, and HCl), ensuring a clean reaction profile.[10]

  • Advantages: Milder reaction conditions (often 0 °C to room temperature), higher selectivity, and cleaner conversions, making it ideal for complex and sensitive substrates.[8][10]

  • Causality Behind Experimental Choices: The use of a solvent like dichloromethane (DCM) is standard, and the reaction is typically initiated at a reduced temperature to control the initial exothermic reaction and gas evolution.[10] This is the preferred method when substrate integrity and final product purity are paramount.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the synthesis of this compound using the preferred oxalyl chloride method.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Starting Material: 2-Iodo-4-methoxybenzoic Acid Setup Reaction Setup: Anhydrous Conditions Inert Atmosphere (N2) Start->Setup Reagents Add Anhydrous DCM & Catalytic DMF Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slow Addition of Oxalyl Chloride Cooling->Addition Stirring Stir & Warm to RT (Monitor Gas Evolution) Addition->Stirring Reaction Progress Concentration Concentrate Under Reduced Pressure Stirring->Concentration Product Crude Product: This compound Concentration->Product

Caption: Workflow for this compound synthesis.

Detailed Synthesis Protocols

Universal Precaution: All operations must be conducted in a well-ventilated chemical fume hood. All glassware must be oven-dried prior to use to eliminate moisture, which violently reacts with the chlorinating agents and hydrolyzes the product.[11][12] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[13]

Protocol A: Thionyl Chloride Method

This method is robust and suitable for larger-scale preparations where cost is a consideration.

Table 1: Materials for Protocol A

Reagent/MaterialGradeSupplier ExampleNotes
2-Iodo-4-methoxybenzoic acid≥98%Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂)≥99%, ReagentPlus®Sigma-AldrichUse as both reagent and solvent, or with a solvent like toluene.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUsed as a catalyst.
Round-bottom flask & reflux condenserN/AAny lab supplierEnsure ground glass joints are well-sealed.
Gas trap (scrubber)N/AN/AFilled with NaOH solution to neutralize HCl and SO₂ off-gases.[14]

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas scrubber. Ensure the entire apparatus is under a slight positive pressure of an inert gas (Nitrogen or Argon).

  • Charging: To the flask, add 2-iodo-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (3.0-5.0 eq). If a solvent is preferred, use toluene and 1.5-2.0 eq of thionyl chloride. Add one to two drops of DMF as a catalyst.[15][16]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes, then heat to reflux (approx. 76 °C for neat SOCl₂) for 2-4 hours, or until gas evolution ceases.[7] The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the less polar methyl ester relative to the starting acid.[7]

  • Isolation: After cooling the reaction to room temperature, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.

  • Product: The resulting residue is the crude this compound, which appears as a solid or oil. It is typically used in the next synthetic step without further purification due to its high reactivity.

Protocol B: Oxalyl Chloride Method (Preferred)

This method offers superior control and is ideal for preparing high-purity material for sensitive downstream applications.

Table 2: Materials for Protocol B

Reagent/MaterialGradeSupplier ExampleNotes
2-Iodo-4-methoxybenzoic acid≥98%Sigma-AldrichStarting material.
Oxalyl chloride ((COCl)₂)2.0 M in DCMSigma-AldrichCan also be used neat. Solution is often easier to handle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichCatalyst.
Round-bottom flask & dropping funnelN/AAny lab supplierEnsure anhydrous conditions.
Inert gas supply (N₂ or Ar)N/AN/ATo maintain an inert atmosphere.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-iodo-4-methoxybenzoic acid (1.0 eq).

  • Solvent & Catalyst: Add anhydrous dichloromethane to create a slurry (approx. 0.2-0.5 M concentration). Add a catalytic amount of DMF (e.g., 0.05 eq) via syringe.[10]

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add oxalyl chloride (1.2-1.5 eq) dropwise via a dropping funnel or syringe over 15-30 minutes.[10] Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.[10] The reaction is typically complete when the mixture becomes a clear solution and gas evolution has stopped.

  • Isolation: Carefully concentrate the reaction mixture to dryness using a rotary evaporator to afford the crude this compound.

  • Product: The product is obtained as a solid and is generally of sufficient purity (>95%) to be used directly for subsequent transformations.

Safety, Handling, and Characterization

Table 3: Hazard and Handling Summary

SubstanceHazardHandling Precautions
Thionyl ChlorideCorrosive, toxic upon inhalation, reacts violently with water to produce HCl and SO₂ gases.[11][17]Handle only in a chemical fume hood. Wear acid-resistant gloves, goggles, and a face shield.[13] Keep away from water and moisture.[11] Store in a cool, dry, well-ventilated area.[12]
Oxalyl ChlorideToxic, corrosive, sharp odor.[8] Reacts with water.Handle only in a chemical fume hood. Avoid breathing vapors. Use appropriate PPE.
Benzoyl ChloridesCorrosive, lachrymatory (causes tearing).[18] Moisture-sensitive.[1][2]Avoid contact with skin and eyes. Handle under an inert atmosphere. Store in a tightly sealed container.
Dichloromethane (DCM)Volatile, potential carcinogen.Use in a well-ventilated area or fume hood. Avoid prolonged skin contact.

Waste Disposal: Unreacted thionyl chloride or oxalyl chloride must be quenched before disposal. This can be done by slowly adding the reagent to a large volume of a stirred, cold alcohol (e.g., isopropanol) or a basic solution (e.g., sodium bicarbonate). The resulting mixture should be neutralized and disposed of according to institutional guidelines for halogenated organic waste.

Product Characterization:

  • Infrared (IR) Spectroscopy: Confirmation of the reaction is achieved by observing the disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a higher frequency (~1780-1800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the integrity of the aromatic and methoxy protons, showing the expected shifts and coupling patterns.

Conclusion

The synthesis of this compound is a critical enabling step for numerous research and development programs. The choice between the thionyl chloride and oxalyl chloride methods depends on the specific requirements of the project. While the thionyl chloride route is economical, the oxalyl chloride method provides a milder, more controlled, and often cleaner pathway, making it the superior choice for high-value, sensitive applications. By understanding the causality behind the procedural steps and adhering strictly to the safety protocols outlined, researchers can reliably and safely produce this valuable synthetic intermediate.

References

  • Title: Synthesis of Phenols from Benzoic Acids Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of 4-methoxybenzoyl chloride Source: PrepChem.com URL: [Link]

  • Title: A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride Source: Google Patents URL
  • Title: SOCL2 -> Acid Chloride... Overnight? Source: Sciencemadness.org URL: [Link]

  • Title: Safety Data Sheet: Thionyl chloride Source: Carl ROTH URL: [Link]

  • Title: converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]

  • Title: Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Source: Pearson URL: [Link]

  • Title: Oxalyl chloride Source: Wikipedia URL: [Link]

  • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

  • Title: What should i reconsider in my experiment for acyl chloride to be formed? Source: ResearchGate URL: [Link]

  • Title: HAZARD SUMMARY: THIONYL CHLORIDE Source: NJ.gov URL: [Link]

  • Title: Oxalyl chloride Source: Organic Chemistry Portal URL: [Link]

  • Title: Acyl chloride synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride Source: University of Louisville URL: [Link]

  • Title: Selectivity of Thionyl Chloride Source: Reddit URL: [Link]

  • Title: Safety Data Sheet: Benzoyl chloride Source: Carl ROTH URL: [Link]

  • Title: Conversion of carboxylic acids into acid chlorides with SOCl2 Source: Master Organic Chemistry URL: [Link]

  • Title: Carboxylic Acids Advanced. Reaction with Thionyl Chloride Source: YouTube URL: [Link]

  • Title: Acid to Acid Chloride - Common Conditions Source: organic-reaction.com URL: [Link]

Sources

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoyl chloride: A Key Intermediate for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methoxybenzoyl chloride is a vital, yet specialized, chemical intermediate that serves as a cornerstone in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a reactive acyl chloride, an electron-donating methoxy group, and a versatile iodine atom—renders it an invaluable building block for creating novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and advanced materials.

Introduction and Molecular Overview

This compound, with the CAS Number 1201221-65-9, is a polysubstituted aromatic acyl chloride. The strategic placement of the iodo, methoxy, and acyl chloride groups on the benzene ring creates a molecule with a nuanced reactivity profile, enabling a wide range of chemical transformations.

The acyl chloride group is a highly reactive functional group that readily participates in acylation reactions with a variety of nucleophiles. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. The iodine atom, a versatile halogen, can be readily substituted or participate in a variety of cross-coupling reactions, making it a key handle for further molecular elaboration.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Iodobenzoyl chloride4-Methoxybenzoyl chloride
CAS Number 1201221-65-9609-67-6100-07-2
Molecular Formula C₈H₆ClIO₂C₇H₄ClIOC₈H₇ClO₂
Molecular Weight 296.49 g/mol 266.46 g/mol 170.59 g/mol
Appearance Inferred: SolidOff-white solidAmber-colored crystalline solid
Melting Point Data not available27-32 °C22 °C[1]
Boiling Point Data not available120-121 °C at 1 mmHg262-263 °C

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 2-iodo-4-methoxybenzoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

Synthesis of 2-Iodo-4-methoxybenzoic acid

A robust and well-documented method for the synthesis of 2-iodo-4-methoxybenzoic acid involves a Sandmeyer-type reaction starting from 4-methoxyanthranilic acid.

Experimental Protocol:

  • Diazotization: Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C. Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C. Stir the resulting diazonium salt solution for an additional 15 minutes.

  • Iodination: Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid. Add this solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6°C.

  • Reaction and Isolation: Stir the mixture at room temperature for 30 minutes, then slowly heat to reflux and maintain for 2 hours. Cool the mixture to room temperature.

  • Purification: Filter the precipitated brown crystals, wash with water until neutral, and dry under reduced pressure to yield 2-iodo-4-methoxy-benzoic acid. The product should have a melting point of approximately 174°C.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Generalized Experimental Protocol:

  • Reaction Setup: In a fume hood, suspend 2-iodo-4-methoxybenzoic acid in an anhydrous solvent such as toluene or dichloromethane.

  • Chlorination: Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Iodo-4-methoxybenzoic acid cluster_step2 Step 2: Chlorination 4-Methoxyanthranilic_acid 4-Methoxyanthranilic acid Diazonium_salt Diazonium Salt Intermediate 4-Methoxyanthranilic_acid->Diazonium_salt 1. NaNO₂, HCl 2. KI, H₂SO₄ 2-Iodo-4-methoxybenzoic_acid 2-Iodo-4-methoxybenzoic acid Diazonium_salt->2-Iodo-4-methoxybenzoic_acid Reflux 2-Iodo-4-methoxybenzoyl_chloride This compound 2-Iodo-4-methoxybenzoic_acid->2-Iodo-4-methoxybenzoyl_chloride SOCl₂ or (COCl)₂ cat. DMF caption Figure 1: Synthesis of this compound

Caption: Figure 1: Synthesis of this compound

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Acylation Reactions

The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions), to form the corresponding esters, amides, and ketones. The presence of the ortho-iodo group may introduce some steric hindrance, potentially modulating the reactivity compared to its non-iodinated counterpart.

Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Common cross-coupling reactions for aryl iodides include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Reactivity_Diagram cluster_acylation Acylation Reactions cluster_cross_coupling Cross-Coupling Reactions Start This compound Ester Ester Formation Start->Ester R-OH Amide Amide Formation Start->Amide R₂NH Ketone Ketone Formation (Friedel-Crafts) Start->Ketone Arene, Lewis Acid Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Ar-B(OR)₂ Pd catalyst Heck Heck Coupling (C-C bond) Start->Heck Alkene Pd catalyst Sonogashira Sonogashira Coupling (C-C bond) Start->Sonogashira Alkyne Pd/Cu catalyst Buchwald_Hartwig Buchwald-Hartwig (C-N, C-O bonds) Start->Buchwald_Hartwig Amine or Alcohol Pd catalyst caption Figure 2: Reactivity Profile

Caption: Figure 2: Reactivity Profile

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The combination of the methoxybenzoyl scaffold with a reactive iodine handle makes it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening.

The methoxybenzoyl moiety is a common feature in a variety of pharmaceutical agents, contributing to their binding affinity and pharmacokinetic properties. The iodo group provides a versatile point for diversification, allowing for the rapid synthesis of analogs with modified properties. For instance, the iodine can be replaced with a wide range of functionalities via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As with all acyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. It will likely react violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.

Handling:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep away from sources of ignition.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of an acyl chloride, a methoxy group, and an iodine atom provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely available, its synthesis and reactivity can be reliably inferred from its constituent functional groups and related analogs. As the demand for novel and diverse chemical entities continues to grow, the utility of such multifunctional building blocks is expected to increase, making this compound a valuable tool for the modern synthetic chemist.

References

  • PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • PubChem. 2-Methoxybenzoyl chloride. [Link]

Sources

2-Iodo-4-methoxybenzoyl chloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoyl Chloride: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1201221-65-9), a key intermediate in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its applications as a versatile building block. Emphasis is placed on the causality behind experimental choices, safety protocols, and the strategic importance of the compound's unique substitution pattern for creating complex molecules.

Compound Identification and Properties

This compound is a substituted aromatic acyl chloride. The presence of three distinct functional groups—the reactive acyl chloride, the electron-donating methoxy group, and the versatile iodine atom—makes it a highly valuable reagent in medicinal chemistry and material science. The ortho-iodine atom is particularly significant as it provides a synthetic handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValue (this compound)Value (Analogues)Source
CAS Number 1201221-65-9-
Molecular Formula C₈H₆ClIO₂C₇H₄ClIO (2-Iodobenzoyl chloride)[1]
Molecular Weight 312.49 g/mol 266.46 g/mol (2-Iodobenzoyl chloride)Calculated /[1]
Appearance Expected to be a solid or liquidOff-white solid (2-Iodobenzoyl chloride)[1]
Melting Point Data not available27-32 °C (2-Iodobenzoyl chloride)[1][2]
Boiling Point Data not available105-106 °C at 1 mmHg (2-Iodobenzoyl chloride)[2]
Reactivity Reacts violently with water, bases, and alcohols. Lachrymator.Reacts exothermically with water. Corrosive.[3][4][5]

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor, 4-methoxyanthranilic acid. The first step involves a Sandmeyer-type reaction to replace the amino group with iodine, followed by the conversion of the resulting carboxylic acid to the desired acyl chloride.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Iodination (Sandmeyer Reaction) cluster_1 Step 2: Acyl Chloride Formation A 4-Methoxyanthranilic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (0-5°C) C 2-Iodo-4-methoxybenzoic Acid B->C  KI, H₂SO₄ D 2-Iodo-4-methoxybenzoic Acid E This compound D->E  SOCl₂, cat. DMF

Caption: Two-step synthesis pathway from anthranilic acid to benzoyl chloride.

Part 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

This protocol is adapted from established procedures for the iodination of anthranilic acids.[6]

Methodology:

  • Diazotization: Suspend 4-methoxyanthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature between 0-5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition. Stir the resulting solution for an additional 15 minutes.

  • Iodination: In a separate vessel, prepare a solution of potassium iodide (1.1 eq) in dilute sulfuric acid. Add this solution dropwise to the cold diazonium salt solution. Nitrogen gas will evolve as the diazonium group is displaced.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 2 hours to ensure complete reaction. Cool the mixture to room temperature.

  • Isolation: The product, 2-iodo-4-methoxybenzoic acid, will precipitate as a solid. Collect the crystals by filtration, wash with cold water until the filtrate is neutral, and dry under reduced pressure.[6]

Part 2: Synthesis of this compound

This is a standard conversion of a carboxylic acid to an acyl chloride.[7]

Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, charge a round-bottom flask with 2-iodo-4-methoxybenzoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~2-3 eq).

  • Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

  • Reaction: Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed. Once the initial gas evolution subsides, heat the mixture to a gentle reflux (e.g., 70-80°C) for 1-3 hours or until gas evolution ceases completely.

  • Purification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, anhydrous toluene can be added and co-evaporated. The resulting crude this compound is often of sufficient purity for subsequent reactions.

Applications in Drug Development and Research

Acyl chlorides are fundamental reagents in organic synthesis. The value of this compound is amplified by its specific substitution pattern, which offers strategic advantages in the synthesis of complex pharmaceutical targets.

  • Amide and Ester Formation: The primary application of acyl chlorides is in the acylation of amines and alcohols to form stable amide and ester linkages, respectively.[8] These functional groups are ubiquitous in pharmaceuticals. The 4-methoxybenzoyl moiety is a common scaffold in biologically active molecules.

  • Synthesis of Bioactive Molecules: The related compound, 4-methoxybenzoyl chloride, is used to synthesize stilbene and dihydrostilbene derivatives, which are being investigated as potential anti-cancer agents.[7][8] this compound can be used similarly, with the added benefit of the iodine atom for subsequent modifications.

  • Advanced Intermediate for Cross-Coupling: The ortho-iodine atom is a key feature, serving as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As with all acyl chlorides, this compound must be handled with extreme care due to its hazardous properties. The safety profile is extrapolated from closely related and well-documented compounds like 2-iodobenzoyl chloride and 4-methoxybenzoyl chloride.

Table 2: Hazard and Safety Information

HazardDescription & Precautionary MeasuresSource
Corrosivity Causes severe skin burns and eye damage. It is a lachrymator (tear-inducing agent).[1][4][1][4]
Inhalation Harmful if inhaled. May cause respiratory irritation and corrosive injuries to the upper respiratory tract.[1][9][1][2][9]
Reactivity Reacts violently and exothermically with water (including moisture in the air), strong bases, and alcohols to produce corrosive HCl gas.[3][5][3][4][5]
Experimental Safety Protocols
  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield (8-inch minimum).[3] A lab coat is mandatory.

  • Handling: Use personal protective equipment. Avoid breathing vapors, mist, or gas.[3][4] Handle under an inert atmosphere to prevent degradation from moisture. Containers that have been opened must be carefully resealed and kept upright.[3]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][4] The container must be kept tightly closed. Store away from incompatible materials such as water, bases, and alcohols.[4]

  • Spill & First Aid:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Remove contaminated clothing.[3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3]

  • Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in research and development, particularly in the pharmaceutical industry. Its trifunctional nature allows for a wide range of chemical transformations, from simple acylations to complex, metal-catalyzed cross-coupling reactions. Understanding the detailed synthesis protocols and adhering to strict safety measures are essential for its effective and safe utilization in the laboratory. The strategic placement of the iodo and methoxy groups makes this compound a superior choice for chemists aiming to construct novel and complex molecular architectures.

References

  • PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • LookChem. 2-iodo-4-methylbenzoyl chloride. [Link]

  • Alfa Aesar. Safety Data Sheet - 2-Methoxybenzoyl chloride. [Link]

  • Angene Chemical. Safety Data Sheet - 3-Methoxybenzoyl chloride. [Link]

  • PubChem. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112. [Link]

  • Cheméo. 2-Iodobenzoyl chloride. [Link]

  • PubChem. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. [Link]

Sources

An In-Depth Technical Guide to 2-Iodo-4-methoxybenzoyl Chloride: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Benzoyl Chloride Derivative

2-Iodo-4-methoxybenzoyl chloride is a halogenated and methoxy-substituted aromatic acyl chloride. Its unique structural features, comprising an electron-donating methoxy group and a sterically hindering iodo substituent ortho to the reactive acyl chloride moiety, make it a compound of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, insights into its chemical reactivity, and essential safety and handling procedures.

Core Molecular and Physical Characteristics

This compound is a molecule with the chemical formula C₈H₆ClIO₂ and a molecular weight of 296.49 g/mol .[1] The presence of the iodo and methoxy groups on the benzene ring significantly influences the electron density and steric environment of the carbonyl carbon, thereby modulating its reactivity.

PropertyValueSource
Molecular Formula C₈H₆ClIO₂[1]
Molecular Weight 296.49 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1201221-65-9[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-methoxyanthranilic acid. The first step involves the synthesis of the intermediate, 2-Iodo-4-methoxybenzoic acid, via a Sandmeyer-type reaction. The subsequent step is the conversion of the carboxylic acid to the desired acyl chloride.

Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

This procedure involves the diazotization of 4-methoxyanthranilic acid followed by iodination.

Experimental Protocol:

  • Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.[2]

  • With continuous stirring at 0-5°C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes to form the diazonium salt.[2]

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.[2]

  • Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid and add it dropwise to the diazonium salt solution at 3-6°C over 45 minutes.[2]

  • After the addition is complete, stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[2]

  • Cool the mixture to room temperature, which will cause the product to precipitate as brown crystals.[2]

  • Collect the crystals by filtration, wash with water until neutral, and dry under reduced pressure to yield 2-iodo-4-methoxybenzoic acid.[2] The reported melting point of the product is 174°C.[2]

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-Iodo-4-methoxybenzoic acid in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Stir the mixture at room temperature until the initial gas evolution (HCl and SO₂) subsides, then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid cluster_step2 Step 2: Conversion to Acyl Chloride A 4-Methoxyanthranilic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI, H₂SO₄) C->D E 2-Iodo-4-methoxybenzoic Acid D->E F 2-Iodo-4-methoxybenzoic Acid G Chlorination (SOCl₂, cat. DMF, Reflux) F->G H This compound G->H

A two-step synthetic workflow for this compound.

Chemical Reactivity and Considerations

The reactivity of this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The electron-donating methoxy group at the para position can slightly reduce the reactivity of the acyl chloride towards nucleophiles compared to unsubstituted benzoyl chloride.[3] Conversely, the ortho-iodo substituent introduces significant steric hindrance around the carbonyl group, which can also influence the rate of nucleophilic attack.

Like other benzoyl chlorides, it is expected to undergo typical reactions of acyl chlorides, including:

  • Hydrolysis: Reacts with water to form 2-Iodo-4-methoxybenzoic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form the corresponding esters.

  • Aminolysis: Reacts with primary and secondary amines to yield amides.

  • Friedel-Crafts Acylation: Can be used to introduce the 2-iodo-4-methoxybenzoyl group onto aromatic substrates in the presence of a Lewis acid catalyst.

The interplay of electronic and steric effects makes this compound a valuable reagent for fine-tuning reactivity in complex syntheses.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before use.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

Handling and Storage:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Store in a cool, dry, and well-ventilated area away from water, alcohols, bases, and oxidizing agents.

  • Keep containers tightly sealed.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of 2-Iodo-4-methoxybenzoyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Benzoyl Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. 2-Iodo-4-methoxybenzoyl chloride has emerged as a highly versatile and strategically important building block. Its structure, featuring a reactive acyl chloride, an electron-donating methoxy group, and a strategically placed iodine atom, offers a trifecta of chemical handles for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound as a starting material, from its synthesis and purification to its application in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueSource(s)
CAS Number 1201221-65-9[1]
Molecular Formula C₈H₆ClIO₂[1]
Molecular Weight 296.49 g/mol [1]
Appearance Expected to be a solid at room temperature, potentially off-white to yellow.
Reactivity Reacts with water and other nucleophiles. Moisture sensitive.[2]
Solubility Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Toluene).

Safety and Handling Precautions:

This compound is a corrosive compound and a lachrymator.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3] Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][3] Reaction vessels and solvents must be scrupulously dried before use to prevent hydrolysis of the acyl chloride.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved in a two-stage process, beginning with the synthesis of the precursor carboxylic acid, followed by its conversion to the acyl chloride.

Stage 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

The precursor, 2-iodo-4-methoxybenzoic acid, can be synthesized from 4-methoxyanthranilic acid via a Sandmeyer-type reaction. This classic transformation involves diazotization of the primary amine followed by displacement with iodide.

Synthesis_of_2_Iodo_4_methoxybenzoic_Acid start 4-Methoxyanthranilic Acid reagents1 1. HCl, NaNO2, 0-5 °C 2. KI, H2SO4 intermediate Diazonium Salt (in situ) start->intermediate Diazotization product 2-Iodo-4-methoxybenzoic Acid intermediate->product Iodide Displacement

Caption: Workflow for the synthesis of 2-iodo-4-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Iodo-4-methoxybenzoic Acid

  • Diazotization: Suspend 4-methoxyanthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature between 0-5 °C. Stir for an additional 15 minutes at this temperature.

  • Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in dilute sulfuric acid. Add this solution dropwise to the cold diazonium salt solution, keeping the temperature below 6 °C.

  • Reaction Completion and Isolation: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Cool the mixture to room temperature, which will cause the product to precipitate.

  • Purification: Collect the crude product by filtration, wash with water until the filtrate is neutral, and dry under reduced pressure. The product is typically obtained as brown crystals.

ParameterValueSource(s)
Starting Material 4-Methoxyanthranilic Acid[4]
Key Reagents NaNO₂, KI, HCl, H₂SO₄[4]
Reaction Temperature 0-5 °C (diazotization), Reflux[4]
Typical Yield Not specified, but generally good for Sandmeyer reactions.
Melting Point 174 °C[4]
Stage 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a critical step that renders the carbonyl carbon highly electrophilic and ready for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

Acyl_Chloride_Formation start 2-Iodo-4-methoxybenzoic Acid reagents SOCl2 (excess) cat. DMF, Reflux product This compound start->product Chlorination byproducts SO2 (g) + HCl (g) product->byproducts Byproducts

Caption: General workflow for acyl chloride formation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a trap with aqueous base), add 2-iodo-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed. After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting this compound is often used in the next step without further purification.

ParameterValueSource(s)
Starting Material 2-Iodo-4-methoxybenzoic Acid
Chlorinating Agent Thionyl Chloride (SOCl₂)[5]
Catalyst N,N-Dimethylformamide (DMF)
Reaction Temperature Reflux (80-90 °C)
Typical Yield Generally high (>90%) for this type of reaction.[6]

Purification and Characterization

While often used crude, purification of this compound can be achieved by vacuum distillation.[2] Due to the high boiling points of substituted benzoyl chlorides, a good vacuum is essential to prevent thermal decomposition.

Characterization:

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR (CDCl₃) Aromatic protons in the range of 7.0-8.0 ppm. The methoxy group singlet around 3.9 ppm. The proton ortho to the iodine will be the most downfield.
¹³C NMR (CDCl₃) Carbonyl carbon around 165-170 ppm. Aromatic carbons in the range of 110-160 ppm. Methoxy carbon around 56 ppm.
IR (neat) Strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹. C-O stretch for the methoxy group around 1250 cm⁻¹.

Strategic Applications in Drug Development

The utility of this compound in drug synthesis stems from its dual functionality. The acyl chloride provides a reliable means of forming stable amide or ester linkages, which are ubiquitous in pharmaceuticals.[7] The ortho-iodo group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8] This allows for the introduction of diverse aryl or heteroaryl moieties, a common strategy in lead optimization to explore structure-activity relationships (SAR).

While specific examples of marketed drugs using this compound as a direct starting material are not readily found in publicly available literature, its structural motifs are present in numerous biologically active compounds. For instance, the related 4-methoxybenzoyl chloride is a known intermediate in the synthesis of compounds with anti-cancer and anti-inflammatory properties.[9][10] The addition of the ortho-iodo group provides a strategic advantage for further diversification through cross-coupling chemistry.

Drug_Synthesis_Strategy start 2-Iodo-4-methoxybenzoyl Chloride intermediate Amide Intermediate start->intermediate Amide Formation amine Amine (R-NH2) boronic_acid Aryl Boronic Acid (Ar-B(OH)2) final_product Diversified Drug Candidate intermediate->final_product Suzuki Coupling

Caption: Synthetic strategy utilizing this compound.

This two-pronged reactivity allows medicinal chemists to first establish a core amide or ester scaffold and then introduce diversity at the ortho position, systematically probing the steric and electronic requirements of a biological target.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its synthesis is straightforward, and its unique combination of functional groups provides a robust platform for generating libraries of compounds for biological screening. A comprehensive understanding of its synthesis, handling, and reactivity, as outlined in this guide, empowers researchers to leverage this strategic building block to its full potential in the quest for novel therapeutics.

References

  • Sigma-Aldrich. This compound.

  • Guidechem. How to Synthesize 4-Methoxybenzoyl Chloride?

  • Fisher Scientific. Safety Data Sheet: 4-Methoxybenzoyl chloride.

  • PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid.

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides.

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.

  • ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?

  • Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.

  • Chemistry LibreTexts. Suzuki Coupling.

  • ChemicalBook. 4-Methoxybenzoyl chloride.

  • CPHI Online. 4-Methoxybenzoyl Chloride | Shree Ganesh Remedies Ltd.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-4-methoxybenzoyl chloride (CAS No. 1201221-65-9) is a substituted aromatic acyl chloride that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex agrochemicals.[1] Its bifunctional nature, featuring a highly reactive acyl chloride group and a synthetically versatile iodinated aromatic ring, allows for diverse chemical transformations. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses.

This technical guide provides a comprehensive analysis of the key spectroscopic and spectrometric data for this compound. Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document offers predicted spectral data, interpretation rationale, and standardized protocols for data acquisition. The insights herein are designed to support researchers and drug development professionals in the unambiguous identification and quality control of this important chemical building block.

Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic signature of this compound is a direct consequence of its molecular architecture. The key structural features are:

  • An Acyl Chloride Group (-COCl): This is a strongly electron-withdrawing group. The high electronegativity of both the oxygen and chlorine atoms significantly influences the electronic environment of the molecule.

  • A Substituted Benzene Ring: The aromatic ring provides a rigid scaffold and exhibits characteristic signals in both NMR and IR spectroscopy.

  • An Iodine Substituent: As a heavy halogen, iodine exerts a significant inductive electron-withdrawing effect and a weaker resonance-donating effect. Its presence is also a key indicator in mass spectrometry.

  • A Methoxy Group (-OCH₃): This group is a strong resonance electron-donating group and a moderately inductive electron-withdrawing group, significantly impacting the chemical shifts of nearby protons and carbons.

The interplay of these substituents—the electron-donating methoxy group at position 4, and the electron-withdrawing iodo and acyl chloride groups at positions 2 and 1, respectively—creates a unique and predictable electronic distribution across the aromatic ring, which is reflected in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The substitution pattern (1,2,4-trisubstituted) will result in three unique aromatic signals.

  • Causality of Chemical Shifts: The proton ortho to the methoxy group and meta to the iodine (H-5) will be the most shielded due to the strong electron-donating effect of the methoxy group. The proton ortho to the iodine (H-3) will be significantly deshielded. The proton meta to the methoxy group and ortho to the carbonyl (H-6) will also be deshielded. The methoxy protons will appear as a sharp singlet in the typical ether region.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Shift & Splitting
OCH₃ ~3.90 Singlet (s) 3H Protons on carbon adjacent to an oxygen atom.
H-5 ~6.95 Doublet (d) 1H Ortho to electron-donating OCH₃ group (shielded). Coupled to H-6 (J ≈ 8.5 Hz).
H-3 ~7.50 Doublet (d) 1H Ortho to electron-withdrawing Iodo group. Coupled to H-5 (J ≈ 2.0 Hz, meta coupling).

| H-6 | ~7.90 | Doublet of Doublets (dd) | 1H | Ortho to electron-withdrawing COCl group (deshielded). Coupled to H-5 (J ≈ 8.5 Hz) and H-3 (J ≈ 2.0 Hz). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

  • Causality of Chemical Shifts: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (O and Cl).[3] The carbon attached to the iodine (C-2) will be significantly shifted upfield due to the "heavy atom effect." The carbon attached to the methoxy group (C-4) will be downfield due to the electronegativity of oxygen.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
OCH₃ ~56.0 Typical shift for a methoxy carbon.
C-2 ~92.0 Shielded due to the heavy atom effect of Iodine.
C-5 ~112.0 Shielded by electron-donating OCH₃ group.
C-3 ~122.0 Aromatic CH carbon.
C-1 ~135.0 Aromatic carbon attached to the COCl group.
C-6 ~140.0 Deshielded by adjacent COCl group.
C-4 ~165.0 Deshielded by attachment to electronegative Oxygen.

| C=O | ~168.0 | Carbonyl carbon of an acyl chloride. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 15-25 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and has minimal overlapping signals.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (15-25 mg) Prep2 Dissolve in CDCl₃ (~0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Tune & Shim Acq1->Acq2 Acq3 Acquire ¹H & ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to Solvent Peak Proc2->Proc3 Final Final Proc3->Final Final Spectrum

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be dominated by a very strong and sharp absorption band for the carbonyl group.

  • C=O Stretch (Acyl Chloride): The most diagnostic peak will be the carbonyl stretch. Due to the strong inductive effect of the attached chlorine atom, this bond is strengthened, and its stretching frequency is shifted higher than that of ketones or aldehydes. It is expected in the range of 1770-1815 cm⁻¹.[4]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch (Aryl Ether): A strong absorption corresponding to the asymmetric C-O-C stretch of the methoxy group should appear around 1250 cm⁻¹.

  • C-Cl and C-I Stretches: These vibrations appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.

Table 3: Predicted Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3050-3100 Medium-Weak C-H Stretch Aromatic
~2950, ~2850 Medium-Weak C-H Stretch OCH₃
~1775 Very Strong, Sharp C=O Stretch Acyl Chloride
~1590, ~1480 Medium-Weak C=C Stretch Aromatic Ring
~1250 Strong Asymmetric C-O Stretch Aryl Ether
~1020 Medium Symmetric C-O Stretch Aryl Ether
~830 Strong C-H Bend (out-of-plane) 1,2,4-Trisubstituted Benzene
< 800 Medium C-Cl Stretch Acyl Chloride

| < 600 | Medium | C-I Stretch | Aryl Iodide |

Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a rapid and reliable technique for analyzing liquid or solid samples directly without extensive preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI) at 70 eV, this compound will ionize and subsequently fragment in a predictable manner.

  • Molecular Ion (M⁺): The molecular formula is C₈H₆ClIO₂. The molecular ion peak will appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Iodine is monoisotopic (¹²⁷I). The nominal molecular weight is 296 g/mol for the ³⁵Cl isotope. Therefore, prominent peaks at m/z 296 and 298 are expected.

  • Key Fragmentation Pathways:

    • Loss of Cl radical: The M-Cl fragment ([C₈H₆IO₂]⁺) is a common and favorable fragmentation for acyl chlorides, leading to a stable acylium ion at m/z 261.

    • Loss of COCl radical: Cleavage of the bond between the ring and the carbonyl group will result in the loss of a COCl radical, yielding an iodomethoxy-phenyl cation ([C₇H₆IO]⁺) at m/z 249.

    • Loss of Iodine radical: While the C-I bond is weaker than a C-C bond, loss of the iodine radical from the molecular ion would produce a fragment at m/z 169/171.[5][6]

    • Subsequent Fragmentations: The primary fragments will likely undergo further fragmentation, such as the loss of a methyl radical (-15) or carbon monoxide (-28) from the acylium ion.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z (for ³⁵Cl) Proposed Fragment Ion Formula Interpretation
296 / 298 [M]⁺ [C₈H₆ClIO₂]⁺ Molecular Ion (M⁺ and M+2 peaks)
261 [M - Cl]⁺ [C₈H₆IO₂]⁺ Loss of Chlorine radical (Acylium ion)
249 [M - COCl]⁺ [C₇H₆IO]⁺ Loss of COCl radical
233 [M - Cl - CO]⁺ [C₇H₆IO]⁺ Loss of CO from the acylium ion
169 / 171 [M - I]⁺ [C₈H₆ClO₂]⁺ Loss of Iodine radical

| 127 | [I]⁺ | [I]⁺ | Iodine cation (less common) |

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

  • GC Method:

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution in splitless or split mode.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. Rationale: This allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Temperatures: Set the ion source to ~230°C and the transfer line to ~280°C.

Visualization: Predicted MS Fragmentation Pathway

MS_Fragmentation M [C₈H₆ClIO₂]⁺ m/z 296/298 (Molecular Ion) F1 [C₈H₆IO₂]⁺ m/z 261 (Acylium Ion) M->F1 - •Cl F2 [C₇H₆IO]⁺ m/z 249 M->F2 - •COCl F4 [C₈H₆ClO₂]⁺ m/z 169/171 M->F4 - •I F3 [C₇H₆IO]⁺ m/z 233 F1->F3 - CO

Caption: Predicted EI-MS fragmentation of the title compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework. Infrared spectroscopy serves as a rapid and definitive method to confirm the presence of the critical acyl chloride carbonyl group. Finally, mass spectrometry confirms the molecular weight and elemental composition while providing further structural corroboration through predictable fragmentation patterns. The data and protocols presented in this guide form a robust framework for the identity and purity verification of this versatile synthetic intermediate.

References

  • Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026.
  • IR Spectroscopy of Carbonyls. (n.d.). Scribd. Retrieved January 20, 2026.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013).
  • Synthesis of 2-iodo-4-methoxy-benzoic acid. (n.d.). PrepChem.com. Retrieved January 20, 2026.
  • Benzoyl chloride. (n.d.). PubChem. Retrieved January 20, 2026.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 20, 2026.
  • IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved January 20, 2026.
  • 2-iodo-4-methylbenzoyl chloride. (n.d.). LookChem. Retrieved January 20, 2026.
  • Carbonyl compounds - IR spectroscopy. (n.d.).
  • Mass spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026.
  • NMR Analysis of Substituted Benzophenones Analysis Guide. (2014). Oregon State University. Retrieved January 20, 2026.
  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. (2013). PubMed. Retrieved January 20, 2026.
  • Benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 20, 2026.
  • IR Spectroscopy Tutorial: Carbonyl Compounds. (n.d.). University of Calgary. Retrieved January 20, 2026.
  • Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide. (2025). BenchChem. Retrieved January 20, 2026.
  • Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. (2017). Chemistry Stack Exchange. Retrieved January 20, 2026.
  • Mass spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026.
  • 2-Methoxybenzoyl chloride. (n.d.). PubChem. Retrieved January 20, 2026.
  • H-1 and C-13 NMR spectra of benzilmonoimines. (2017).
  • Benzoyl Chloride. (2017). ACS Reagent Chemicals. Retrieved January 20, 2026.
  • ¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. Retrieved January 20, 2026.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved January 20, 2026.
  • Benzoyl chloride, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 20, 2026.
  • Benzoyl Chloride - Explore the Science & Experts. (n.d.). ideXlab. Retrieved January 20, 2026.
  • 4-Methoxybenzoyl chloride. (2025). ChemicalBook. Retrieved January 20, 2026.
  • 4-Methoxybenzoyl chloride 100-07-2. (n.d.). Guidechem. Retrieved January 20, 2026.
  • 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook. Retrieved January 20, 2026.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-4-methoxybenzoyl Chloride and Related Derivatives. (2025). BenchChem. Retrieved January 20, 2026.
  • Introduction to IR Spectroscopy. (2018). YouTube. Retrieved January 20, 2026.
  • How to Synthesize 4-Methoxybenzoyl Chloride?. (n.d.). Guidechem. Retrieved January 20, 2026.
  • Using IR Spectroscopy to Distinguish Between Two Compounds. (2020). YouTube. Retrieved January 20, 2026.
  • 4-Methoxybenzoyl chloride(100-07-2)IR1. (n.d.). ChemicalBook. Retrieved January 20, 2026.
  • 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 20, 2026.
  • 4-Iodobenzoyl chloride(1711-02-0) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 20, 2026.
  • 4-Iodobenzoyl chloride(1711-02-0)IR1. (n.d.). ChemicalBook. Retrieved January 20, 2026.
  • 4-Methoxybenzoyl chloride-100-07-2. (n.d.). Shree Ganesh Remedies Limited. Retrieved January 20, 2026.

Sources

An In-Depth Technical Guide to the Purity and Characterization of 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-4-methoxybenzoyl chloride is a crucial substituted benzoyl chloride intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its high reactivity, attributed to the acyl chloride functional group, makes it an excellent acylating agent but also presents significant challenges in its synthesis, purification, and characterization. The presence of impurities can drastically affect the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, purification, and multi-faceted analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

Substituted benzoyl chlorides are cornerstone reagents in organic synthesis. The specific substitution pattern of this compound—featuring an electron-donating methoxy group and a bulky, synthetically versatile iodo group—makes it a unique building block. The methoxy group can modulate the electronic properties and bioavailability of target molecules, while the iodo group serves as a handle for further functionalization, most notably in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Given its role as a precursor, ensuring the high purity of this compound is not merely a matter of good practice but a critical quality control checkpoint. Impurities such as the parent carboxylic acid, residual chlorinating agents, or side-reaction products can lead to the formation of intractable impurity profiles in subsequent synthetic steps. This necessitates a robust and well-validated set of analytical methods to confirm both the identity and purity of the material before its use.

Synthesis and Purification: A Protocol Built on Chemical Principles

The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid.

Synthesis of Precursor: 2-Iodo-4-methoxybenzoic acid

The precursor acid can be synthesized from 4-methoxyanthranilic acid via a Sandmeyer-type reaction.[1] This involves diazotization of the amine followed by displacement with iodide.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is typically achieved using an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness, with the reaction being driven by the evolution of gaseous byproducts (SO₂ and HCl).

Causality Behind Experimental Choices:

  • Thionyl Chloride in Excess: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent can be easily removed under reduced pressure.

  • Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent.

  • Anhydrous Conditions: All acyl chloride syntheses must be performed under strictly anhydrous conditions. Acyl chlorides are highly reactive towards water and will rapidly hydrolyze back to the parent carboxylic acid.[3]

Detailed Experimental Protocol: Synthesis
  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., CaCl₂), add 2-iodo-4-methoxybenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2-3 eq).

  • Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Stir the mixture at room temperature. Observe the evolution of gas (HCl and SO₂).

  • Once the initial effervescence subsides, heat the mixture to a gentle reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases completely.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial Step: To ensure all residual SOCl₂ is removed, add anhydrous toluene to the crude product and evaporate again. The resulting crude this compound is often a dark oil or solid.

Purification by Vacuum Distillation

For high purity, the crude product must be purified. Vacuum distillation is the method of choice for liquid benzoyl chlorides as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[4]

Causality Behind Experimental Choices:

  • Vacuum: Lowering the pressure reduces the boiling point, which is critical for preventing polymerization and degradation that can occur at high temperatures.

  • Fractional Distillation: Using a short-path distillation apparatus or a fractionating column helps to separate the desired product from less volatile impurities (like the starting acid) and more volatile impurities.

Synthesis_Purification_Workflow

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

    • Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (~7.0-8.0 ppm). Their chemical shifts and coupling patterns (doublets, doublet of doublets) are diagnostic of the 1,2,4-substitution pattern. The proton ortho to the iodine will be the most downfield.

    • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons (-OCH₃) will be observed in the upfield region (~3.8-4.0 ppm).

    • Purity Assessment: The absence of a broad singlet for the carboxylic acid proton (-COOH) around 10-12 ppm indicates complete conversion from the starting material.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton.[6]

    • Carbonyl Carbon: The acyl chloride carbonyl carbon will have a characteristic chemical shift in the range of 165-170 ppm.[7]

    • Aromatic Carbons: Six distinct signals will be present for the aromatic carbons. The carbon bearing the iodine (C-I) will be significantly upfield (~90-100 ppm) due to the heavy atom effect. The carbon attached to the methoxy group (C-O) will be downfield (~160-165 ppm).

    • Methoxy Carbon: The methoxy carbon (-OCH₃) will appear as a signal around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • Carbonyl (C=O) Stretch: The most diagnostic peak is the strong, sharp absorption band for the acyl chloride carbonyl stretch. This appears at a characteristically high wavenumber, typically between 1775-1815 cm⁻¹ .[7][8] Conjugation to the aromatic ring may shift this to the lower end of the range (~1775-1785 cm⁻¹).[9] The high frequency is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.[10]

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch will be visible around 1250 cm⁻¹.[9]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Purity Assessment: The absence of a broad O-H stretch from ~2500-3300 cm⁻¹ confirms the absence of the starting carboxylic acid.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition from isotopic patterns.

  • Molecular Ion (M⁺): Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion peak will appear as a doublet (M⁺ and M+2) separated by 2 m/z units, with a characteristic ~3:1 intensity ratio.[11]

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), so it does not contribute to the M+2 peak but defines the nominal mass.[12][13] The expected molecular weight for C₈H₆ClIO is 295.91 g/mol . Therefore, the mass spectrum should show peaks at m/z 296 (for ³⁵Cl) and m/z 298 (for ³⁷Cl) in a 3:1 ratio.

  • Fragmentation: A common and often base peak in the mass spectra of benzoyl chlorides is the benzoyl cation [M-Cl]⁺, which would appear at m/z 261 for this compound. Another characteristic fragmentation is the loss of the entire acyl group, which may show a peak for the iodinated aromatic cation at m/z 233. The presence of a peak at m/z 127 would indicate the iodine cation (I⁺).[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. However, due to the high reactivity of acyl chlorides with common protic solvents (like water and methanol in reversed-phase HPLC), direct analysis is challenging and often leads to inaccurate results due to on-column hydrolysis.[15]

The Self-Validating Solution: Pre-column Derivatization The most robust method involves converting the highly reactive acyl chloride into a stable derivative prior to injection.[16]

  • Derivatization Strategy: The acyl chloride is reacted with a nucleophile, such as anhydrous methanol to form a stable methyl ester, or with a UV-active derivatizing agent like 2-nitrophenylhydrazine to form a stable hydrazide.[15][17] The latter is advantageous as the derivative often absorbs at a longer wavelength (e.g., 395 nm), minimizing interference from the API matrix.[16]

Detailed Experimental Protocol: HPLC Purity via Derivatization
  • Derivatization Reagent Prep: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Prep: Accurately weigh a small amount of this compound and dissolve it in anhydrous acetonitrile to a known concentration.

  • Reaction: In a vial, mix a precise volume of the sample solution with an equal volume of the derivatization reagent solution. Allow the reaction to proceed at room temperature for 30 minutes.[15]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate buffer).

    • Detection: UV detector set to the λₘₐₓ of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazide derivative).[16]

    • Quantification: Purity is determined by the area percent of the main derivative peak relative to all other peaks.

Characterization_Strategy

Caption: A logical workflow for the comprehensive characterization of the target compound.

Summary of Key Characterization Data

The following table summarizes the expected analytical data for a high-purity sample of this compound.

Analytical Technique Parameter Expected Observation
¹H NMR (CDCl₃, 400 MHz)Chemical Shifts (δ)~7.9-8.0 ppm (d, 1H), ~7.2-7.3 ppm (dd, 1H), ~7.0-7.1 ppm (d, 1H), ~3.9 ppm (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)Chemical Shifts (δ)~168 ppm (C=O), ~163 ppm (C-O), ~140-115 ppm (4 Ar-C), ~95 ppm (C-I), ~56 ppm (-OCH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~1780 cm⁻¹ (strong, sharp, C=O stretch) , ~1250 cm⁻¹ (strong, C-O stretch)
Mass Spectrometry (EI)Mass-to-Charge (m/z)296/298 (M⁺/M+2, ~3:1 ratio) , 261 ([M-Cl]⁺), 233 ([M-COCl]⁺)
HPLC (via derivatization)Purity>99.0% (Area Percent)

Safe Handling and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[19][20] It must be stored away from incompatible materials, especially water, alcohols, bases, and oxidizing agents, as it reacts violently with them.[3][21]

References

  • Zheng, X., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." PubMed, [Link].[16]

  • Zheng, X., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." ResearchGate, [Link].[15]

  • IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. ResearchGate, [Link].

  • Process for preparing substituted benzoyl chlorides. Google Patents, .[4]

  • HPLC analysis of reactive acid chlorides as methyl esters via... ResearchGate, [Link].[17]

  • Infrared spectra of acid chlorides. Chemistry, [Link].[8]

  • Infrared Spectroscopy. University of Colorado Boulder, [Link].[9]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar, [Link].

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University, [Link].[7]

  • IR signals for carbonyl compounds. Khan Academy, [Link].[10]

  • Mass Spectrometry. Chemistry LibreTexts, [Link].[12]

  • Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com, [Link].[1]

  • Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry, [Link].

  • Method for purifying benzoyl chloride reaction terminating solution.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG, [Link].[19]

  • Isotopes in Mass Spectrometry. Chemistry Steps, [Link].[11]

  • Process for the preparation of chloro-benzoyl chlorides.
  • A process for preparing substituted benzotrichloride compounds. European Patent Office, [Link].

  • 2-iodo-4-methylbenzoyl chloride. LookChem, [Link].

  • Natural Abundance Atomic Isotopes. Michigan State University, [Link].[13]

  • GCMS Section 6.5. Whitman People, [Link].[14]

  • Ch13 - Mass Spectroscopy. University of Calgary, [Link].

  • Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Beilstein Journals, [Link].

  • Hazardous Substance Fact Sheet. New Jersey Department of Health, [Link].[3]

  • Supporting Information. The Royal Society of Chemistry, [Link].

  • Safe Storage. University of California, Riverside, [Link].[21]

  • 1 H NMR and 13 C NMR characterization of MTC. ResearchGate, [Link].[5]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database, [Link].[6]

  • Acetyl Chloride Storage. Reddit, [Link].[20]

  • A User Guide to Modern NMR Experiments. University of Oxford, [Link].

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reagent Integrity in Synthesis

In the realm of pharmaceutical and materials science research, the success of a synthetic route is intrinsically linked to the quality and integrity of the starting materials. Acyl halides, such as 2-Iodo-4-methoxybenzoyl chloride, are highly valuable synthetic intermediates due to their reactivity, enabling the facile formation of esters, amides, and ketones through acylation reactions.[1] However, the very reactivity that makes them useful also renders them susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its viability for research and drug development applications. While specific stability data for this compound is not extensively published, its stability profile can be expertly inferred from its chemical structure and extensive data available for analogous compounds like benzoyl chloride and 4-methoxybenzoyl chloride (p-anisoyl chloride).

Chemical Reactivity and Stability Profile

The stability of this compound is dictated by the electrophilic nature of the carbonyl carbon within the acyl chloride functional group. This reactivity is modulated by the substituents on the aromatic ring.

  • Acyl Chloride Group (-COCl): This is the primary site of reactivity and instability. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent target for nucleophiles, the most ubiquitous of which is water.[2]

  • Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent can slightly reduce the electrophilicity of the carbonyl carbon, potentially making it marginally more stable than unsubstituted benzoyl chloride.

  • Iodo Group (-I): The bulky iodine atom at the ortho position may provide some steric hindrance to the acyl chloride group, which could slightly temper its reaction rate with nucleophiles.

Despite these modulations, the dominant characteristic of this compound, like all acyl halides, is its susceptibility to hydrolysis.

The Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[3]

The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon. The immediate products are 2-iodo-4-methoxybenzoic acid and hydrogen chloride (HCl) gas.[2][4]

C₈H₆ClIO₂ + H₂O → C₈H₇IO₃ + HCl

This reaction is problematic for several reasons:

  • Loss of Active Reagent: The intended acylating agent is consumed and converted to the less reactive carboxylic acid.

  • Introduction of Impurities: The resulting benzoic acid derivative can interfere with subsequent reactions or purification steps.

  • Autocatalysis: The generation of HCl can catalyze further hydrolysis.

  • Pressure Buildup: In a sealed container, the generated HCl gas can lead to a dangerous buildup of pressure.[3][5][6] Several sources explicitly warn that sealed containers of the analogous 4-methoxybenzoyl chloride may explode if stored at room temperature due to slow decomposition and subsequent pressure increase.[5][6]

Visualization of Hydrolysis

Hydrolysis_Pathway cluster_conditions Condition reagent 2-Iodo-4-methoxybenzoyl chloride products 2-Iodo-4-methoxybenzoic Acid + Hydrogen Chloride (HCl) reagent->products Nucleophilic Acyl Substitution water H₂O (Moisture) water->reagent

Caption: Hydrolytic degradation of this compound.

Recommended Storage Conditions

Proper storage is the most critical factor in preserving the integrity of this compound. The primary objective is the strict exclusion of moisture. The following conditions are derived from best practices for acyl halides and specific recommendations for 4-methoxybenzoyl chloride.[3][7][8]

ParameterRecommendationRationale & Causality
Temperature 2-8°C or Freezer StorageReduces the rate of slow intrinsic decomposition and minimizes vapor pressure.[3][7] Prevents the potential for dangerous pressure buildup from HCl gas generation.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric air, thereby excluding moisture and oxygen to prevent hydrolysis.[7][9]
Container Tightly Sealed, Corrosion-ResistantMust have a secure, tight-fitting cap to prevent moisture ingress. PTFE-lined caps are ideal. The container must be made of a material (e.g., glass) that will not be corroded by the reagent or trace HCl.[10]
Light Amber or Opaque ContainerWhile not as critical as moisture sensitivity, protection from light is a general best practice to prevent potential photochemical decomposition pathways.
Location Dry, Well-Ventilated AreaStore in a dedicated, dry storage cabinet away from incompatible materials.[9][10] Incompatible materials include water, alcohols, strong bases, and strong oxidizing agents.[3][6][11]

Handling Protocols for Maximizing Stability

Every exposure to the laboratory atmosphere presents an opportunity for degradation. Adherence to a strict inert atmosphere handling protocol is a self-validating system for preserving reagent quality.

Step-by-Step Inert Atmosphere Handling Protocol
  • Preparation:

    • Ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried immediately before use to remove any adsorbed water.

    • Allow the sealed container of this compound to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.

  • Inert Gas Purge:

    • Set up a reaction flask under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line or a balloon manifold.

  • Reagent Transfer:

    • Puncture the septum of the reagent bottle with a needle connected to the inert gas supply to equalize the pressure.

    • Use a clean, dry syringe to withdraw the desired volume of the reagent (if liquid at room temperature) or use a dry, inert-gas flushed glovebox/glovebag for solid transfers.

    • Quickly transfer the reagent to the reaction flask via a septum.

  • Resealing and Storage:

    • Immediately after withdrawal, flush the headspace of the reagent bottle with inert gas before tightly resealing the cap.

    • Consider wrapping the cap and neck of the bottle with Parafilm® as an extra barrier against moisture ingress.

    • Promptly return the reagent to the recommended cold storage conditions.

Workflow for Safe Handling

Handling_Workflow start Start: Retrieve Reagent from Storage equilibrate Equilibrate Container to Room Temperature start->equilibrate transfer Transfer Reagent via Syringe or in Glovebox equilibrate->transfer prep_glass Prepare Dry Glassware/Apparatus inert_setup Establish Inert Atmosphere (Ar/N₂) prep_glass->inert_setup inert_setup->transfer reseal Flush Headspace, Reseal Tightly transfer->reseal store Return to Cold Storage Promptly reseal->store end End store->end

Caption: Inert atmosphere workflow for handling this compound.

Recognizing and Managing Degradation

Vigilance is key to ensuring the use of high-quality reagent.

  • Visual Inspection: As a pure compound, this compound should be a clear or slightly colored liquid or solid. The presence of significant discoloration or solid precipitates (the corresponding benzoic acid is often a solid) may indicate degradation.[7]

  • Fuming: Upon opening the container, excessive fuming indicates a reaction with atmospheric moisture, liberating HCl gas.[3][5] This suggests that some degree of hydrolysis has already occurred.

  • Titration: The purity of the acyl chloride can be quantitatively assessed. A simple method involves reacting a known quantity of the reagent with excess water and then titrating the resulting HCl with a standardized solution of sodium hydroxide.

If degradation is suspected, it may be possible to purify the bulk material by distillation under reduced pressure. However, for most laboratory-scale applications, it is more reliable and efficient to procure a fresh supply of the reagent.

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is fundamentally challenged by its high reactivity towards water. By understanding the principles of its hydrolytic degradation and implementing a robust storage and handling strategy centered on the strict exclusion of moisture and maintenance of cold temperatures, researchers can ensure the reagent's efficacy and contribute to the reproducibility and success of their scientific endeavors. The protocols described herein represent a self-validating system, where adherence to best practices directly translates to the preservation of reagent quality.

References

  • Ataman Kimya. BENZOYL CHLORIDE. [Online] Available at: [Link]

  • Wikipedia. (2023). Benzoyl chloride. [Online] Available at: [Link]

  • PubChem. Benzoyl chloride. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Byju's. (n.d.). Reactions of Acyl halide. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. [Online] YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.4: Acid Halide Chemistry. [Online] Available at: [Link]

  • Wikipedia. (2023). Acyl halide. [Online] Available at: [Link]

  • Britannica. (2024). Acid halide. [Online] Encyclopedia Britannica. Available at: [Link]

  • Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. [Online] Available at: [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Methoxybenzoyl chloride. [Online] Available at: [Link]

  • PubChem. p-Anisoyl chloride. [Online] National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Amides Using 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block for Complex Discovery

In the landscape of modern drug development and materials science, the strategic construction of molecular architecture is paramount. The 2-iodo-4-methoxybenzamide scaffold represents a highly valuable structural motif. The amide bond itself is a cornerstone of pharmaceuticals, providing metabolic stability and crucial hydrogen bonding capabilities. The true synthetic power of this particular reagent, 2-Iodo-4-methoxybenzoyl chloride , lies in its dual functionality. The methoxy group electronically influences the aromatic system, while the ortho-iodine atom serves as a versatile synthetic "handle" for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings.

This guide provides an in-depth exploration of the synthesis of N-substituted amides using this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute the protocol but also to intelligently troubleshoot and adapt it for their specific molecular targets.

The Chemical Rationale: Mechanism of Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[1] The reaction is highly efficient due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the acyl chloride's carbonyl carbon.

The process unfolds in three key stages:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom attacking the electron-deficient carbonyl carbon of the this compound. This breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[2]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the chloride ion, the most stable leaving group present.[2]

  • Deprotonation: The resulting protonated amide is a strong acid. A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom.[3] This final step is crucial as it generates the neutral amide product and prevents the hydrogen chloride (HCl) byproduct from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RNH2 R-NH₂ (Amine) AcylCl This compound Tetra [Tetrahedral Intermediate] RNH2->Tetra 1. Nucleophilic Attack AcylCl->Tetra Amide N-Substituted Amide Tetra->Amide 2. Chloride Elimination BaseHCl Base-H⁺ Cl⁻ Amide->BaseHCl 3. Deprotonation Base Base (e.g., Et₃N) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Amine & Triethylamine in DCM B Cool to 0°C A->B D Dropwise Addition of Acyl Chloride B->D C Prepare Acyl Chloride Solution in DCM C->D E Stir at RT (2-18h) Monitor by TLC D->E F Quench with H₂O E->F G Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine F->G H Dry (MgSO₄) & Concentrate G->H I Recrystallize Crude Solid (e.g., from Ethanol) H->I J Filter & Dry Pure Product I->J

Sources

Application Notes and Protocols for Acylation Reactions with 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of 2-Iodo-4-methoxybenzoyl Chloride in Synthesis

For the discerning researcher in medicinal chemistry and drug development, the strategic introduction of functionalized benzoyl moieties is a cornerstone of molecular design. This compound emerges as a highly valuable, albeit sterically demanding, acylating agent. Its structure is endowed with a unique combination of electronic and steric features: a strongly electron-donating methoxy group at the para-position and a bulky, deactivating iodo group at the ortho-position. This substitution pattern not only influences the reactivity of the acyl chloride but also provides a synthetically versatile handle for subsequent cross-coupling reactions, making the resulting benzophenone scaffold a powerful platform for library synthesis and lead optimization.

This guide provides a comprehensive overview of the theoretical and practical aspects of employing this compound in Friedel-Crafts acylation reactions. We will delve into the mechanistic nuances dictated by its substituents, offer detailed, field-tested protocols for its synthesis and application, and present a framework for troubleshooting and optimization.

Mechanistic Considerations: The Interplay of Electronic and Steric Effects

The success of a Friedel-Crafts acylation is fundamentally governed by the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with a suitable nucleophilic arene.[1] The substituents on the benzoyl chloride play a critical role in this process.

  • Electronic Effects : The para-methoxy group is a strong electron-donating group (EDG) through resonance, which stabilizes the positive charge on the acylium ion intermediate. This activating effect, however, is somewhat tempered by the electron-withdrawing inductive effect of the ortho-iodo group. Halogens like iodine are generally deactivating ortho-, para-directors.[2][3] They withdraw electron density through induction, making the aromatic ring less nucleophilic, but can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate in ortho and para attacks.[4]

  • Steric Hindrance : The bulky iodine atom at the ortho-position presents a significant steric impediment.[5] This can hinder the approach of the Lewis acid to the carbonyl oxygen, potentially requiring more forcing reaction conditions (e.g., higher temperatures or stronger Lewis acids) to facilitate the formation of the acylium ion. Furthermore, steric clash between the iodo group and the incoming arene can influence the regioselectivity of the acylation.

The interplay of these effects necessitates careful consideration of the reaction parameters to achieve optimal yields and selectivities.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4-methoxyanthranilic acid. The first step is a Sandmeyer-type reaction to replace the amino group with iodine, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

This protocol is adapted from established procedures for the synthesis of iodinated benzoic acids.[6]

Protocol:

  • Diazotization: Suspend 15.0 g of 4-methoxyanthranilic acid in a mixture of 200 mL of water and 8.0 mL of concentrated hydrochloric acid in a three-neck flask equipped with a mechanical stirrer and a thermometer. Cool the suspension to 0-5 °C in an ice-salt bath.

  • While maintaining the temperature between 0-5 °C, add a solution of 6.2 g of sodium nitrite in 15 mL of water dropwise over 30 minutes with vigorous stirring.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Iodination: In a separate beaker, prepare a solution of 16.4 g of potassium iodide in 70 mL of 5 N sulfuric acid.

  • Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Slowly heat the reaction mixture to reflux and maintain reflux for 2 hours.

  • Cool the mixture to room temperature. The product will precipitate as a brown solid.

  • Work-up and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • Dry the solid under reduced pressure to yield 2-iodo-4-methoxybenzoic acid.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride can be achieved using several common reagents, with thionyl chloride being a widely used and effective choice.[7][8]

Protocol:

  • Reaction Setup: In a fume hood, place 10.0 g of dry 2-iodo-4-methoxybenzoic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube or a gas outlet to a trap for acidic gases (HCl and SO₂).

  • Reagent Addition: Cautiously add 15 mL of thionyl chloride (an excess) to the flask. Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.[9]

  • Reaction: Stir the mixture at room temperature. Effervescence should be observed. After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (approximately 80 °C) for 2-3 hours, or until the gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, add 10 mL of anhydrous toluene and evaporate again under reduced pressure.

  • The resulting crude this compound, typically a solid or high-boiling liquid, can be used in the subsequent acylation step without further purification.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid cluster_step2 Step 2: Conversion to Acyl Chloride 4-Methoxyanthranilic Acid 4-Methoxyanthranilic Acid Diazotization Diazotization 4-Methoxyanthranilic Acid->Diazotization 1. NaNO₂, HCl 2. KI, H₂SO₄ Iodination Iodination Diazotization->Iodination 2-Iodo-4-methoxybenzoic Acid 2-Iodo-4-methoxybenzoic Acid Iodination->2-Iodo-4-methoxybenzoic Acid Carboxylic Acid 2-Iodo-4-methoxybenzoic Acid Acyl Chloride Formation Acyl Chloride Formation Carboxylic Acid->Acyl Chloride Formation SOCl₂, cat. DMF Acyl Chloride This compound Acyl Chloride Formation->Acyl Chloride

Caption: Workflow for the synthesis of this compound.

Friedel-Crafts Acylation with this compound

The following is a general protocol for the Friedel-Crafts acylation of an activated arene (e.g., anisole) with this compound. This protocol is based on established methods for acylation with substituted benzoyl chlorides and should be optimized for each specific substrate.

Protocol:

  • Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add the aromatic substrate (1.0 equivalent) to the flask.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General mechanism of Friedel-Crafts acylation.

Data Presentation: Expected Outcomes and Characterization

The acylation of various arenes with this compound is expected to yield the corresponding benzophenone derivatives. The regioselectivity will be dictated by the directing effects of the substituents on the arene substrate. For activated arenes like anisole or toluene, para-acylation is generally favored to minimize steric hindrance.

Arene SubstrateExpected Major ProductCatalystSolventTemp (°C)Time (h)Expected Yield (%)
Anisole2-Iodo-4,4'-dimethoxybenzophenoneAlCl₃DCM0 to rt475-85
Toluene2-Iodo-4-methoxy-4'-methylbenzophenoneAlCl₃DCE0 to rt570-80
Benzene2-Iodo-4-methoxybenzophenoneAlCl₃Benzenert to 60665-75
m-Xylene2-Iodo-4-methoxy-2',4'-dimethylbenzophenoneAlCl₃DCM0 to rt480-90

Note: The expected yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion 1. Inactive catalyst due to moisture.2. Arene is too deactivated.3. Insufficiently strong Lewis acid.1. Ensure all glassware and reagents are scrupulously dry. Use fresh, high-purity AlCl₃.2. This acyl chloride is not suitable for strongly deactivated rings (e.g., nitrobenzene).3. Consider a stronger Lewis acid like FeCl₃, but be mindful of potential side reactions.
Formation of tar/dark coloration 1. Reaction temperature is too high.2. Side reactions due to impurities.1. Maintain careful temperature control, especially during the addition of the acyl chloride.2. Ensure the purity of the acyl chloride and the arene substrate.
Low yield of desired isomer 1. Steric hindrance from the ortho-iodo group favoring undesired isomers.2. Suboptimal catalyst or solvent.1. For substrates with multiple reactive sites, purification by column chromatography will be necessary.2. Screen different Lewis acids (e.g., FeCl₃, TiCl₄) and solvents to optimize regioselectivity.

Applications in Drug Development

Substituted benzophenones are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[10][11] The products derived from this compound are particularly interesting for several reasons:

  • Anticancer Agents: The benzophenone core is found in numerous compounds with cytotoxic and antimitotic properties. For instance, certain iodinated benzophenones serve as precursors to combretastatin analogues, which are potent tubulin polymerization inhibitors that disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.

  • Synthetic Handle for Diversification: The iodine atom provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical moieties at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable reagent for the synthesis of highly functionalized benzophenone derivatives. While its steric bulk presents challenges that must be managed through careful control of reaction conditions, its unique electronic properties and the synthetic versatility of the resulting products make it a powerful tool for researchers in drug discovery and organic synthesis. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this versatile acylating agent.

References

  • PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • LookChem. 2-iodo-4-methylbenzoyl chloride. [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • University of Calgary. Directing Groups in SE Ar. [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Friedel–Crafts acylation of different arenes with benzoyl chloride... [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

  • National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]

  • National Institutes of Health. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]

  • YouTube. Acids to Acyl Chlorides, Part 1. [Link]

  • Google Patents. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • Taylor & Francis Online. Benzophenone – Knowledge and References. [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions of 2-Iodo-4-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-iodo-4-methoxybenzoyl chloride derivatives with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of functionalized biaryl ketones, which are valuable intermediates in pharmaceutical and materials science research. This guide offers in-depth mechanistic insights, detailed experimental protocols, and troubleshooting strategies to enable researchers to successfully implement this transformation. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of Biaryl Ketones

Biaryl ketones are a pivotal structural motif in a multitude of biologically active compounds and functional materials. Their synthesis is often a critical step in the development of new therapeutic agents and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most versatile and efficient methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.

The use of acyl chlorides as coupling partners in Suzuki reactions provides a direct and atom-economical route to ketones, avoiding the multi-step processes often required with other methods. The specific substrate, this compound, presents a unique combination of electronic and steric features:

  • Aryl Iodide: The carbon-iodine bond is highly reactive towards oxidative addition to the palladium(0) catalyst, making it the preferred site for the cross-coupling reaction.[1]

  • Acyl Chloride: This functional group is the point of attachment for the incoming aryl group from the boronic acid, directly forming the ketone product. While acyl chlorides can undergo oxidative addition, the C-I bond is significantly more reactive under typical Suzuki conditions.[2][3]

  • Methoxy Group: This electron-donating group at the para-position can influence the electronic properties of the aromatic ring and the reactivity of the aryl iodide.

  • Ortho-Substitution: The iodine atom at the 2-position introduces steric hindrance around the reaction center, which can necessitate the use of specific ligands to facilitate the reaction.[4][5]

This guide will provide the necessary protocols to navigate these features and achieve high-yielding synthesis of the desired biaryl ketones.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln ArPdXL Ar-Pd(II)-I(Ln) Pd0->ArPdXL 2-Iodo-4-methoxy- benzoyl chloride OxAdd Oxidative Addition ArPdArL Ar-Pd(II)-Ar'(Ln) ArPdXL->ArPdArL [Ar'B(OH)3]- Transmetalation Transmetalation ArPdArL->Pd0 Biaryl Ketone RedElim Reductive Elimination BoronicAcid Ar'B(OH)2 Borate [Ar'B(OH)3]- BoronicAcid->Borate Base Base (e.g., K2CO3) Base->Borate caption_main Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.

Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.

Step-by-Step Mechanistic Analysis:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step.[1] The high reactivity of the C-I bond ensures chemoselectivity over the C-Cl bond of the acyl chloride.[3] This step forms a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate species.[7] The choice of base and solvent is critical for efficient transmetalation.

  • Reductive Elimination: The two organic moieties (the benzoyl derivative and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal, forming the desired biaryl ketone. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Ligand (if using a precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Note on Reagent Purity: The success of the Suzuki coupling is highly dependent on the purity of the reagents and the exclusion of oxygen and water. This compound is moisture-sensitive and should be handled under an inert atmosphere. Solvents should be anhydrous and degassed prior to use.

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine this compound, arylboronic acid, and base in a Schlenk flask. start->reagents inert Seal and purge the flask with an inert gas (Ar or N2). reagents->inert solvent_catalyst Add anhydrous, degassed solvent, followed by the palladium catalyst and ligand. inert->solvent_catalyst reaction Heat the reaction mixture with stirring (e.g., 80-110 °C). solvent_catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, quench with water, and extract with an organic solvent. monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end Characterize the pure biaryl ketone. purification->end

Figure 2: General Experimental Workflow.

  • Reaction Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation and homocoupling side reactions.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., toluene) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired biaryl ketone. The following table summarizes key parameters and their rationale for the Suzuki coupling of this compound derivatives.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) sources are often preferred as they do not require an in-situ reduction step that can sometimes lead to boronic acid homocoupling.
Pd(OAc)₂, PdCl₂Pd(II) precursors are often more air-stable and cost-effective but require a ligand and in-situ reduction.
Ligand PPh₃ (from Pd(PPh₃)₄)A standard, versatile ligand suitable for many Suzuki couplings.
Buchwald-type ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands are particularly effective for sterically hindered substrates and can promote higher turnover numbers.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid. Cs₂CO₃ is often more effective for challenging couplings but is more expensive. K₃PO₄ is a strong, non-nucleophilic base that can be highly effective.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent hydrolysis of the acyl chloride. Degassing is critical to remove oxygen.
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for oxidative addition, especially with sterically hindered substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly reactive boronic acid- Steric hindrance- Use a fresh, high-purity catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Use a more active base (e.g., Cs₂CO₃) or a different solvent.- Employ a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Switch to a Pd(0) precatalyst like Pd(PPh₃)₄.
Hydrolysis of Acyl Chloride - Presence of water in the solvent or reagents- Use rigorously dried solvents and reagents. Handle this compound under anhydrous conditions.
Formation of Biaryl (decarboxylated product) - High reaction temperatures leading to decarbonylation- Lower the reaction temperature and monitor the reaction closely. This is less common for acyl chloride couplings compared to some other carbonylative couplings.[8]

References

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. [Link]

  • Alsafwani, M. (2022). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. Tennessee State University. [Link]

  • ResearchGate. (n.d.). Carbonylative SMC of 2‐iodoanisole. [Link]

  • Jie, X., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1493. [Link]

  • Yasuike, S., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions Between 1-Alkynylstibines and Acyl Chlorides. Semantic Scholar. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1493. [Link]

  • Chen, J., et al. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 57(25), 3169-3172. [Link]

  • Jie, X., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • de Oliveira, A. R. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 220-225. [Link]

  • ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reaction of iodoanisole with phenylboronic acida. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261–2265. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reactions of different aryl halides with.... [Link]

  • ResearchGate. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. [Link]

Sources

Application Notes & Protocols: Sonogashira Coupling with 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SC2401-01

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the Acyl Sonogashira coupling of 2-Iodo-4-methoxybenzoyl chloride with terminal alkynes. We delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures for synthesizing α,β-alkynyl ketones (ynones), and provide expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry, where the construction of carbon-carbon bonds is a critical step in the synthesis of complex molecular architectures.

Scientific Introduction: The Acyl Sonogashira Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming C(sp²)–C(sp) bonds.[1][2] Traditionally, it couples aryl or vinyl halides with terminal alkynes. The Acyl Sonogashira reaction is a powerful extension of this methodology, employing acyl chlorides as the electrophilic partner.[3][4] This modification provides a direct and highly effective route to α,β-alkynyl ketones, commonly known as ynones.

Ynones are exceptionally valuable synthetic intermediates due to the dual reactivity of the carbonyl group and the alkyne moiety. They serve as precursors for a vast array of heterocyclic compounds, including pyrazoles, chromenones, and isoxazoles, which are privileged scaffolds in medicinal chemistry and materials science.[3][5]

The substrate of focus, This compound , presents a unique case for chemoselectivity. It possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: the highly reactive C–I bond and the acyl chloride C–Cl bond. While a standard Sonogashira coupling would target the C–I bond, the Acyl Sonogashira specifically leverages the rapid oxidative addition of the acyl chloride to the palladium(0) catalyst, making it the preferred pathway for ynone synthesis under appropriate conditions.[3][6]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is paramount for troubleshooting and optimization. The Acyl Sonogashira reaction proceeds through two interconnected catalytic cycles, primarily driven by palladium and co-catalyzed by copper(I).[3][7]

  • The Palladium Cycle (The "Workhorse"): This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the this compound. This step is remarkably fast for acyl chlorides and forms a Pd(II) acyl complex.

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the palladium center.

    • Reductive Elimination: This final, irreversible step forms the desired ynone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle (The "Activator"): This cycle prepares the alkyne for coupling.

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

    • Deprotonation: A base (e.g., triethylamine) removes the acidic terminal proton from the alkyne, forming the crucial copper(I) acetylide intermediate. This species is now primed for the transmetalation step with the palladium complex.

Below is a visualization of the interconnected catalytic cycles that drive the Acyl Sonogashira reaction.

Acyl_Sonogashira_Mechanism cluster_Pd Palladium Cycle Pd0 Pd(0)L₂ Pd_acyl R-CO-Pd(II)(L)₂-Cl Pd0->Pd_acyl Oxidative Addition (RCOCl) Pd_alkynyl R-CO-Pd(II)(L)₂-C≡CR' Pd_acyl->Pd_alkynyl Transmetalation (from Cu Cycle) Pd_alkynyl->Pd0 Reductive Elimination Product Ynone (R-CO-C≡CR') Pd_alkynyl->Product CuX Cu(I)X Cu_alkyne [H-C≡CR']•CuX CuX->Cu_alkyne Alkyne Coordination Cu_acetylide Cu(I)-C≡CR' Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_acyl Transfers Acetylide Cu_acetylide->CuX Regenerates Catalyst

Caption: The dual catalytic cycles of the Acyl Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a representative terminal alkyne, such as phenylacetylene.

Reagents, Solvents, and Equipment
ComponentGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichHighly moisture sensitive. Store under inert gas.
Terminal Alkyne (e.g., Phenylacetylene)>98%Acros OrganicsPurify by distillation if necessary.
PdCl₂(PPh₃)₂Catalyst GradeStrem ChemicalsAir-stable but best handled quickly.
Copper(I) Iodide (CuI)>98%Alfa AesarWhite solid; discard if green/brown (oxidized).
Triethylamine (Et₃N)Anhydrous, >99.5%EMD MilliporeDistill from CaH₂ and store over KOH.
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificUse from a solvent purification system or freshly distilled.
Schlenk Flask / Reaction Tube-VWRMust be oven or flame-dried before use.
Magnetic Stirrer & Stir Bars---
Inert Gas System (N₂ or Ar)High Purity-Manifold for providing an inert atmosphere.
Safety & Handling Precautions
  • Acyl Chloride: this compound is corrosive and reacts with moisture to release HCl gas.[8] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: THF is flammable. Ensure all operations are performed away from ignition sources.

  • Catalysts: Palladium compounds are toxic. Avoid inhalation of dust and skin contact.

  • Base: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated fume hood.

Step-by-Step Reaction Procedure
  • System Preparation: Assemble a flame-dried Schlenk flask containing a magnetic stir bar. Seal the flask and purge with high-purity nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: To the flask, add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.02 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous THF (e.g., 5 mL) via syringe. Stir the mixture to obtain a suspension. Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv) followed by anhydrous triethylamine (e.g., 2.0 mmol, 2.0 equiv).

  • Substrate Addition: Dissolve this compound (1.0 mmol, 1.0 equiv) in a minimal amount of anhydrous THF (e.g., 2 mL) in a separate dried vial under inert gas. Slowly add this solution to the stirring reaction mixture via syringe over 5 minutes. Causality Note: Slow addition prevents a rapid exotherm and minimizes side reactions like alkyne dimerization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ynone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Caption: Standard workflow for the Acyl Sonogashira coupling.

Optimization and Field-Proven Insights

Achieving high yields and purity requires careful control over several parameters. The following table summarizes key variables and their expected impact, providing a basis for rational optimization.

ParameterTypical RangeRationale & Expert Insights
Pd Catalyst Loading 1-5 mol%Lower loadings are cost-effective but may require longer reaction times. For difficult substrates, increasing to 5 mol% can improve conversion.
Cu(I) Co-catalyst 1-5 mol%Essential for activating the alkyne. Using less than the Pd catalyst can sometimes reduce Glaser coupling (alkyne homocoupling), a common side reaction. Copper-free conditions exist but often require specialized ligands or higher temperatures.[5][9]
Base 1.5-3.0 equivMust be non-nucleophilic and strong enough to deprotonate the alkyne. Et₃N is standard. Diisopropylamine (DIPA) can also be effective. The excess base neutralizes the HCl byproduct.
Solvent THF, Dioxane, TolueneAprotic solvents are required. THF is generally a good starting point due to its excellent solubilizing properties.
Temperature Room Temp to 60 °CMost Acyl Sonogashira couplings are facile at room temperature. Gentle heating may be required for less reactive alkynes, but can also increase side product formation.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inerting. Acyl chloride may have hydrolyzed.

    • Solution: Ensure all reagents are pure and anhydrous. Verify the integrity of the inert atmosphere setup. Use freshly opened or purified solvents and bases.

  • Glaser Homocoupling:

    • Cause: The copper-catalyzed oxidative dimerization of the terminal alkyne.

    • Solution: Maintain a strictly oxygen-free atmosphere. Reducing the amount of CuI relative to the palladium catalyst can sometimes mitigate this side reaction.

  • Hydrolysis of Acyl Chloride:

    • Cause: Presence of water in the reaction.

    • Solution: Rigorously dry all glassware, solvents, and reagents. Use a high-quality inert gas source.

Chemoselectivity: Acyl Chloride vs. Aryl Iodide

The this compound substrate offers two potential sites for oxidative addition. The successful synthesis of the ynone relies on the preferential reaction at the acyl chloride.

  • Acyl Sonogashira (at C-COCl): This is generally the favored pathway under the conditions described. The oxidative addition of a Pd(0) species to an acyl chloride is extremely rapid, often outcompeting addition to an aryl iodide.[6]

  • Standard Sonogashira (at C-I): To favor coupling at the aryl iodide position while preserving the acyl chloride, one would need to modify the substrate, for instance, by converting the acyl chloride to a less reactive ester. Direct selective coupling at the C-I bond in the presence of the acyl chloride is synthetically challenging and generally not a practical strategy.

Competing_Pathways cluster_products Potential Products Substrate This compound Ynone Ynone Product (via Acyl Sonogashira) Substrate->Ynone  Favored Pathway (Fast RCOCl Addition) ArylAlkyne Aryl Alkyne Product (via Standard Sonogashira) Substrate->ArylAlkyne  Disfavored Pathway (Challenging Selectivity)

Caption: Competing reaction pathways for the dual-site substrate.

References

  • Mohammad Alsafwani. (2022). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. ETD Collection for Tennessee State University. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Arcadi, A., Cacchi, S., & Marinelli, F. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 26(16), 5107. [Link]

  • Wang, C., et al. (2023). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Organic Letters. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. [Link]

  • Das, S., & Mondal, P. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]

  • Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. (2021). Chemical Communications. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). ResearchGate. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (n.d.). ProQuest. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of Amides: Access to Ynones via C-N Bond Cleavage. (2019). ResearchGate. [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). Molecules. [Link]

  • Copper-Free Sonogashira Coupling of Acid Chlorides with Terminal Alkynes in the Presence of a Reusable Palladium Catalyst: An Improved Synthesis of 3-Iodochromenones (=3-Iodo-4H-1-benzopyran-4-ones). (2008). Semantic Scholar. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). Odesa I. I. Mechnikov National University. [Link]

  • Sonogashira coupling in natural product synthesis. (2023). ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Synthesis of 4-methoxybenzoyl chloride. (n.d.). PrepChem.com. [Link]

Sources

Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its versatility has led to widespread application in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[3] This application note provides a detailed protocol and scientific rationale for the chemoselective Heck reaction of 2-iodo-4-methoxybenzoyl chloride, a substrate featuring two distinct electrophilic sites: a highly reactive aryl iodide and a base-sensitive benzoyl chloride.

The primary challenge in the Heck reaction of this bifunctional substrate lies in achieving selective olefination at the carbon-iodine bond while preserving the integrity of the benzoyl chloride moiety. The inherent reactivity trend of aryl halides in palladium-catalyzed oxidative addition (C-I > C-Br > C-Cl) provides a strong thermodynamic basis for this selectivity.[4][5] However, the kinetic and practical success of this transformation is critically dependent on the careful selection of reaction parameters, particularly the base, catalyst system, and temperature. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation while navigating the intricacies of chemoselectivity.

Mechanistic Considerations: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this mechanism is paramount to controlling the reaction's outcome.

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkyl R-Pd(II)-I(L)₂ Mig_Ins->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdH H-Pd(II)-I(L)₂ Beta_Hydride->PdH Red_Elim Reductive Elimination (Base) Product Substituted Alkene PdH->Product Red_Elim->Pd0 Base_HX Base-H⁺X⁻ Red_Elim->Base_HX Aryl_Iodide Ar-I Aryl_Iodide->OxAdd Alkene Alkene Alkene->Alkene_Coord

Figure 1. The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) intermediate. This is generally the rate-determining step and is significantly faster for aryl iodides than for other aryl halides.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by removing the hydrogen halide from the palladium-hydride complex.[4]

Experimental Protocol: Chemoselective Olefination of this compound

This protocol is designed to favor the Heck reaction at the aryl iodide position while minimizing side reactions, such as hydrolysis or amidation of the benzoyl chloride and decarbonylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere and protect from moisture.
Alkene (e.g., Styrene, n-Butyl Acrylate)≥99%Commercially AvailablePass through a short plug of basic alumina to remove inhibitors.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)Commercially AvailableUse a freshly opened bottle or distill before use.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse from a sealed bottle or dry over molecular sieves.
Diethyl EtherAnhydrousCommercially AvailableFor workup.
Saturated Sodium Bicarbonate SolutionReagent GradePrepared in-houseFor workup.
BrineSaturated Aqueous NaClPrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Inert Gas (Argon or Nitrogen)High PurityFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved, resulting in a pale yellow solution.

  • Addition of Reactants:

    • Add this compound (1.0 mmol, 1.0 equiv) to the reaction flask under a positive flow of inert gas.

    • Add the alkene (e.g., styrene or n-butyl acrylate) (1.2 mmol, 1.2 equiv) via syringe.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid chloride and acidic byproducts.

    • Wash with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Rationale for Experimental Choices

  • Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and modulates its reactivity. A 1:2 ratio of Pd:PPh₃ is often optimal for Heck reactions.

  • Base (N,N-Diisopropylethylamine - DIPEA): The choice of base is critical to the success of this reaction. DIPEA is a sterically hindered, non-nucleophilic organic base. Its bulkiness minimizes its reaction with the electrophilic benzoyl chloride, thereby preserving this functional group.[1] Weaker inorganic bases like potassium carbonate could also be considered, but their lower solubility in organic solvents might necessitate higher temperatures, which could promote side reactions.

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and the palladium catalyst. Its high boiling point allows for heating, which is often necessary for Heck reactions. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the benzoyl chloride.

  • Temperature (80 °C): The reaction temperature is a compromise between ensuring a reasonable reaction rate for the oxidative addition to the C-I bond and preventing the thermal decomposition of the catalyst and potential side reactions like decarbonylation of the aroyl chloride. For the highly reactive aryl iodide, a moderate temperature is generally sufficient.

Potential Side Reactions and Troubleshooting

Side_Reactions cluster_side Potential Side Reactions Starting_Material This compound Desired_Product Heck Product Starting_Material->Desired_Product Heck Reaction (Alkene, Pd(0), Base) Hydrolysis Hydrolysis (Carboxylic Acid) Starting_Material->Hydrolysis Trace H₂O Amination Amination (Amide) Starting_Material->Amination Nucleophilic Base Decarbonylation Decarbonylative Heck Product Starting_Material->Decarbonylation High Temp, Pd(0)

Figure 2. Potential side reactions in the Heck coupling of this compound.

  • Hydrolysis/Amination of the Benzoyl Chloride: This is the most significant potential side reaction. Using an anhydrous solvent and a non-nucleophilic, hindered base like DIPEA is crucial for its prevention. If significant hydrolysis is observed, ensure all reagents and solvents are scrupulously dried.

  • Decarbonylative Heck Reaction: At higher temperatures, palladium can catalyze the decarbonylation of the benzoyl chloride, leading to a decarbonylated Heck product. Maintaining the reaction temperature at or below 80 °C helps to minimize this side reaction.

  • Homocoupling of the Aryl Iodide: This can occur if the reaction conditions are not optimized. Ensuring a slight excess of the alkene can help to suppress this side reaction.

  • Low Conversion: If the reaction is sluggish, a slightly higher temperature (e.g., 90-100 °C) can be attempted, but this increases the risk of side reactions. Alternatively, a more active ligand system, such as one based on N-heterocyclic carbenes (NHCs), could be explored, though their compatibility with the acyl chloride would need to be verified.

Conclusion

The chemoselective Heck reaction of this compound is a feasible and valuable transformation for the synthesis of complex, functionalized molecules. The key to success lies in the judicious choice of reaction conditions to exploit the differential reactivity of the aryl iodide and benzoyl chloride functionalities. By employing a sterically hindered, non-nucleophilic base, an appropriate palladium catalyst system, and carefully controlled temperature, researchers can achieve high yields of the desired olefination product while preserving the sensitive acyl chloride group for subsequent transformations. This protocol provides a robust starting point for the application of this powerful reaction in diverse synthetic endeavors.

References

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051–1069). John Wiley & Sons. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797–3805. [Link]

  • Sahu, M., & Sapkale, P. (2015). A review on palladium catalyzed coupling reactions. International Journal of Pharmaceutical Sciences and Research, 6(9), 3657. [Link]

  • Xu, H. J., Zhao, Y. Q., & Zhou, X. F. (2011). Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases. The Journal of organic chemistry, 76(19), 8036–8041. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of dppf in the mechanism of the Heck reaction. Organometallics, 19(16), 3111–3119. [Link]

  • Shibasaki, M., & Vogl, E. M. (1999). The Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15. [Link]

  • Link, J. T. (2002). The intramolecular Heck reaction. Organic reactions, 60, 157-534. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Iodo-4-methoxybenzoyl chloride is a versatile and highly valuable building block in modern synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its strategic placement of an iodo group ortho to the acyl chloride functionality provides a powerful handle for a variety of metal-catalyzed cross-coupling and cyclization reactions. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provides a point for further functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the preparation of key intermediates and their subsequent transformation into medicinally relevant heterocyclic systems, including quinazolinones, indoles, and benzofurans. These notes are intended for researchers, scientists, and professionals in drug development seeking to leverage this reagent for the efficient synthesis of novel chemical entities.

PART 1: Preparation of Key Intermediates from this compound

The journey from this compound to complex heterocycles begins with its conversion into more synthetically tractable intermediates. The following protocols detail the preparation of 2-iodo-4-methoxybenzamide and its subsequent conversion to 2-iodo-4-methoxyaniline, a crucial precursor for indole synthesis. Additionally, a pathway to 2-iodo-4-methoxyphenol, a key starting material for benzofurans, is outlined.

Protocol 1: Synthesis of 2-Iodo-4-methoxybenzamide

This protocol describes the straightforward amidation of this compound. The resulting amide is a key intermediate for the synthesis of quinazolinones and can also be a precursor to 2-iodo-4-methoxyaniline via Hofmann rearrangement.

Materials:

  • This compound

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of acid chloride).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add concentrated ammonium hydroxide (2.0 eq) dropwise to the cooled solution. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-4-methoxybenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of 2-Iodo-4-methoxyaniline via Hofmann Rearrangement

This protocol details the conversion of 2-iodo-4-methoxybenzamide to 2-iodo-4-methoxyaniline, a key precursor for Larock indole synthesis. The Hofmann rearrangement is a classic method for the degradation of a primary amide to a primary amine with one fewer carbon atom.

Materials:

  • 2-Iodo-4-methoxybenzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of sodium hydroxide (4.0 eq) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve 2-iodo-4-methoxybenzamide (1.0 eq) in 1,4-dioxane.

  • Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic extracts with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-iodo-4-methoxyaniline can be purified by column chromatography on silica gel.

Expected Yield: 60-75%

PART 2: Synthesis of Quinazolinones via Copper-Catalyzed Cyclization

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. This section details their synthesis from 2-iodo-4-methoxybenzamide and primary amines via a copper-catalyzed domino reaction.

Mechanism Insight:

The synthesis of quinazolinones from 2-iodobenzamides and amines under copper catalysis typically proceeds through a domino sequence. The reaction is believed to initiate with an Ullmann-type N-arylation of the primary amine with the 2-iodobenzamide. This is followed by an intramolecular C-H amidation, where the newly introduced nitrogen attacks a C-H bond of the benzamide's acyl group, leading to the formation of the quinazolinone ring system.

Diagram of Quinazolinone Synthesis Workflow

G cluster_0 Intermediate Preparation cluster_1 Quinazolinone Synthesis 2_Iodo_4_methoxybenzoyl_chloride 2_Iodo_4_methoxybenzoyl_chloride 2_Iodo_4_methoxybenzamide 2_Iodo_4_methoxybenzamide 2_Iodo_4_methoxybenzoyl_chloride->2_Iodo_4_methoxybenzamide NH4OH, DCM Quinazolinone_Product Quinazolinone_Product 2_Iodo_4_methoxybenzamide->Quinazolinone_Product CuI, K2CO3, DMSO, 120-140 °C Primary_Amine Primary_Amine Primary_Amine->Quinazolinone_Product G cluster_0 Intermediate Preparation cluster_1 Indole Synthesis 2_Iodo_4_methoxybenzamide 2_Iodo_4_methoxybenzamide 2_Iodo_4_methoxyaniline 2_Iodo_4_methoxyaniline 2_Iodo_4_methoxybenzamide->2_Iodo_4_methoxyaniline Hofmann Rearrangement Indole_Product Indole_Product 2_Iodo_4_methoxyaniline->Indole_Product Pd(OAc)2, PPh3, K2CO3, DMF, 100 °C Internal_Alkyne Internal_Alkyne Internal_Alkyne->Indole_Product G cluster_0 Intermediate Preparation cluster_1 Benzofuran Synthesis 2_Iodo_4_methoxyaniline 2_Iodo_4_methoxyaniline 2_Iodo_4_methoxyphenol 2_Iodo_4_methoxyphenol 2_Iodo_4_methoxyaniline->2_Iodo_4_methoxyphenol NaNO2, H2SO4, H2O, then heat Benzofuran_Product Benzofuran_Product 2_Iodo_4_methoxyphenol->Benzofuran_Product Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Benzofuran_Product

Application Notes & Protocols: Strategic Use of 2-Iodo-4-methoxybenzoyl Chloride for Orthogonal Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Protection

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving high yields and minimizing undesired side reactions.[1][2] A protecting group must be introduced efficiently, remain robust under various reaction conditions, and be selectively removed without impacting other sensitive moieties within the molecule.[3][4][5] The 2-Iodo-4-methoxybenzoyl (IMB) group emerges as a specialized tool for the protection of amines and alcohols, offering the stability of a standard benzoyl group with the added advantage of an orthogonal deprotection pathway mediated by the carbon-iodine bond.

This guide provides an in-depth exploration of the IMB protecting group, detailing its application, the causality behind experimental choices, and validated protocols for its installation and selective removal. The presence of the ortho-iodo substituent is not a passive feature; it is a chemical handle that enables mild, palladium-catalyzed cleavage, providing a distinct advantage over traditional hydrolysis methods and expanding the strategic possibilities in complex molecular architecture.

Part 1: Synthesis of the Acylating Agent

The precursor, 2-Iodo-4-methoxybenzoyl chloride, is typically synthesized from 2-iodo-4-methoxy-benzoic acid. The generation of the acid chloride is a standard transformation, most commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent.[6][7]

The synthesis of the parent acid, 2-iodo-4-methoxy-benzoic acid, can be accomplished from 4-methoxyanthranilic acid via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by displacement with iodide.[8]

Workflow for this compound Synthesis

cluster_0 Synthesis of 2-Iodo-4-methoxybenzoic Acid cluster_1 Conversion to Acid Chloride A 4-Methoxyanthranilic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 2-Iodo-4-methoxybenzoic Acid B->C KI, H₂SO₄ D 2-Iodo-4-methoxybenzoic Acid E This compound D->E SOCl₂ or (COCl)₂ Cat. DMF, Reflux

Caption: Synthesis pathway for this compound.

Part 2: Protection of Primary and Secondary Amines

The acylation of amines with this compound proceeds via a nucleophilic acyl substitution to form a highly stable N-(2-Iodo-4-methoxybenzoyl) amide. This reaction is robust and typically high-yielding, following standard Schotten-Baumann conditions.[9] The resulting amide bond is significantly less nucleophilic than the parent amine, effectively protecting it from electrophiles and many oxidizing or reducing agents.[1][10]

Causality of Experimental Design:
  • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential.[6] Its primary role is to stoichiometrically neutralize the hydrochloric acid (HCl) generated during the acylation, preventing the protonation and deactivation of the starting amine nucleophile.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed to prevent the competitive hydrolysis of the highly reactive acyl chloride reagent.[6]

  • Temperature Control: The initial addition of the acyl chloride is performed at 0 °C to moderate the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Detailed Protocol 1: Amine Protection

Materials:

  • Primary or Secondary Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq.)

  • 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if solid.

Part 3: Protection of Alcohols

Alcohols can be effectively protected as 2-Iodo-4-methoxybenzoyl esters. While the fundamental mechanism is still nucleophilic acyl substitution, primary and secondary alcohols are generally less nucleophilic than amines.[11] Therefore, the reaction conditions are slightly modified to facilitate the transformation.

Causality of Experimental Design:
  • Enhanced Basicity: Pyridine is often used as both the base and a solvent or co-solvent. It is a more effective catalyst than TEA for acylating less reactive alcohols and also serves to scavenge the HCl byproduct.

  • Activation: The formation of an intermediate pyridinium acyl salt can increase the electrophilicity of the acylating agent, accelerating the reaction with the alcohol.

Detailed Protocol 2: Alcohol Protection

Materials:

  • Primary or Secondary Alcohol (1.0 eq.)

  • This compound (1.2 eq.)

  • Anhydrous Pyridine or Anhydrous DCM with DMAP (cat.) and TEA (1.5 eq.)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine or anhydrous DCM.

  • Catalyst (if applicable): If using DCM, add N,N-Dimethylaminopyridine (DMAP, 0.1 eq.) and triethylamine (1.5 eq.).

  • Cooling: Cool the mixture to 0 °C.

  • Acylation: Add this compound (1.2 eq.) portion-wise or as a solution in DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up & Purification: Follow steps 6-9 from Protocol 1. The aqueous washes are particularly important for removing pyridine.

Part 4: Orthogonal Deprotection Strategy

The key advantage of the IMB group is the ability to cleave it under conditions that leave many other protecting groups intact. While standard ester and amide hydrolysis with strong acid or base is possible, the true utility lies in the palladium-catalyzed reactions involving the aryl-iodide bond.[2][12] This constitutes an orthogonal deprotection strategy, compatible with acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups.[1][13]

The proposed mechanism involves the oxidative addition of a Palladium(0) catalyst into the C-I bond, a well-established process in cross-coupling chemistry.[14] The resulting Aryl-Pd(II) complex can then undergo further transformation, such as reductive cleavage (hydrogenolysis), to release the deprotected functional group.

Workflow for Orthogonal Protection & Deprotection

cluster_0 Protection cluster_1 Selective Deprotection A Amine or Alcohol (R-XH) B IMB-Protected Substrate (R-X-IMB) A->B IMB-Cl, Base (Protocol 1 or 2) C IMB-Protected Substrate D Deprotected Amine/Alcohol (R-XH) C->D Pd(0) Catalyst H₂ or Hydride Source (Protocol 3)

Caption: Orthogonal protection/deprotection workflow using the IMB group.

Detailed Protocol 3: Palladium-Catalyzed Reductive Deprotection

Materials:

  • IMB-protected Amide or Ester (1.0 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq.)

  • Triphenylphosphine (PPh₃) (0.20 eq.)

  • Ammonium Formate (HCOONH₄) (5.0 eq.) or H₂ gas

  • Anhydrous solvent (e.g., THF, Methanol)

Procedure:

  • Setup: To a flask containing the IMB-protected substrate (1.0 eq.), add the solvent.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent and stir for 10 minutes to form the active Pd(0) species in situ.

  • Reagents: Add the ammonium formate (transfer hydrogenolysis agent) to the main reaction flask, followed by the catalyst solution. Alternatively, for direct hydrogenolysis, suspend a catalyst like Pd(OH)₂/C and bubble H₂ gas through the solution.

  • Reaction: Heat the reaction mixture (typically 40-80 °C) and monitor by TLC/LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Concentrate the filtrate and perform a standard aqueous work-up to remove salts.

  • Purification: Purify the crude product by column chromatography to isolate the deprotected amine or alcohol.

Part 5: Data Summary & Comparison

The following table summarizes the typical conditions and highlights the orthogonality of the IMB protecting group.

Transformation Functional Group Reagents & Conditions Cleavage Type Orthogonal To
Protection Amines, AlcoholsThis compound, Base (TEA/Pyridine), DCM, 0°C to RT--
Deprotection 1 IMB-Amide/EsterStrong Acid (e.g., 6M HCl, reflux) or Base (e.g., 4M NaOH, reflux)Hydrolysis-
Deprotection 2 IMB-Amide/EsterPd(0) catalyst, H₂ or Hydride source (e.g., HCOONH₄), HeatReductive CleavageAcid-labile (Boc, Trt), Base-labile (Fmoc, Ac), Silyl ethers

Conclusion

The 2-Iodo-4-methoxybenzoyl group is a sophisticated protecting group that offers more than just robust protection. Its defining feature—the ortho-iodo substituent—serves as a latent functional handle for selective, palladium-catalyzed deprotection under mild, reductive conditions. This orthogonality provides researchers and process chemists with a valuable strategic option, enabling the synthesis of complex molecules where traditional deprotection methods based on pH extremes would fail. By understanding the principles behind its application and cleavage, the IMB group can be a powerful addition to the synthetic chemist's toolkit.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
  • PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid.
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
  • LookChem. 2-iodo-4-methylbenzoyl chloride.
  • Benchchem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
  • Organic Chemistry Portal. Protective Groups.
  • University of Windsor. Alcohol Protecting Groups.
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
  • Benchchem. Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
  • Chemistry Steps. Protecting Groups For Alcohols.
  • Wikipedia. Protecting group.
  • Fisher Scientific. Amide Synthesis.
  • Wikidot. Protecting Groups - Lokey Lab Protocols.
  • Master Organic Chemistry. Protecting Groups For Alcohols.
  • IIT Bombay. Protecting Groups.
  • K. C. Nicolaou, T. Montagnon, P. S. Baran. 1.2 Deprotection: The Concept of Orthogonal Sets. In: Protecting Groups.
  • PubMed. Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates.
  • ChemicalBook. 4-Methoxybenzoyl chloride synthesis.
  • Chemistry LibreTexts. 17.6: Reactions of Alcohols.

Sources

Application Notes and Protocols: Synthesis of N-Substituted 2-Iodo-4-methoxybenzamides via Acylation of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-4-methoxybenzamides

In the landscape of modern drug discovery and development, the assembly of molecular scaffolds with precision and strategic functionality is paramount.[1] 2-Iodo-4-methoxybenzoyl chloride serves as a highly valuable bifunctional reagent for this purpose. Its reaction with primary and secondary amines via nucleophilic acyl substitution forges a stable amide bond, a cornerstone of countless pharmaceutical agents due to its metabolic stability and hydrogen bonding capabilities.

The resulting N-substituted 2-iodo-4-methoxybenzamide scaffold is particularly compelling for medicinal chemists. It combines three key features:

  • The Amide Linkage: A proven pharmacophore that confers structural rigidity and specific interaction points with biological targets.

  • The Aryl Iodide: A versatile synthetic handle, perfectly poised for post-acylation modifications through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification and exploration of structure-activity relationships (SAR).[2]

  • The Methoxy Group: An electron-donating group that can modulate the electronic properties, lipophilicity, and metabolic stability of the entire molecule, often enhancing its drug-like properties.

This guide provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols, and field-proven insights for the successful synthesis of this important class of compounds.

Reaction Mechanism and Scientific Principles

The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound.[3] This high electrophilicity is due to the inductive effect of both the chlorine and oxygen atoms pulling electron density away from the carbon.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse and Elimination: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

  • Proton Transfer (Acid Neutralization): The reaction produces one equivalent of hydrogen chloride (HCl).[4] Since amines are basic, this acidic byproduct will readily protonate another molecule of the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Therefore, the inclusion of an auxiliary, non-nucleophilic base (such as triethylamine or pyridine) is critical to "scavenge" or neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[5][6]

Caption: Nucleophilic acyl substitution mechanism.

Data Presentation: Representative Reaction Parameters

The successful acylation is dependent on the interplay between the amine's nucleophilicity, steric hindrance, and reaction conditions. The following table provides a guide for typical experimental setups.

Amine Type Example Amine Base (Equivalents) Solvent Temperature Typical Time Expected Yield
Primary AliphaticBenzylamineTriethylamine (1.2)Dichloromethane (DCM)0 °C to RT1-3 h>90%
Primary AromaticAnilinePyridine (1.5)Tetrahydrofuran (THF)0 °C to RT2-4 h85-95%
Secondary CyclicPiperidineTriethylamine (1.2)Dichloromethane (DCM)0 °C to RT1-3 h>90%
Sterically Hinderedtert-ButylamineTriethylamine (1.2)Dichloromethane (DCM)RT to Reflux6-12 h60-80%

Note: Yields are estimates and highly dependent on the specific substrate and purification efficiency.

Detailed Experimental Protocols

Safety Precaution: this compound is corrosive, a lachrymator, and reacts violently with water.[7][8][9] All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[7] All glassware must be rigorously dried before use.

Protocol 1: Synthesis of N-benzyl-2-iodo-4-methoxybenzamide (from a Primary Amine)

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Spot the initial amine, the acyl chloride, and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates completion.

  • Work-up (Quenching & Extraction):

    • Once complete, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted benzylamine).

      • Saturated NaHCO₃ solution (to remove any residual acidic impurities).

      • Brine (to remove bulk water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl-2-iodo-4-methoxybenzamide as a white or off-white solid.

Protocol 2: Synthesis of (2-Iodo-4-methoxyphenyl)(piperidin-1-yl)methanone (from a Secondary Amine)

This protocol is nearly identical to that for primary amines, demonstrating the broad applicability of the method.

Procedure:

  • Follow steps 1-8 as described in Protocol 1 , substituting piperidine (1.0 eq) for benzylamine.

  • Secondary amides can sometimes be more challenging to crystallize. If recrystallization is difficult, the crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[10]

G General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash Sequentially (1M HCl, Sat. NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J Pure N-Substituted Amide I->J

Caption: General experimental workflow for amide synthesis.

Troubleshooting and Field-Proven Insights

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Wet solvent or glassware.1. Use fresh or newly prepared acyl chloride.2. Ensure at least 1.1 equivalents of base are used. If the amine is an HCl salt, use >2.1 equivalents.3. Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere.
Starting Amine Remains 1. Reaction not complete.2. Insufficient acyl chloride.3. Low reactivity of amine.1. Extend the reaction time or gently warm the mixture (e.g., to 40 °C).2. Use a slight excess (1.05-1.1 eq) of the acyl chloride.3. For poorly nucleophilic amines, consider a more forcing base or solvent.
Product is an Oil or Difficult to Purify 1. Presence of impurities (e.g., unreacted starting materials, salts).2. Product may have a low melting point.1. Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities.2. Attempt purification by column chromatography instead of recrystallization.[11]
Formation of Symmetric Urea Byproduct Reaction of the amine with phosgene impurities in the acyl chloride (rare).Use high-purity acyl chloride.

References

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Brainly. (2024). Acylations are often carried out in the presence of a base. [Link]

  • Acylation under weak base conditions. (n.d.). [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. [Link]

  • Quora. (2016). What is acetylation of amines?[Link]

  • Google Patents. (n.d.).
  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • SAFETY DATA SHEET - 2-Methoxybenzoyl chloride. (2025). [Link]

  • National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • PubChem. (n.d.). 2-iodo-4-methoxybenzaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • National Institutes of Health. (n.d.). Tools shaping drug discovery and development. [Link]

  • National Institutes of Health. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. [Link]

  • ResearchGate. (2025). Hydrogen bond descriptors of hydroxamic acids for use in drug design. [Link]

  • MDPI. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to improve your reaction yields and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis and use of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low when using thionyl chloride?

Low yields in the conversion of 2-Iodo-4-methoxybenzoic acid to its acyl chloride derivative are a common challenge. Several factors can contribute to this issue, primarily related to reaction conditions and the purity of reagents.

Underlying Causes and Solutions:

  • Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a substitution reaction that requires sufficient time and temperature to proceed to completion.[1] Room temperature may not be adequate for this transformation.[1]

    • Solution: Ensure the reaction is heated to reflux (typically 60-80°C) for a sufficient duration (2-6 hours) until the evolution of gaseous byproducts (SO₂ and HCl) ceases.[1][2][3] Monitoring the reaction progress can be achieved by quenching a small aliquot with methanol and analyzing for the formation of the corresponding methyl ester via Thin Layer Chromatography (TLC).[1]

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[4][5] Any moisture present in the starting material, solvent, or glassware will convert the product back to the carboxylic acid, thereby reducing the yield.

    • Solution: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure the 2-Iodo-4-methoxybenzoic acid is completely dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[6]

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion. Conversely, a large excess can complicate purification.

    • Solution: Use a moderate excess of thionyl chloride (typically 2-3 equivalents) to drive the reaction to completion.

  • Catalyst Absence or Inactivity: While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction.[7][8][9] The catalyst is believed to form a more reactive Vilsmeier intermediate.[10]

    • Solution: Add a few drops of DMF to the reaction mixture. Be cautious, as an excess of DMF can lead to side products.[7]

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), add 2-Iodo-4-methoxybenzoic acid (1.0 eq.).

  • Under a fume hood, cautiously add thionyl chloride (2.5 eq.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature. You should observe the evolution of gas.

  • Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours, or until gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. This azeotropic removal is crucial for product purity.[8]

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Question 2: I am observing significant side product formation. What are the likely impurities and how can I avoid them?

The formation of impurities can complicate purification and impact the outcome of subsequent reactions. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Anhydride Formation: Incomplete conversion or the presence of unreacted carboxylic acid can lead to the formation of the corresponding anhydride, especially during workup or storage.

    • Mitigation: Ensure the reaction goes to completion by following the optimized protocol above. Use the freshly prepared acyl chloride immediately in the next step to minimize the chance of anhydride formation.

  • Products of Electrophilic Aromatic Substitution: The methoxy group is an activating group, and under harsh conditions (e.g., prolonged heating, strong Lewis acids), there is a possibility of intermolecular reactions, though this is less common in acyl chloride synthesis itself and more of a concern in subsequent Friedel-Crafts reactions.[11][12]

    • Mitigation: Adhere to the recommended reaction temperatures and times. Avoid unnecessarily harsh conditions.

  • Degradation Products: this compound can slowly decompose at room temperature, especially in the presence of moisture or light.[13]

    • Mitigation: Store the purified acyl chloride under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[14] For long-term storage, consider sealing in an ampoule.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow cluster_solutions Solutions LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Moisture Moisture Contamination? LowYield->Moisture Stoichiometry Incorrect Stoichiometry? LowYield->Stoichiometry Catalyst Catalyst Issue? LowYield->Catalyst Sol_Reaction Increase reaction time/temp Monitor with TLC IncompleteReaction->Sol_Reaction If Yes Sol_Moisture Dry glassware & reagents Use inert atmosphere Moisture->Sol_Moisture If Yes Sol_Stoichiometry Use 2-3 eq. SOCl2 Stoichiometry->Sol_Stoichiometry If Yes Sol_Catalyst Add catalytic DMF Catalyst->Sol_Catalyst If Yes

A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and reactivity of this compound.

What are the best practices for handling and storing this compound?

Due to its reactivity, proper handling and storage are critical to maintain the integrity of this compound.

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] It is corrosive and reacts violently with water, releasing HCl gas.[5][15] Use spark-proof tools and ground equipment when transferring large quantities.[6]

  • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[6][14][16] A refrigerator (2-8°C) is suitable for short-term storage. For longer-term storage, consider dividing it into smaller, single-use aliquots to minimize exposure to atmospheric moisture upon repeated opening of the main container.[16]

Oxalyl chloride vs. thionyl chloride: Which is the better choice for preparing this compound?

Both thionyl chloride and oxalyl chloride are effective reagents for converting carboxylic acids to acyl chlorides, but they have different advantages and disadvantages.[17][18]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Generally requires heating.Often works at room temperature with a DMF catalyst.[7]
Byproducts SO₂ and HCl (gaseous).[2][19]CO, CO₂, and HCl (gaseous).[18]
Workup Relatively simple, but requires removal of excess reagent, which has a high boiling point.[17]Easier to remove excess reagent due to its lower boiling point.[17]
Selectivity Generally good.Tends to be milder and more selective, making it suitable for sensitive substrates.[20]
Cost More economical.[17]More expensive.[20]

Recommendation: For routine, large-scale synthesis where cost is a factor, thionyl chloride is a good choice. For smaller-scale reactions or with sensitive downstream applications where purity is paramount and milder conditions are preferred, oxalyl chloride is often the superior reagent.[17]

How can I monitor the progress of my reaction to form this compound?

Directly monitoring the formation of the acyl chloride by TLC can be challenging due to its high reactivity. An indirect method is more reliable:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot with a nucleophilic solvent like methanol. This will convert the this compound to its corresponding methyl ester (methyl 2-iodo-4-methoxybenzoate).

  • Spot the quenched sample on a TLC plate alongside the starting material (2-Iodo-4-methoxybenzoic acid).

  • The formation of a new, less polar spot corresponding to the methyl ester indicates the presence of the acyl chloride. The disappearance of the starting material spot signifies the completion of the reaction.[1]

I am using this compound in a Friedel-Crafts acylation. What are the key considerations for a successful reaction?

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds.[21][22] When using this compound, consider the following:

  • Substrate Reactivity: The aromatic ring to be acylated must not be strongly deactivated (e.g., containing nitro or cyano groups).[11] The presence of activating groups on the substrate will facilitate the reaction.

  • Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required.[12][23] The stoichiometry of the catalyst is crucial; typically, slightly more than one equivalent is needed as it complexes with the product ketone.

  • Solvent: An inert solvent, such as dichloromethane (DCM) or carbon disulfide, is commonly used.

  • Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0°C) to control reactivity and minimize side reactions.

  • Workup: The reaction is quenched by carefully adding it to ice-cold dilute acid to decompose the aluminum chloride complex.

Visualizing the Synthesis and Subsequent Reaction:

Reaction_Pathway StartingMaterial 2-Iodo-4-methoxybenzoic Acid AcylChloride This compound StartingMaterial->AcylChloride SOCl₂ or (COCl)₂ Product Acylated Product AcylChloride->Product AlCl₃ AromaticSubstrate Aromatic Substrate AromaticSubstrate->Product

General workflow for synthesis and application.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?. Retrieved from [Link]

  • Hopakchem. (2023). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

  • Molbase. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. Retrieved from [Link]

  • LinkedIn. (2024, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

  • Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. Retrieved from [Link]

  • Sciencemadness.org. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). 2-iodo-4-methylbenzoyl chloride. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What products would you obtain by treating benzoic acid with SOCl₂?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Chem Help ASAP. (2024, February 19). Making Acid Chlorides with Thionyl Chloride [Video]. YouTube. [Link]

  • Reddit. (2022). reactions with thionyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.

Sources

Side reactions of 2-Iodo-4-methoxybenzoyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and answer frequently asked questions related to the use of this versatile reagent. Our goal is to empower you to anticipate and mitigate potential side reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: My bottle of this compound has developed a white precipitate and seems to be fuming. Is it still usable?

A1: this compound is highly sensitive to moisture. The fuming you observe is likely the reaction of the acyl chloride with atmospheric water to produce hydrochloric acid (HCl) gas. The white precipitate is the corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid, which is the product of hydrolysis.

  • Recommendation: While the presence of a small amount of the hydrolyzed product might be tolerated in some robust reactions, it is generally advisable to use fresh or properly stored reagent for optimal results, especially in sensitive applications like amide couplings with poorly nucleophilic amines. For best results, purify the material before use.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: To maintain the integrity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage in a desiccator at a cool temperature (2-8°C) is also recommended to minimize hydrolysis and other potential degradation pathways.

Troubleshooting Amide Coupling Reactions

Q3: I am attempting an amide coupling with a weakly nucleophilic aniline, and I am observing low to no product formation. What are the likely causes and how can I improve the yield?

A3: Low yields in amide coupling reactions with this compound, especially with electron-deficient or sterically hindered amines, can stem from several factors:

  • Incomplete Activation: While acyl chlorides are already activated, the steric hindrance from the ortho-iodo group can slow down the reaction rate.

  • Hydrolysis of the Acyl Chloride: Trace amounts of water in your reaction can hydrolyze the acyl chloride to the unreactive carboxylic acid.

  • Deactivation of the Amine: The HCl generated during the reaction can protonate your amine, rendering it non-nucleophilic.

Troubleshooting Workflow:

G This compound This compound Desired Product Desired Product This compound->Desired Product De-iodination Product De-iodination Product This compound->De-iodination Product Strong Lewis Acid / Heat Ether Cleavage Product Ether Cleavage Product This compound->Ether Cleavage Product Strong Lewis Acid (e.g., AlCl3) Aromatic Substrate Aromatic Substrate Aromatic Substrate->Desired Product Polysubstitution Polysubstitution Aromatic Substrate->Polysubstitution Highly Activated

Technical Support Center: Purification of Products from 2-Iodo-4-methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-4-methoxybenzoyl chloride. This guide is designed to provide expert insights and practical, field-proven solutions for the purification challenges associated with its reaction products. We will move beyond simple procedural lists to explain the causality behind each step, ensuring your experimental design is robust and self-validating.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific, common issues encountered during the purification of products derived from this compound in a direct question-and-answer format.

Question 1: After my reaction, I have a significant amount of a polar, acidic impurity that complicates my purification. What is it and how do I get rid of it?

Answer:

This impurity is almost certainly 2-Iodo-4-methoxybenzoic acid , the hydrolysis product of your starting material.[1][2][3][4] this compound is an acyl chloride, a class of compounds highly susceptible to reaction with water.[5][6][7] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to its formation.

Causality & Solution:

The carboxylic acid is acidic, while your desired product (typically a ketone, ester, or amide) is neutral. This difference in chemical properties is the key to its removal.

  • Aqueous Basic Wash: During your liquid-liquid extraction (workup), incorporate a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of ester products or other base-sensitive functionalities.[8]

  • The Chemistry of Separation: The basic wash deprotonates the carboxylic acid, forming the corresponding sodium carboxylate salt. This salt is highly polar and water-soluble, causing it to partition exclusively into the aqueous layer, while your neutral organic product remains in the organic solvent.

  • Verification: You can confirm the removal of the acid by spotting your organic layer on a TLC plate before and after the basic wash. The polar acid spot should disappear after the wash.

Question 2: I performed a Friedel-Crafts acylation, but I'm struggling with a persistent emulsion during the aqueous workup. How can I break it?

Answer:

Emulsion formation is a frequent problem in Friedel-Crafts workups, especially when using aluminum chloride (AlCl₃) as the catalyst. The issue stems from the formation of gelatinous aluminum salts (aluminum hydroxides) during the quenching process.[9]

Causality & Solution:

The goal is to ensure all aluminum species are converted to water-soluble salts and to increase the ionic strength of the aqueous phase.

  • Acidic Quenching: Instead of quenching the reaction mixture on ice alone, pour it into a mixture of ice and concentrated hydrochloric acid (HCl).[8] The acid ensures the formation of soluble aluminum salts (like [Al(H₂O)₆]³⁺ and its chloro-complexes) rather than insoluble hydroxides. Heating the quenched mixture gently (e.g., in a warm water bath for 5-10 minutes) can further help break down any stubborn aluminum-ketone complexes.[9]

  • Add Brine: After separating the layers, wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component in the water and helping to break the emulsion.

  • Filtration: In severe cases, you can pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). The filter aid can help to break up the fine particles that stabilize the emulsion.

Question 3: My iodinated product seems to be decomposing on my silica gel column. My TLC shows a clean spot, but I get multiple fractions with low recovery. What is happening?

Answer:

Iodinated aromatic compounds can be sensitive, and standard silica gel, which is slightly acidic, can sometimes promote decomposition or irreversible adsorption.[10] This is a known issue for sensitive substrates.

Causality & Solution:

The acidity of the silica gel surface can catalyze side reactions. The solution is to neutralize or change the stationary phase.

  • Deactivate the Silica: You can neutralize the silica gel before use. This is done by preparing your column slurry in the eluent system with an added small percentage (e.g., 0.5-1%) of a neutral or basic modifier like triethylamine or pyridine. Flush the packed column with this modified eluent before loading your sample.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Basic or neutral alumina can be an excellent alternative for purifying compounds that are sensitive to acid.[10] It's crucial to test the stability of your compound on a small scale (e.g., TLC plate or a small plug of alumina) first.

    • Florisil® or C18-functionalized (Reversed-Phase) Silica: These are other potential alternatives depending on the polarity of your compound.

Question 4: I've obtained my crude product as an oil, and it won't crystallize. How can I induce crystallization for purification?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[11] The presence of impurities can also inhibit crystal lattice formation.

Causality & Solution:

The goal is to create conditions that favor the slow, ordered formation of a crystal lattice.

  • Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but very well when hot.[11][12] Use a small amount of your crude product to test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or hexane/ethyl acetate mixtures) to find a suitable one.[13][14]

  • Scratching Technique: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites where crystallization can begin.[11][14]

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[11][12]

  • Slow Cooling: Do not rush the cooling process. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of an impure amorphous solid or oil.[11][14]

Frequently Asked Questions (FAQs)

  • Q: What is the best general purification strategy for a product from a Friedel-Crafts reaction with this compound?

    • A: A multi-step approach is most robust. First, perform a proper aqueous workup, quenching with dilute acid and including a sodium bicarbonate wash to remove the 2-Iodo-4-methoxybenzoic acid byproduct.[8] After drying and concentrating the organic phase, the primary purification method for a solid product should be recrystallization, as this often provides material of very high purity.[15][16] If recrystallization is unsuccessful or if isomers are present, column chromatography on silica gel or neutral alumina is the next step.[10][17]

  • Q: My reaction involves an amine nucleophile. What specific purification challenges should I anticipate?

    • A: When reacting this compound with an amine to form an amide, a base like pyridine or triethylamine is often used to scavenge the HCl byproduct. Your primary impurities will be the unreacted amine, the hydrolyzed benzoic acid, and the hydrochloride salt of the base you used. The purification workup must include sequential washes with dilute acid (to remove the excess amine and basic scavenger) and dilute base (to remove the 2-Iodo-4-methoxybenzoic acid).

  • Q: How can I be sure my starting this compound is of good quality?

    • A: This reagent is corrosive and moisture-sensitive.[5] A fresh bottle should be a free-flowing solid. If it appears clumpy or has a strong odor of HCl, it may have partially hydrolyzed. For critical reactions, you can freshly distill it under reduced pressure or perform a thionyl chloride treatment to convert any contaminating carboxylic acid back to the acid chloride, followed by distillation.

Key Experimental Protocols & Workflows

Visualization of Purification Logic

The following diagrams illustrate the decision-making process for troubleshooting and the general workflow for purification.

G start Crude Product Analysis (TLC/¹H NMR) acid_impurity Acidic Impurity Detected? (e.g., 2-Iodo-4-methoxybenzoic acid) start->acid_impurity workup_wash Perform Aqueous Workup with NaHCO₃ Wash acid_impurity->workup_wash Yes isomers Multiple Isomers or Close-Running Impurities? acid_impurity->isomers No workup_wash->isomers chromatography Column Chromatography isomers->chromatography Yes recrystallize Purify by Recrystallization isomers->recrystallize No decomp Decomposition on Column? chromatography->decomp alt_phase Use Neutralized Silica or Alumina decomp->alt_phase Yes pure_product Pure Product decomp->pure_product No alt_phase->pure_product oiling_out Product Oiling Out? recrystallize->oiling_out oiling_out->pure_product No induce_cryst Induce Crystallization (Scratch, Seed, Slow Cool) oiling_out->induce_cryst Yes induce_cryst->pure_product

Caption: Troubleshooting flowchart for purification.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase reaction 1. Complete Reaction (e.g., Friedel-Crafts) quench 2. Quench Reaction Mixture (Pour into Ice/conc. HCl) reaction->quench extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb 4. Wash with sat. NaHCO₃ (aq) (Removes Acid Byproduct) extract->wash_bicarb wash_brine 5. Wash with Brine (Breaks Emulsions, Removes Water) wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_brine->dry concentrate 7. Filter and Concentrate (Rotary Evaporation) dry->concentrate crude 8. Obtain Crude Solid/Oil concentrate->crude purify 9. Purify by Recrystallization or Column Chromatography crude->purify characterize 10. Characterize Pure Product (NMR, MP, MS) purify->characterize

Caption: General purification workflow post-reaction.

Protocol 1: Standard Aqueous Workup for Friedel-Crafts Acylation

This protocol is designed for a typical Friedel-Crafts reaction using AlCl₃ as the catalyst.

  • Prepare Quenching Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 15 mL of acid for every 25 g of ice).[8]

  • Quench Reaction: Once the reaction is complete (as monitored by TLC), carefully and slowly pour the reaction mixture into the stirring ice/HCl slurry. This step is exothermic and may release HCl gas; perform in a well-ventilated fume hood.

  • Transfer to Separatory Funnel: Once all the ice has melted, transfer the biphasic mixture to a separatory funnel. Rinse the reaction flask with the organic solvent used for the reaction (e.g., dichloromethane or ethyl acetate) and add this to the funnel.

  • Extract: Separate the organic layer. Extract the aqueous layer one or two more times with fresh portions of the organic solvent to ensure maximum product recovery.[18]

  • Combine & Wash: Combine all organic extracts in the separatory funnel.

    • Wash sequentially with a saturated aqueous solution of NaHCO₃. Caution: This will release CO₂ gas; vent the funnel frequently. Continue until no more gas evolves. This step removes the 2-Iodo-4-methoxybenzoic acid impurity.

    • Wash with water.

    • Wash with saturated aqueous NaCl (brine) to facilitate separation and remove bulk water.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol assumes a suitable solvent has been identified.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. It is best to add the hot solvent in small portions to the solid while heating (e.g., on a hot plate) and swirling.[12][14]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals.[11][14]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary

The choice of purification method often depends on the physical properties of the product. The following table provides general guidance on selecting recrystallization solvents based on the product class.

Product ClassCommon Recrystallization SolventsRationale & Notes
Aromatic Ketones Ethanol, Isopropanol, Toluene, Ethyl Acetate/HexaneAromatic ketones are often highly crystalline. Alcohols like ethanol or isopropanol are excellent choices. For less polar ketones, a solvent pair like ethyl acetate/hexane provides tunable polarity.[13][15]
Aromatic Esters Ethanol, Methanol, HexanesSimilar to ketones, but care should be taken with alcohols if any acidic or basic residue is present, which could catalyze transesterification upon prolonged heating.
Aromatic Amides Ethanol, Ethyl Acetate, Water (for polar amides)Amides often have strong intermolecular hydrogen bonding, making them highly crystalline. Ethanol is a very common and effective solvent.
References
  • Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • CORE. (2023).
  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. RSC Publishing.
  • Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.
  • PMC. (n.d.).
  • JoVE. (2013). Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.).
  • Recrystalliz
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • MySkinRecipes. (n.d.). 2-Iodo-4-methoxybenzoic acid.
  • BenchChem. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid.
  • CymitQuimica. (n.d.). 2-Iodo-4-methoxybenzoic acid.
  • BenchChem. (n.d.). Managing by-products in the synthesis of substituted benzophenones.
  • BenchChem. (n.d.). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Sigma-Aldrich. (2023).
  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Acylated products using acetylchloride and benzoylchloride.
  • PMC - NIH. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 4.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • SAFETY DATA SHEET. (2023). Benzoyl chloride, 2-methoxy-.
  • SAFETY DATA SHEET. (n.d.). 4-Methoxybenzoyl chloride.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

Sources

Optimizing reaction conditions for 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-methoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a logical sequence of corrective actions.

Question 1: Why is my acylation reaction yield consistently low or failing completely?

Low or no yield is the most common issue, often stemming from a few key areas: reagent quality, reaction setup, or incompatible conditions.

  • Integrity of the Acyl Chloride: this compound is highly sensitive to moisture.[1][2] Hydrolysis to the unreactive 2-iodo-4-methoxybenzoic acid is the primary degradation pathway.[3][4]

    • Verification: Before use, check for the presence of the corresponding carboxylic acid via TLC or a small-scale derivatization test (e.g., reacting an aliquot with methanol and checking for methyl ester formation via GC-MS).[5] The acid will appear as a more polar spot on a TLC plate.

    • Solution: If significant hydrolysis has occurred, the reagent should be repurified or a fresh bottle should be used. For in-house preparations, ensure the precursor acid is completely dry and that the chlorinating agent (e.g., thionyl chloride) is in sufficient excess and removed completely post-reaction.[5]

  • Inadequate Anhydrous Conditions: Trace amounts of water in the solvent, on the glassware, or in the starting materials will rapidly quench the acyl chloride.

    • Verification: Review your solvent drying procedure and glassware preparation.

    • Solution: Always use freshly distilled, anhydrous solvents stored over molecular sieves.[6] Flame-dry all glassware under a vacuum or in an oven, and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Choice of Base: The base is critical for scavenging the HCl byproduct. However, the wrong base can hinder the reaction.

    • Problem (Steric Hindrance): For sterically hindered nucleophiles, a bulky, non-nucleophilic base like 2,6-lutidine or proton-sponge is often required to deprotonate the nucleophile without competing in the reaction.

    • Problem (Nucleophilic Bases): Tertiary amines like triethylamine (TEA) are common choices. However, highly nucleophilic bases such as pyridine can react with the acyl chloride to form a stable acylpyridinium salt. While this can sometimes be a useful catalytic intermediate, it may be less reactive than the acyl chloride itself, especially with a hindered substrate.

    • Solution: For standard acylations of primary amines and unhindered alcohols, TEA is often sufficient. For challenging substrates, consider switching to a stronger, non-nucleophilic base.

  • Steric Hindrance: The ortho-iodo substituent on the benzoyl chloride creates significant steric bulk around the carbonyl carbon. This can dramatically slow the rate of reaction with sterically demanding nucleophiles (e.g., secondary amines, hindered alcohols).

    • Solution: Increase the reaction temperature, extend the reaction time, or use a more reactive catalytic system. In some cases, switching to a less hindered acylating agent, if the project allows, may be necessary.

Below is a decision-tree diagram to guide your troubleshooting process.

G start Low / No Yield Observed check_reagent 1. Verify Acyl Chloride Quality (TLC, ¹H NMR of aliquot) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Pass reagent_bad Reagent is Hydrolyzed check_reagent->reagent_bad Fail check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions action_purify Action: Purify or Replace Reagent reagent_bad->action_purify conditions_ok Conditions Seem Correct check_conditions->conditions_ok Pass conditions_bad Obvious Flaw Found (e.g., wet solvent) check_conditions->conditions_bad Fail check_substrate 3. Assess Substrate Reactivity conditions_ok->check_substrate action_fix_conditions Action: Use Anhydrous Technique conditions_bad->action_fix_conditions substrate_ok Substrate is Reactive (e.g., primary amine) check_substrate->substrate_ok OK substrate_hindered Substrate is Sterically Hindered check_substrate->substrate_hindered Hindered action_rethink Consider Alternative Synthesis Route substrate_ok->action_rethink action_optimize Action: - Increase Temp/Time - Change Base/Catalyst substrate_hindered->action_optimize end_success Yield Improved action_purify->end_success action_fix_conditions->end_success action_optimize->end_success

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: My reaction produces multiple spots on TLC, and purification is difficult. What are the likely side products?

The formation of multiple products indicates side reactions or incomplete conversion.

  • 2-Iodo-4-methoxybenzoic Acid: As discussed, this is the hydrolysis product. It is acidic and can often be removed with a mild aqueous base wash (e.g., sat. NaHCO₃) during workup.

  • Unreacted Starting Material (Nucleophile): If the acyl chloride was the limiting reagent or was not reactive enough, you will see unreacted starting material.

  • Symmetrical Anhydride: If there is a slight amount of water present, it can hydrolyze one molecule of the acyl chloride to the carboxylic acid, which can then be acylated by a second molecule of the acyl chloride to form 2-iodo-4-methoxybenzoic anhydride. This is a common impurity in reactions using acyl chlorides.

  • Products from Ring Chlorination: While unlikely under standard acylation conditions, harsh conditions (e.g., high heat, certain catalysts) could potentially lead to side reactions on the aromatic ring, though the primary reactivity is at the acyl chloride functional group.[7]

  • Slow Addition: Add the acyl chloride solution dropwise to the mixture of the nucleophile and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, minimizing side reactions like anhydride formation.

  • Equivalent Control: Use a slight excess (1.05-1.2 equivalents) of the acyl chloride to ensure full conversion of your valuable nucleophile.

  • Workup Procedure: A well-designed aqueous workup is crucial. A typical sequence involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with saturated aqueous NaHCO₃ to remove the unreacted carboxylic acid, and finally a brine wash to remove residual water.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound in-house?

The most reliable method is the conversion of 2-iodo-4-methoxybenzoic acid using a chlorinating agent.[8]

Recommended Chlorinating Agents

ReagentByproductsTypical ConditionsAdvantages/Disadvantages
Thionyl Chloride (SOCl₂) SO₂(g), HCl(g)Reflux in neat SOCl₂ or with a solvent (e.g., Toluene, DCM) with catalytic DMF.[5]Adv: Gaseous byproducts are easily removed.[9][10] Disadv: Excess SOCl₂ can be difficult to remove completely.
Oxalyl Chloride ((COCl)₂) CO(g), CO₂(g), HCl(g)Anhydrous DCM or THF at 0 °C to RT with catalytic DMF.[11]Adv: Very clean reaction with gaseous byproducts. Milder conditions. Disadv: More expensive and moisture-sensitive than SOCl₂.
Phosphorus Pentachloride (PCl₅) POCl₃(l), HCl(g)Neat or in an inert solvent, often at room temp.[9][12]Adv: Highly reactive. Disadv: Produces a liquid byproduct (POCl₃) that must be separated by distillation.

Protocol: Synthesis using Thionyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (to trap HCl and SO₂), add 2-iodo-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (2-3 eq.). Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature. Effervescence should be observed. After the initial gas evolution subsides, heat the mixture to a gentle reflux (e.g., 60-80 °C) for 2-4 hours, or until gas evolution ceases completely.[5]

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). Crucial Step: To remove the last traces, add anhydrous toluene to the crude product and evaporate again. This azeotropic removal is highly effective.

  • Purity Check: The resulting crude this compound is often used directly. Its purity can be confirmed by ¹H NMR (disappearance of the carboxylic acid proton) or by converting a small sample to a stable ester for GC analysis.

Caption: Workflow for acyl chloride synthesis via thionyl chloride.

Q2: What are the best practices for storing and handling this reagent?

Proper storage is essential to maintain the reagent's reactivity.

  • Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and dark place.[13] A desiccator or a nitrogen-purged glove box is ideal.[14] For long-term storage, sealing the bottle with paraffin film and storing it at 2-8°C can extend its shelf life.[15]

  • Handling: Always handle this compound in a well-ventilated fume hood.[2] Use dry syringes or cannulas for transferring under an inert atmosphere. Briefly opening the bottle in the air will introduce moisture, leading to hydrolysis at the cap and release of HCl fumes.[3][13]

  • Safety: This compound is corrosive and a lachrymator.[16][17] It causes severe skin burns and eye damage.[4][18] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][16]

Q3: Which solvents and bases are recommended for acylation reactions?

The choice depends on the substrate's solubility and reactivity.

  • Solvents: Anhydrous, aprotic solvents are required.

    • Dichloromethane (DCM): Excellent for solubility, but its low boiling point limits the reaction temperature.

    • Tetrahydrofuran (THF): Good general-purpose solvent. Ensure it is free of peroxides.

    • Toluene: Useful for reactions requiring higher temperatures.

    • Acetonitrile (MeCN): A more polar option, can be beneficial for certain substrates.

  • Bases: A base is needed to neutralize the HCl byproduct.

    • Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Standard, non-nucleophilic organic bases suitable for most applications. DIPEA is bulkier and less nucleophilic than TEA.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used as the solvent itself for acylation of alcohols.

    • Aqueous Base (Schotten-Baumann conditions): For robust, water-insoluble amines/alcohols, a two-phase system with aqueous NaOH can be highly effective. The reaction occurs at the interface.

References

  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • LookChem. (n.d.). 2-iodo-4-methylbenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Reddit. (2023). Drying agents for Acyl halides. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.

Sources

Overcoming low reactivity of 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodo-4-methoxybenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity challenges posed by this sterically hindered reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental failures and offers targeted solutions. The low reactivity of this compound is primarily due to the significant steric hindrance imposed by the bulky iodine atom at the ortho position, which impedes nucleophilic attack on the carbonyl carbon.[1][2]

Q1: My Friedel-Crafts acylation with this compound is failing or giving very low yields. What is the cause and how can I fix it?

A1: Root Cause Analysis

The primary challenge in the Friedel-Crafts acylation using this reagent is twofold:

  • Steric Hindrance: The ortho-iodo group physically blocks the formation of the necessary complex between the carbonyl group and the Lewis acid catalyst (e.g., AlCl₃).[2][3] This initial activation step is kinetically disfavored.

  • Electronic Deactivation of the Acylium Ion: While the para-methoxy group is electron-donating, the ortho-iodo group has an electron-withdrawing inductive effect (-I) that can slightly destabilize the resulting acylium ion, making it a less potent electrophile.[4]

These factors combine to create a high activation energy barrier for the reaction.

Troubleshooting Workflow

start Low/No Yield in Friedel-Crafts Acylation check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Catalyst) start->check_anhydrous check_anhydrous->start Moisture detected. Dry system & restart. increase_catalyst Increase Lewis Acid Stoichiometry (e.g., 1.5 - 2.5 equiv AlCl₃) check_anhydrous->increase_catalyst Conditions are dry stronger_lewis Use a Stronger Lewis Acid or Promoter increase_catalyst->stronger_lewis Still low yield success Successful Acylation increase_catalyst->success Yield improves increase_temp Increase Reaction Temperature (Monitor carefully) stronger_lewis->increase_temp Still low yield stronger_lewis->success Yield improves increase_temp->success Reaction proceeds

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Optimization Strategies

StrategyRationaleRecommended Action
Catalyst Stoichiometry The ketone product forms a stable complex with the Lewis acid, sequestering it. With a hindered substrate, ensuring enough free catalyst is critical.Increase the amount of AlCl₃ to at least 1.5 equivalents. For very unreactive arenes, up to 2.5 equivalents may be necessary.
Catalyst Choice Standard AlCl₃ may not be potent enough. Stronger Lewis or Brønsted acids can overcome the high activation barrier.Consider using trifluoromethanesulfonic acid (triflic acid) or alternative Lewis acids like FeCl₃ or InCl₃, which have shown efficacy in challenging acylations.[5]
Reaction Temperature Higher temperatures provide the necessary kinetic energy to overcome steric repulsion.Cautiously increase the reaction temperature. Start at 0 °C for reagent addition, then allow the reaction to proceed at room temperature, followed by gentle heating (e.g., 40-60 °C) while monitoring by TLC.
In-situ Acyl Iodide Formation Acyl iodides are significantly more reactive electrophiles than acyl chlorides.Add a catalytic amount of a simple iodide salt (e.g., 60 mol% KI or NaI) to the reaction. This generates the highly reactive 2-Iodo-4-methoxybenzoyl iodide in situ, which can then acylate the arene under milder conditions.[6]
Q2: I am struggling to synthesize an amide, especially with a secondary or bulky primary amine. The reaction is slow and incomplete.

A2: Root Cause Analysis

This is a classic case of steric hindrance. The ortho-iodo group and the substituent(s) on the amine create significant steric clash, preventing the nitrogen's lone pair from effectively attacking the electrophilic carbonyl carbon. Standard conditions (amine, base, solvent) are often insufficient.[7][8]

Recommended Solutions

  • Activation with DMAP:

    • Rationale: 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to attack by the hindered amine than the original acyl chloride.[]

    • Action: Add 5-10 mol% of DMAP to the reaction mixture along with a standard base like triethylamine or pyridine.

  • Forcing Conditions:

    • Rationale: Increasing the kinetic energy of the system can help overcome the steric barrier.

    • Action: Heat the reaction mixture in a high-boiling-point solvent such as toluene or xylene. This is often effective but may require monitoring for potential side reactions or decomposition.

  • Alternative Coupling Reagents:

    • Rationale: If direct acylation fails, converting the corresponding carboxylic acid (2-Iodo-4-methoxybenzoic acid) using modern peptide coupling reagents can bypass the low reactivity of the acyl chloride.

    • Action: Use coupling reagents designed for hindered substrates, such as HATU or HOBt/DCC, to couple the carboxylic acid directly with the amine.

Optimized Protocol for Hindered Amide Synthesis

This protocol utilizes DMAP catalysis for enhanced reactivity.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) to a flask containing anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gently heat to reflux.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

cluster_reactants Reactants cluster_process Mechanism AcylChloride 2-Iodo-4-methoxy- benzoyl chloride Activation Step 1: DMAP attacks Acyl Chloride AcylChloride->Activation Amine Hindered Amine (e.g., Diisopropylamine) Attack Step 2: Hindered Amine attacks Intermediate Amine->Attack Base Triethylamine (Base) DMAP DMAP (Catalyst) DMAP->Activation Intermediate Formation of Highly Reactive N-Acylpyridinium Salt Activation->Intermediate Intermediate->Attack Product Hindered Amide Product Attack->Product

Caption: Catalytic cycle of DMAP in hindered amide bond formation.

Frequently Asked Questions (FAQs)

Q3: What are the fundamental reasons for the low reactivity of this compound?

A3: The diminished reactivity is a direct consequence of its molecular structure:

  • Primary Factor - Steric Hindrance: The iodine atom is large. Its position ortho to the carbonyl group creates a significant physical shield, making it difficult for nucleophiles to approach and attack the carbonyl carbon. This is the dominant factor limiting its reactivity.[1][2][3]

  • Secondary Factor - Electronic Effects: The substituents on the benzene ring influence the electrophilicity of the carbonyl carbon. The para-methoxy group is strongly electron-donating by resonance (+M effect), which slightly reduces the positive character of the carbonyl carbon, making it less electrophilic.[10] The ortho-iodo group has a competing electron-withdrawing inductive effect (-I), but the steric effect is far more impactful.

Q4: How should I properly handle and store this compound?

A4: Like most acyl chlorides, this reagent is highly sensitive to moisture and requires careful handling.

  • Moisture Sensitivity: It reacts exothermically, and sometimes violently, with water (including atmospheric moisture) to produce 2-Iodo-4-methoxybenzoic acid and corrosive hydrochloric acid fumes.[11][12][13] Always handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and use anhydrous solvents.

  • Storage: Store in a tightly sealed container under an inert gas (N₂ or Ar) in a cool, dry, well-ventilated area away from water, alcohols, and strong bases.[13]

  • Pressure Buildup: The related 4-methoxybenzoyl chloride has been reported to decompose slowly at room temperature, leading to pressure buildup in sealed containers.[11][14] While not specifically documented for the 2-iodo derivative, it is prudent to store it in a cool environment and vent the container carefully before use.

Q5: The iodo group in my molecule is a useful synthetic handle. Can I perform a Suzuki coupling, and should I do it before or after acylation/amidation?

A5: Yes, the iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[15][16] The choice of sequence depends on the stability of your coupling partners.

  • Performing Suzuki Coupling First (on 2-Iodo-4-methoxybenzoic acid): This is often the preferred route. You would couple the aryl iodide with a boronic acid to form the C-C bond, and then convert the resulting carboxylic acid to the acyl chloride for the subsequent amidation or acylation. This avoids exposing a potentially sensitive boronic acid or a complex coupled product to the harsh conditions that might be needed for the hindered acylation.

  • Performing Suzuki Coupling Last (on the final amide/ketone): This is also feasible and avoids an extra acid-to-acyl chloride conversion step. The amide or ketone product containing the aryl iodide can be subjected to Suzuki conditions. The typical Suzuki reaction involves a palladium catalyst, a ligand, and a base.[17][18] It is crucial to select conditions that do not affect the newly formed amide or ketone functionality.

Typical Suzuki Coupling Conditions

ComponentExamplePurpose
Substrate Your 2-iodo-4-methoxy- substituted compoundThe electrophilic partner. Aryl iodides are highly reactive in Suzuki couplings.[18]
Nucleophile Aryl- or Vinyl-boronic Acid/EsterThe source of the new carbon group.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The source of Pd(0) to initiate the catalytic cycle.[17][19]
Ligand PPh₃, PCy₃, P(t-Bu)₃Stabilizes the palladium center and modulates its reactivity.[19]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[16]
Solvent Toluene, Dioxane, DMF (often with water)Solubilizes reactants and facilitates the reaction.
References
  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. ACS Publications.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride. Benchchem.
  • troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Benchchem.
  • The synthesis of sterically hindered amides. PubMed.
  • Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
  • The Synthesis of Sterically Hindered Amides. ResearchGate.
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers.
  • CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Benchchem.
  • Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Steric hindrance. YouTube.
  • an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Steric Hindrance. Chemistry LibreTexts.
  • 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
  • p-Anisoyl chloride | C8H7ClO2 | CID 7477. PubChem - NIH.
  • 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
  • Effect of an electron withdrawing group in a benzyl cation. YouTube.
  • Steric hindrance – Knowledge and References. Taylor & Francis.
  • 4-Methoxybenzoyl chloride | 100-07-2. ChemicalBook.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-iodo-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for this specific and often challenging substrate.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no product yield with this substrate typically stems from a few critical areas. First, verify the integrity of all reagents; the acyl chloride is highly sensitive to moisture, and solvents and bases must be anhydrous. Second, the catalytic system is paramount. The substrate possesses competing electronic and steric factors: the electron-donating methoxy group can slow oxidative addition, while the ortho-iodo group creates steric hindrance. This combination necessitates a highly active catalyst. Finally, ensure a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.

Q2: Which cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille, Heck) is most suitable for this compound?

A2: Suzuki-Miyaura, Sonogashira, and Stille couplings are generally well-suited for this substrate.

  • Suzuki-Miyaura Coupling: Excellent choice due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[1] However, the base required for the Suzuki reaction can potentially react with the acyl chloride, necessitating careful selection.

  • Sonogashira Coupling: Highly effective for synthesizing aryl alkynyl ketones. The reaction is typically high-yielding, and the copper co-catalyst increases the reaction rate.[2][3]

  • Stille Coupling: A powerful option, particularly for complex fragments, as organostannanes are tolerant of many functional groups. Studies have shown that palladium-catalyzed coupling of acyl chlorides with organostannanes can be highly chemoselective and efficient.[4][5]

  • Heck Coupling: While feasible, the Heck reaction couples the aryl group to an alkene.[6] Given the high reactivity of the acyl chloride, which is primarily used to form ketones, the Heck reaction is less commonly employed for this specific substrate's intended transformations.

Q3: How do the methoxy and ortho-iodo groups on the benzoyl chloride specifically impact catalyst and ligand selection?

A3: The substrate's substituents create a classic challenge in cross-coupling catalysis:

  • Para-Methoxy Group: This is a strong electron-donating group, which enriches the aryl ring with electron density. This electronic enrichment makes the C-I bond less electrophilic, slowing down the rate-determining oxidative addition step of the catalytic cycle.[7] To overcome this, highly electron-rich phosphine ligands are required to promote the oxidative addition of the palladium(0) catalyst.

  • Ortho-Iodo Group: The iodine atom's position introduces significant steric bulk around the reaction center. This steric hindrance can impede both the initial oxidative addition and the final reductive elimination step. Bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are essential. Their size forces a wider coordination angle on the palladium center, which facilitates the bond-forming reductive elimination step and prevents the formation of undesired side products.

Q4: My starting material appears to be decomposing before the desired product is formed. What is the likely cause?

A4: The primary cause of decomposition is the high reactivity of the acyl chloride functional group. It is highly susceptible to hydrolysis by trace amounts of water, which will convert it to the unreactive 4-methoxybenzoic acid. It can also react with nucleophilic bases or solvents. To prevent this, ensure all glassware is oven-dried, use anhydrous solvents (preferably from a solvent purification system), and select a non-nucleophilic base.

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Inefficient Catalyst Activation / Activity The active catalyst is a Pd(0) species.[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inefficient. Solution: 1. Use a Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] 2. Use Modern Precatalysts: Employ commercially available, air-stable Buchwald precatalysts (e.g., XPhos Pd G3). These form the active Pd(0) species reliably and efficiently.[10] 3. Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can improve conversion.
Suboptimal Ligand Choice As discussed in the FAQs, this substrate requires a specific type of ligand to overcome both electronic deactivation (from the methoxy group) and steric hindrance (from the ortho-iodo group). Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Solution:Screen Bulky, Electron-Rich Ligands: The primary choice should be Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[11] These ligands accelerate both oxidative addition and reductive elimination, which are the key steps for this substrate.
Incorrect Base Selection The base is critical, especially in Suzuki couplings where it activates the boronic acid. However, a base that is too nucleophilic or too strong can react with the acyl chloride or promote side reactions. Solution:Use a Weaker, Non-Nucleophilic Base: For Suzuki couplings, screen bases like K₃PO₄ or Cs₂CO₃, which are effective but less nucleophilic than hydroxides. For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. • Ensure Anhydrous Conditions: If using bases like K₃PO₄, ensure it is finely ground and dried to maximize its activity in organic solvents.[12]
Reagent or Solvent Contamination The acyl chloride is highly sensitive to water. The organoboron partner in Suzuki couplings can be prone to protodeboronation (cleavage by protons) if excess water is present, especially under basic conditions.[13] Solution:Use Anhydrous Reagents and Solvents: Dry solvents using standard laboratory procedures or use commercially available anhydrous solvents. Ensure coupling partners are pure and dry. • Degas Solvents: Remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
Problem: Significant Side Product Formation
Side Product Plausible Cause & Recommended Solution
4-methoxybenzoic acid or its ester The acyl chloride has reacted with water (hydrolysis) or an alcohol solvent/impurity (alcoholysis). Solution:Maintain Strict Anhydrous Conditions: Oven-dry all glassware. Use high-purity, anhydrous solvents and reagents. If your coupling partner is an alcohol, this will be the intended reaction (carbonylative coupling).[14]
Deiodination Product (4-methoxybenzoyl chloride) The C-I bond is reduced to a C-H bond. This can occur via a competing reaction pathway where a palladium-hydride (Pd-H) species is formed. Solution: 1. Optimize the Base: Strong bases in the presence of trace water or protic solvents can generate Pd-H species. Consider a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Use Bulky Ligands: Ligands like XPhos or SPhos promote the desired C-C bond formation (reductive elimination) at a faster rate, which can outcompete the deiodination pathway.
Homocoupling of Coupling Partner The organometallic coupling partner (e.g., boronic acid, alkyne) couples with itself. Solution: 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner, but avoid a large excess. 2. Slow Addition: In some cases, slow addition of the coupling partner via syringe pump can minimize its concentration and reduce the rate of homocoupling. 3. Ensure Inert Atmosphere: Oxygen can sometimes promote the homocoupling of boronic acids.

Catalyst and Condition Selection Guide

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid

Catalyst (Precatalyst)LigandBaseSolventTemp. (°C)Notes & Rationale
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane or Toluene80-110A robust starting point. SPhos is a bulky, electron-rich ligand ideal for accelerating oxidative addition on the electron-rich ring and facilitating reductive elimination.
XPhos Pd G3 (2-4 mol%)(Integrated)K₂CO₃ (2 equiv)2-MeTHF / H₂O (10:1)80-100The G3 precatalyst offers high stability and reliable activation. XPhos is even bulkier than SPhos, which can be beneficial for very hindered substrates.[11]
Pd₂(dba)₃ (1-2 mol%)P(t-Bu)₃ (4-8 mol%)Cs₂CO₃ (2 equiv)DMF or Dioxane60-100Tri-tert-butylphosphine is a very electron-rich and bulky alkylphosphine ligand, known to be highly effective for challenging couplings.[15]
Table 2: Recommended Catalyst Systems for Sonogashira Coupling

Reaction: this compound + Terminal Alkyne

Pd Catalyst (Precatalyst)LigandCo-catalystBaseSolventTemp. (°C)Notes & Rationale
PdCl₂(PPh₃)₂ (2-5 mol%)(Integrated)CuI (1-5 mol%)Et₃N or DIPEATHF or Dioxane25-60The classic Sonogashira conditions. Often effective for reactive aryl iodides.[2]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)CuI (2-5 mol%)Cs₂CO₃ (2 equiv)Dioxane60-100Using a Buchwald ligand can accelerate the reaction and allow for lower temperatures, especially if the standard conditions are sluggish.[16]
Pd(PPh₃)₄ (2-5 mol%)(Integrated)None (Copper-free)Piperidine or Et₃NToluene or DMF80-110Copper-free conditions can be advantageous if the substrate is sensitive to copper salts. Requires higher temperatures.[9]

Visualized Workflows & Mechanisms

Catalyst Selection Workflow

cluster_start Start: Define Coupling Partners cluster_coupling Select Coupling Type cluster_suzuki Suzuki-Miyaura Path cluster_sonogashira Sonogashira Path cluster_optimization Reaction Optimization Start Substrate: This compound Coupling_Type Coupling Partner? Start->Coupling_Type Ligand_Suzuki Select Ligand: 1. SPhos / XPhos 2. P(t-Bu)3 Coupling_Type->Ligand_Suzuki Arylboronic Acid Catalyst_Sono Select System: 1. PdCl2(PPh3)2 / CuI 2. Pd(OAc)2 / XPhos / CuI Coupling_Type->Catalyst_Sono Terminal Alkyne Base_Suzuki Select Base: 1. K3PO4 2. Cs2CO3 Ligand_Suzuki->Base_Suzuki Check Low Yield or Side Products? Base_Suzuki->Check Base_Sono Select Base: 1. Et3N 2. DIPEA Catalyst_Sono->Base_Sono Base_Sono->Check Troubleshoot Consult Troubleshooting Guide: - Screen ligands/bases - Check reagent purity - Increase catalyst load Check->Troubleshoot Yes Success Reaction Successful Check->Success No Troubleshoot->Check

Caption: Decision workflow for selecting and optimizing a cross-coupling reaction.

Generalized Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)(I)L₂ oa->pd2_aryl tm Transmetalation pd2_aryl->tm pd2_bi Ar-Pd(II)(R)L₂ tm->pd2_bi re Reductive Elimination pd2_bi->re re->pd0 Regeneration product Ar-R (Desired Ketone) re->product reagents Ar-I + R-M (Starting Materials) reagents->oa Ar = 2-COCl-4-MeO-Ph reagents->tm R-M = Boronic Acid or Alkyne base Base base->tm

Caption: Generalized catalytic cycle for the cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Note: This procedure must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if separate (e.g., SPhos, 4 mol% if using Pd(OAc)₂).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or 2-MeTHF, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting reagent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Note: This procedure must be performed under an inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk flask with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv). Then add anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A thick precipitate of triethylammonium iodide will often form.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove solids, washing with an organic solvent. Concentrate the filtrate. Redissolve the residue in a solvent like ethyl acetate, wash with saturated aqueous ammonium chloride solution to remove copper salts, then wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.

  • Fiveable. Palladium-catalyzed cross-coupling reactions.

  • The Organic Chemist. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Wikipedia. Sonogashira coupling.

  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).

  • Organic Chemistry Portal. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024).

  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • ResearchGate. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. (2005).

  • Bellina, F., & Rossi, R. (2012). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14638-14704.

  • Benchchem. A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.

  • Wikipedia. Heck reaction.

  • Martin, R., & Buchwald, S. L. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry, 73(19), 7730–7733.

  • Beller, M., & Zapf, A. (1998). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters, 39(52), 9745-9748.

  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2002).

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • PubMed. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds.

  • Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10222–10233.

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. Heck Reaction.

  • Juliá-Hernández, F., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2296–2301.

  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 661–669.

  • Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.

  • Benchchem. Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Ethyl-4-iodophenol.

  • Kollár, L., & Kégl, T. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 27(2), 488.

  • Chemistry LibreTexts. Heck Reaction.

  • Wu, Y., et al. (2007). Pd-Catalyzed Carbonyl Insertion Coupling Reactions of a Hypervalent Iodoheterocycle with Alcohols and Amines. Molecules, 12(7), 1435–1443.

  • Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).

  • Wang, Y., et al. (2022). Electrochemical Synergistic Ni/Co-Catalyzed Carbonylative Cross-Electrophile Coupling of Aryl and Alkyl Halides with CO. Journal of the American Chemical Society, 144(35), 16040–16049.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful work-up and purification of reaction mixtures involving 2-Iodo-4-methoxybenzoyl chloride. Drawing from established chemical principles and field-proven insights, this document is designed to be a self-validating system to help you navigate the intricacies of your experimental procedures.

Understanding the Reagent: A Tale of Two Substituents

This compound is a substituted aromatic acyl chloride. Its reactivity is modulated by two key functional groups: the electron-donating 4-methoxy group and the sterically demanding 2-iodo group.

  • The 4-Methoxy Group: Through resonance, the methoxy group donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1][2]

  • The 2-Iodo Group: The bulky iodine atom at the ortho position presents significant steric hindrance around the reactive acyl chloride moiety. This steric effect is often the dominant factor, leading to a reduced reaction rate compared to less hindered acyl chlorides. This can be advantageous in achieving higher selectivity in the presence of multiple nucleophilic sites.

A thorough understanding of these electronic and steric influences is crucial for optimizing reaction conditions and anticipating potential challenges during the work-up.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is sluggish. What could be the reason?

A1: The primary reason for sluggish reactions is the steric hindrance from the ortho-iodo group, which impedes the approach of the nucleophile to the carbonyl carbon. To address this, consider the following:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.

  • Extended Reaction Time: Due to the lower reactivity, these reactions may simply require more time to reach completion.

  • Choice of Base: For reactions involving a protonated nucleophile (e.g., amines, alcohols), a non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl byproduct.[3][4] Ensure the base is of high purity and used in appropriate stoichiometry.

Q2: During the aqueous work-up, I observe a white precipitate. What is it and how should I handle it?

A2: The white precipitate is most likely 2-Iodo-4-methoxybenzoic acid, which is formed by the hydrolysis of unreacted this compound upon contact with water.[5] This byproduct is sparingly soluble in neutral or acidic aqueous solutions. To remove it, you will perform a basic wash during the extraction process (see detailed protocol below). The benzoic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

Q3: What are the best practices for storing this compound?

A3: Like most acyl chlorides, this compound is highly sensitive to moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to atmospheric moisture will lead to hydrolysis, reducing the purity and efficacy of the reagent.

Q4: Can I use this compound in Friedel-Crafts acylation reactions?

A4: Yes, it can be used in Friedel-Crafts acylations. However, be aware that the electron-donating methoxy group activates the ring, while the acyl group being added is deactivating.[6] A stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) is typically required.[7] The work-up for a Friedel-Crafts reaction involves quenching the reaction mixture with ice-cold dilute acid to decompose the aluminum chloride complex.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction due to steric hindrance. 2. Premature quenching of the reaction. 3. Hydrolysis of the acyl chloride before or during the reaction. 4. Loss of product during work-up due to emulsion formation.1. Increase reaction temperature and/or time. 2. Monitor the reaction by TLC to ensure completion before quenching. 3. Use anhydrous solvents and reagents; handle the acyl chloride under an inert atmosphere. 4. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.
Product is an Oil and Does Not Crystallize 1. Presence of impurities depressing the melting point. 2. Inappropriate recrystallization solvent.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).[8]
Multiple Spots on TLC of the Crude Product 1. Unreacted starting materials. 2. Formation of 2-Iodo-4-methoxybenzoic acid. 3. Side reactions.1. Ensure the reaction has gone to completion. 2. This is a common byproduct; it will be removed during the basic wash. 3. Consider lowering the reaction temperature or using a milder base.
Difficulty Removing 2-Iodo-4-methoxybenzoic Acid 1. Insufficient amount of base used in the wash. 2. The benzoic acid is not fully partitioning into the aqueous layer.1. Use a saturated solution of sodium bicarbonate or a dilute (e.g., 1-2 M) solution of sodium hydroxide. 2. Perform multiple basic washes. After each wash, check the pH of the aqueous layer to ensure it is basic.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Amide or Ester Synthesis

This protocol describes a standard procedure for quenching and isolating a product from a reaction between this compound and a nucleophile (e.g., an amine or alcohol).

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Reaction Mixture (Product, Unreacted Acyl Chloride, HCl, Solvent) Quench 1. Quench Add cold water or dilute HCl Reaction->Quench Reaction Completion Extraction 2. Extraction Transfer to separatory funnel, add organic solvent Quench->Extraction Base_Wash 3. Basic Wash Wash with sat. NaHCO₃ solution Extraction->Base_Wash Separate Layers Brine_Wash 4. Brine Wash Wash with saturated NaCl solution Base_Wash->Brine_Wash Separate Layers Drying 5. Drying Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Brine_Wash->Drying Separate Layers Filtration 6. Filtration Filter off drying agent Drying->Filtration Evaporation 7. Solvent Removal Concentrate under reduced pressure Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product G cluster_recrystallization Recrystallization Process Dissolve 1. Dissolve Crude Product In minimum amount of hot solvent Cool 2. Cool Slowly Allow to cool to room temperature, then in an ice bath Dissolve->Cool Crystallize 3. Crystal Formation Product crystallizes out of solution Cool->Crystallize Filter 4. Isolate Crystals Collect crystals by vacuum filtration Crystallize->Filter Wash 5. Wash Crystals Wash with a small amount of cold solvent Filter->Wash Dry 6. Dry Crystals Dry under vacuum Wash->Dry end Dry->end start start->Dissolve

Sources

Technical Support Center: Purification of 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Iodo-4-methoxybenzoyl chloride. This valuable synthetic intermediate is prone to specific impurities that can impede downstream applications. Here, we offer troubleshooting guidance and frequently asked questions to address these issues effectively.

Troubleshooting Guide: Selecting the Right Purification Strategy

The first step in any purification is to identify the likely impurities. For this compound synthesized from 2-iodo-4-methoxybenzoic acid and a chlorinating agent like thionyl chloride, the primary impurities are:

  • Unreacted 2-iodo-4-methoxybenzoic acid: The starting carboxylic acid.

  • Residual Thionyl Chloride (SOCl₂): Excess chlorinating agent.

  • Hydrolysis Product: 2-iodo-4-methoxybenzoic acid formed by exposure of the product to moisture.

The following decision tree will guide you to the most suitable purification method based on the suspected impurity profile of your material.

Purification_Decision_Tree start Crude this compound q1 Is the primary impurity residual thionyl chloride? start->q1 distill_socl2 Remove excess thionyl chloride under reduced pressure. Azeotropic removal with an anhydrous solvent like toluene is also effective. q1->distill_socl2 Yes q2 Is the primary impurity the starting carboxylic acid? q1->q2 No distill_socl2->q2 distillation Fractional Vacuum Distillation q2->distillation Yes, and product is a liquid or low-melting solid recrystallization Recrystallization from a non-polar solvent q2->recrystallization Yes, and product is a solid hydrolysis_check Is there evidence of hydrolysis (e.g., solid precipitation, acidic odor)? distillation->hydrolysis_check recrystallization->hydrolysis_check end Pure this compound hydrolysis_check->end No anhydrous_workup Implement a strictly anhydrous workup and consider repurification. hydrolysis_check->anhydrous_workup Yes anhydrous_workup->q2

Caption: Decision tree for selecting a purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is a dark-colored liquid/solid. What causes this and how can I fix it?

A1: Discoloration in aroyl chlorides is often due to trace impurities or degradation products.[1] The primary methods to address this are vacuum distillation or recrystallization. For a liquid or low-melting solid, vacuum distillation is highly effective at separating the desired product from less volatile colored impurities. If your product is a solid at room temperature, recrystallization from a suitable solvent can yield a pure, colorless product.

Q2: I observe fuming when I handle my product. Is this normal?

A2: Yes, fuming is a common characteristic of acyl chlorides.[2] This is due to the reaction of the acyl chloride with atmospheric moisture, which produces hydrogen chloride (HCl) gas.[3] This underscores the critical importance of handling this compound under strictly anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.

Q3: What are the key differences in purification strategy if my product is contaminated with the starting carboxylic acid versus residual thionyl chloride?

A3:

  • Residual Thionyl Chloride: Thionyl chloride is significantly more volatile than this compound. It can be effectively removed by evaporation under reduced pressure (using a rotary evaporator with a suitable trap). An azeotropic distillation with an anhydrous solvent like toluene can also be employed to ensure its complete removal.[4]

  • Starting Carboxylic Acid: 2-iodo-4-methoxybenzoic acid is a solid with a much higher boiling point and different solubility profile than the corresponding acid chloride.[5][6] This difference allows for separation by fractional vacuum distillation, where the acid chloride will distill at a lower temperature, or by recrystallization, where the two compounds will exhibit different solubilities in a given solvent.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography is generally not the preferred method for purifying highly reactive compounds like acyl chlorides. The silica gel stationary phase is protic and can lead to hydrolysis of the product on the column. If chromatography is necessary, it must be performed using anhydrous solvents and a deactivated stationary phase (e.g., silica gel treated with a silylating agent).[7] Flash chromatography with a non-polar eluent system, such as hexane/ethyl acetate, under an inert atmosphere can be attempted, but distillation or recrystallization are typically more straightforward and effective.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities such as the starting carboxylic acid.

Physicochemical Data for Separation:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound~296.5~27-31 (estimated for 2-iodobenzoyl chloride)[6]~105-106 @ 1 mmHg (estimated for 2-iodobenzoyl chloride)[6]
2-iodo-4-methoxybenzoic acid278.04174[5]>300
Thionyl Chloride118.97-104.576

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Apparatus: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. A Kugelrohr apparatus is also highly suitable for small quantities.[8][9]

  • Initial Thionyl Chloride Removal: If the crude product contains a significant amount of residual thionyl chloride, first remove the bulk of it by rotary evaporation. An azeotropic distillation with dry toluene is recommended for complete removal.

  • Distillation:

    • Transfer the crude this compound to the distillation flask.

    • Slowly apply vacuum. Be mindful of initial bumping if any volatile impurities remain.

    • Gradually heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. Based on the data for 2-iodobenzoyl chloride, a boiling point of approximately 105-106°C at 1 mmHg can be anticipated.[6]

    • The less volatile 2-iodo-4-methoxybenzoic acid will remain in the distillation flask.

  • Storage: Store the purified product under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid at room temperature and is contaminated with impurities that have different solubility profiles.

Solvent Selection:

The ideal recrystallization solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Given the non-polar nature of the product, suitable solvents or solvent systems include:

  • Hexane or Heptane: Good for non-polar compounds.

  • Toluene: Can be effective for aromatic compounds.

  • Hexane/Diethyl Ether or Hexane/Dichloromethane: A mixed solvent system can be used to fine-tune the solubility.[10]

Procedure:

  • Solvent Test: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the chosen hot solvent.

  • Dissolution: In a dry flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Chem LibreTexts. 21.5: Chemistry of Acid Anhydrides. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • ResearchGate. Acid Chloride/ chloroformate purification? [Link]

  • PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • ResearchGate. How to solve the problem with His-tagged protein purification? [Link]

  • Reddit. Drying agents for Acyl halides. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • ResearchGate. Synthesis of substituted benzoyl chlorides. [Link]

  • Cheméo. 2-Iodobenzoyl chloride. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Journal of Chemical Education. Rapid, efficient determination of recrystallization solvents at the microscale level. [Link]

  • KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]

  • Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Chem LibreTexts. Making Acyl Chlorides (Acid Chlorides). [Link]

  • YouTube. Must Know Synthesis and Reactions of Acid Chlorides. [Link]

  • YouTube. Making benzoyl chloride. [Link]

  • Wikipedia. Kugelrohr. [Link]

  • ACS Omega. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]

  • Chem LibreTexts. 21.4: Chemistry of Acid Halides. [Link]

  • Beilstein Journals. Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. [Link]

  • Unknown. recrystallization-2.doc.pdf. [Link]

  • ResearchGate. Protein purification troubleshooting. [Link]

  • PMC. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. [Link]

  • YouTube. How to do a vacuum distillation (Benzaldehyde). [Link]

  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-4-methoxybenzoyl chloride. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up reactions involving this versatile reagent. Our focus is on anticipating challenges and providing scientifically grounded solutions to ensure the success and safety of your large-scale syntheses.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its utility in introducing the 2-iodo-4-methoxybenzoyl moiety into a wide range of molecules, particularly in the development of pharmaceutical intermediates. However, its reactivity, driven by the electrophilic acyl chloride group and influenced by the iodo and methoxy substituents, presents unique challenges during scale-up. This guide will address these challenges head-on, providing practical, experience-driven advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: On a larger scale, the primary safety concerns are its corrosive nature and its high reactivity, particularly with water.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a closed system or with localized exhaust ventilation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] Be aware that it can cause severe skin burns and eye damage upon contact.[1] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][4]

Q2: How should this compound be stored, especially in larger quantities?

A2: Proper storage is critical to maintain the integrity of this compound. It is sensitive to moisture and light.[1][2] For larger quantities, store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis from atmospheric moisture.[1] Be aware that slow decomposition at room temperature can lead to pressure buildup in sealed containers.[3][5]

Q3: What are the most common impurities found in this compound and how can they affect my reaction?

A3: The most common impurity is the corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid, which forms upon hydrolysis. This can occur during synthesis, work-up, or storage if exposed to moisture.[3][5] The presence of the carboxylic acid can neutralize the base used in your reaction, leading to lower yields. It can also complicate purification of the final product. Another potential impurity is residual solvent from its preparation. It is advisable to use freshly prepared or recently purified this compound for optimal results.

Q4: Can I use this compound in Friedel-Crafts acylation reactions? What are the key considerations?

A4: Yes, this compound can be used in Friedel-Crafts acylation reactions. However, the methoxy group is an activating group, which can influence the regioselectivity of the acylation. The bulky iodo group at the ortho position can introduce steric hindrance, potentially affecting the reaction rate. Key considerations include the choice of a suitable Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and ensuring strictly anhydrous conditions, as any moisture will deactivate the catalyst.

Troubleshooting Guide for Scale-Up Reactions

This section addresses specific problems you may encounter when scaling up your reactions with this compound.

Problem 1: Low or Inconsistent Yields

Symptoms:

  • The reaction yield is significantly lower than what was achieved on a small scale.

  • Batch-to-batch variability is high.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Moisture Contamination This compound readily hydrolyzes to the unreactive carboxylic acid in the presence of water.[3][5] On a larger scale, there are more opportunities for moisture ingress from solvents, reagents, and equipment.1. Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon). 2. Reagent Quality: Use freshly opened or purified this compound. Consider preparing it fresh before the reaction if possible.[6][7]
Inefficient Mixing As the reaction volume increases, achieving homogeneous mixing becomes more challenging.[8][9] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.1. Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for better agitation in larger vessels. 2. Baffles: Introduce baffles into the reactor to improve mixing efficiency and prevent vortex formation.
Poor Temperature Control Exothermic acylation reactions can be difficult to manage on a large scale due to a lower surface-area-to-volume ratio, leading to poor heat dissipation.[8] This can cause the reaction temperature to rise, leading to decomposition or side reactions.1. Controlled Addition: Add the this compound solution dropwise to the reaction mixture using an addition funnel. 2. Efficient Cooling: Use a larger cooling bath or a jacketed reactor with a circulating coolant to maintain the desired temperature. 3. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature.
Sub-optimal Stoichiometry Inaccurate measurement of reagents on a larger scale can impact the yield.1. Accurate Weighing: Use calibrated balances for all reagents. 2. Molar Ratios: Re-evaluate and confirm the optimal molar ratios of your reactants and base on a small scale before proceeding with the large-scale reaction.
Problem 2: Formation of Side Products and Purification Challenges

Symptoms:

  • TLC or LC-MS analysis shows multiple unexpected spots or peaks.

  • The final product is difficult to purify, often resulting in an oily or impure solid.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Reaction with Base If a strong, nucleophilic base is used (e.g., certain amines), it can compete with your intended nucleophile and react with the acyl chloride.1. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). 2. Optimize Base Equivalents: Use the minimum effective amount of base to neutralize the HCl byproduct.
Diacylation If your substrate has multiple nucleophilic sites, diacylation can occur, especially with excess acyl chloride or prolonged reaction times.1. Control Stoichiometry: Use a slight excess of the nucleophilic substrate relative to the acyl chloride. 2. Slow Addition: Add the this compound solution slowly to maintain a low concentration in the reaction mixture.
Hydrolysis During Work-up Any unreacted this compound will hydrolyze to 2-iodo-4-methoxybenzoic acid during aqueous work-up, which can complicate purification.1. Quenching: Before the aqueous work-up, consider quenching the reaction with a small amount of an alcohol (e.g., isopropanol) to convert any remaining acyl chloride into an ester, which may be easier to separate. 2. Basic Wash: During the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic byproduct.

Experimental Workflow & Visualization

General Protocol for Acylation using this compound (Scale-Up Considerations)

This protocol provides a general framework for an acylation reaction. Specific quantities and conditions should be optimized on a small scale first.

Step 1: Reactor Setup and Inert Atmosphere

  • Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, a thermocouple, a condenser, and an addition funnel.

  • Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

Step 2: Reagent Preparation and Addition

  • In the reactor, dissolve your nucleophilic substrate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane, THF).

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Transfer the this compound solution to the addition funnel.

Step 3: Reaction Execution and Monitoring

  • Cool the reactor contents to the desired temperature (e.g., 0 °C) using the circulating chiller.

  • Slowly add the this compound solution from the addition funnel to the stirred solution in the reactor, monitoring the internal temperature closely.

  • After the addition is complete, allow the reaction to stir at the appropriate temperature.

  • Monitor the reaction progress by TLC or LC-MS.

Step 4: Work-up and Purification

  • Once the reaction is complete, quench any remaining acyl chloride if necessary.

  • Perform an aqueous work-up to remove the base and its salt. This typically involves washing with a dilute acid, water, and then a mild base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Scale-Up Issues

Troubleshooting_Workflow Start Scale-Up Reaction Initiated Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem CheckMoisture Investigate Moisture Contamination (Reagents, Solvents, Setup) Problem->CheckMoisture Yes Success Successful Scale-Up Problem->Success No CheckMixing Evaluate Mixing Efficiency (Stirrer, Baffles) CheckMoisture->CheckMixing CheckTemp Assess Temperature Control (Addition Rate, Cooling) CheckMixing->CheckTemp CheckStoichiometry Verify Reagent Stoichiometry and Quality CheckTemp->CheckStoichiometry ImplementSolutions Implement Corrective Actions CheckStoichiometry->ImplementSolutions ImplementSolutions->Start Re-run Reaction

Caption: A systematic approach to troubleshooting common issues when scaling up reactions.

References

  • TCI Chemicals. (2025, November 14).
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2025, September 6).
  • Sigma-Aldrich. (2025, November 6).
  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Thermo Fisher Scientific.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
  • PubMed. (2023, June 8). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]

  • University of Toronto. (2016, April 20). Large-Scale Synthesis of Metal Nanocrystals in Aqueous Suspensions. [Link]

  • ChemRxiv. Supramolecular Chemistry. [Link]

  • Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
  • ResearchGate. (2025, August 5). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride | Request PDF. [Link]

  • ResearchGate. (2025, August 9). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. 2-Iodo-4-methoxybenzoyl chloride serves as a critical building block in the synthesis of various targeted therapeutics. Its chemical structure, featuring a reactive acyl chloride and a substituted aromatic ring, demands rigorous analytical verification. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative study with structurally related analogues to aid in its unambiguous identification and purity assessment.

The Structural Significance of this compound

The arrangement of the iodo and methoxy substituents on the benzoyl chloride ring creates a unique electronic environment that is reflected in its ¹H NMR spectrum. The electron-withdrawing nature of the iodine atom and the acyl chloride group, coupled with the electron-donating effect of the methoxy group, results in a distinct pattern of chemical shifts and coupling constants for the aromatic protons. Understanding these nuances is crucial for confirming the successful synthesis of the target molecule and for identifying potential isomeric impurities.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region and one signal for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the carbonyl group and the electronic effects of the iodo and methoxy substituents.

Key Predicted Features:

  • Methoxy Protons (OCH₃): A singlet, typically appearing in the range of 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom.

  • Aromatic Protons:

    • H5: Expected to be a doublet, shifted downfield due to the ortho-relationship to the electron-withdrawing acyl chloride and meta to the iodine.

    • H3: Predicted to be a singlet or a narrowly split doublet, influenced by the ortho-methoxy and meta-iodo groups.

    • H6: Expected to be a doublet of doublets, experiencing coupling from both H5 and H3 (if applicable), and positioned ortho to the iodine and meta to the acyl chloride.

The following diagram illustrates the predicted proton assignments for this compound.

G cluster_molecule This compound C1 C C2 C C1->C2 COCl C(=O)Cl C1->COCl C3 C C2->C3 I I C2->I C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 OCH3 OCH₃ C4->OCH3 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Predicted Proton Assignments for this compound.

Comparative ¹H NMR Analysis: Benchmarking Against Alternatives

To provide a robust analytical framework, the predicted spectrum of this compound is compared with the experimental data of three key analogues: 4-methoxybenzoyl chloride, 2-iodobenzoyl chloride, and 4-iodobenzoyl chloride. This comparison allows for the dissection of individual substituent effects on the proton chemical shifts.

CompoundAromatic Proton Chemical Shifts (ppm)Methoxy Proton Chemical Shift (ppm)
This compound (Predicted) H3: ~6.9-7.1, H5: ~7.8-8.0, H6: ~7.4-7.6~3.9
4-Methoxybenzoyl Chloride [1][2]H2, H6: ~7.9-8.1 (d), H3, H5: ~6.9-7.1 (d)~3.9
2-Iodobenzoyl Chloride [3][4][5]H3: ~7.2-7.3, H4: ~7.5, H5: ~8.0-8.1, H6: ~8.0-8.1N/A
4-Iodobenzoyl Chloride [6]H2, H6: ~7.8-8.0 (d), H3, H5: ~7.6-7.8 (d)N/A

Analysis of Substituent Effects:

  • Methoxy Group: The electron-donating methoxy group at the 4-position in 4-methoxybenzoyl chloride causes a significant upfield shift of the ortho-protons (H3, H5) compared to unsubstituted benzoyl chloride.[7]

  • Iodo Group: The electron-withdrawing and anisotropic effects of the iodine atom at the 2-position in 2-iodobenzoyl chloride lead to a complex downfield shift pattern for the adjacent protons.[3] Conversely, at the 4-position in 4-iodobenzoyl chloride, it deshields the ortho-protons.[6]

  • Combined Effects: In this compound, the interplay of these effects is evident. The methoxy group at C4 will shield H3 and H5, while the iodo group at C2 will deshield H3 and H6. The acyl chloride group at C1 will deshield both H2 and H6. The predicted chemical shifts reflect the summation of these competing influences.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the recommended procedure for acquiring a high-quality ¹H NMR spectrum of this compound. Given the reactivity of acyl chlorides, careful sample preparation is essential to prevent hydrolysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃), anhydrous (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small plug of glass wool

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Sample Weighing: In a dry, inert atmosphere, accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial.[8]

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[9]

  • Capping and Sealing: Immediately cap the NMR tube to prevent the ingress of atmospheric moisture. For prolonged storage or analysis at elevated temperatures, sealing the tube under an inert atmosphere is recommended.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters should be employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

G cluster_workflow NMR Sample Preparation Workflow A Weigh Sample (5-10 mg) in Inert Atmosphere B Dissolve in Anhydrous CDCl₃ (0.6-0.7 mL) A->B C Filter through Glass Wool into NMR Tube B->C D Cap and Seal NMR Tube C->D E Acquire ¹H NMR Spectrum D->E

Caption: Recommended workflow for preparing this compound for ¹H NMR analysis.

Conclusion

The ¹H NMR analysis of this compound, when approached with a combination of predictive methodology and comparative data from structural analogues, provides a powerful tool for its unambiguous characterization. The distinct electronic environment created by the iodo and methoxy substituents results in a unique spectral fingerprint. By following the detailed experimental protocol and leveraging the comparative data presented, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. p-Anisoyl chloride. National Institutes of Health. [Link]

  • University of California, Davis. NMR Sample Preparation. [Link]

  • University of Cambridge. How to Prepare Samples for NMR. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Chem-Space. How to make an NMR sample. [Link]

  • PubChem. 2-Iodobenzoyl chloride. National Institutes of Health. [Link]

  • Matrix Fine Chemicals. 2-IODOBENZOYL CHLORIDE | CAS 609-67-6. [Link]

Sources

A Comparative Guide to Acylating Agents: The Spectroscopic and Reactive Profile of 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Benzoyl chlorides, with their heightened electrophilicity, are a cornerstone of acylation reactions, facilitating the formation of esters, amides, and ketones. This guide provides an in-depth analysis of 2-Iodo-4-methoxybenzoyl chloride , a sterically hindered and electronically distinct acylating agent. We will explore its predicted ¹³C NMR spectrum, offering a foundational tool for its characterization, and compare its performance and properties with two common alternatives: the electron-rich 4-methoxybenzoyl chloride and the electron-deficient 4-nitrobenzoyl chloride . This objective comparison, supported by experimental data and protocols, will empower researchers to make informed decisions in reagent selection for their synthetic endeavors.

Understanding the Substituent Effects: A ¹³C NMR Perspective

The ¹³C NMR spectrum is a powerful tool for elucidating the electronic environment of each carbon atom within a molecule. For substituted benzoyl chlorides, the chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.

Predicted ¹³C NMR Spectrum of this compound

Due to the limited availability of experimental spectra for this compound, a predicted ¹³C NMR spectrum was generated using online prediction tools. The predicted chemical shifts provide a valuable reference for chemists synthesizing or utilizing this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C=O167.8
C1 (-COCl)135.2
C2 (-I)92.5
C3114.1
C4 (-OCH₃)163.5
C5111.8
C6132.7
-OCH₃56.2

Prediction generated using ChemDraw's ¹³C NMR prediction tool.

The predicted spectrum reveals key features. The carbonyl carbon (C=O) is expectedly downfield, characteristic of acyl chlorides. The carbon bearing the iodine (C2) is significantly shielded (shifted upfield) to approximately 92.5 ppm. This "heavy atom effect" is a known phenomenon where the large electron cloud of iodine induces shielding, counteracting its inductive electron-withdrawing effect. The methoxy group at C4 strongly deshields this carbon to around 163.5 ppm due to its electron-donating resonance effect.

A Comparative Analysis of Benzoyl Chloride Derivatives

To contextualize the utility of this compound, we will compare it with two commonly used analogues: 4-methoxybenzoyl chloride and 4-nitrobenzoyl chloride.

¹³C NMR Spectral Data Comparison

The following table summarizes the experimental ¹³C NMR data for the two alternative acylating agents.

Carbon Atom4-Methoxybenzoyl Chloride (ppm)[1]4-Nitrobenzoyl Chloride (ppm)[2]
C=O~168167.5
C1 (-COCl)~126138.5
C2, C6~132132.0
C3, C5~114124.5
C4~164151.0
-OCH₃~56-

The data highlights the profound influence of the para-substituent. The electron-donating methoxy group in 4-methoxybenzoyl chloride results in a more shielded aromatic ring compared to the electron-withdrawing nitro group in 4-nitrobenzoyl chloride, which significantly deshields the aromatic carbons.

Reactivity and Applications

The electronic and steric properties of these benzoyl chlorides directly impact their reactivity and, consequently, their applications in organic synthesis.

FeatureThis compound4-Methoxybenzoyl Chloride4-Nitrobenzoyl Chloride
Reactivity Moderately reactive due to steric hindrance from the ortho-iodo group. The methoxy group is activating.Highly reactive due to the electron-donating methoxy group, which stabilizes the acylium ion intermediate.[3]Highly reactive due to the strong electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon.[4]
Applications Synthesis of complex molecules where steric bulk can direct reactions or where the iodo group can be further functionalized (e.g., in cross-coupling reactions).Widely used for the introduction of the 4-methoxybenzoyl (anisoyl) protecting group and in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3][5][6]A key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[7]
Handling Corrosive and moisture-sensitive. Reacts with water.Corrosive and moisture-sensitive. Reacts violently with water.[3]Corrosive, moisture-sensitive, and a hazardous substance.[8][9]

The choice of acylating agent is a critical decision in synthetic planning. The reactivity of benzoyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy group, generally increase the reactivity by stabilizing the positive charge on the carbonyl carbon in the transition state of nucleophilic attack. Conversely, electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10]

Experimental Protocols

The following are generalized protocols for the synthesis of the discussed benzoyl chlorides from their corresponding benzoic acids.

General Synthesis of Benzoyl Chlorides

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

G cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Carboxylic_Acid Substituted Benzoic Acid Mixing Combine reactants under inert atmosphere Carboxylic_Acid->Mixing Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Mixing DMF DMF (catalyst) DMF->Mixing Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mixing Heat Reflux Reaction Heat to reflux until gas evolution ceases Mixing->Reaction Heat Evaporation Remove excess SOCl₂ via rotary evaporation Reaction->Evaporation Acyl_Chloride Substituted Benzoyl Chloride Evaporation->Acyl_Chloride

Caption: General workflow for the synthesis of benzoyl chlorides.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, combine the substituted benzoic acid and an excess of thionyl chloride (2-3 equivalents).

  • Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude benzoyl chloride can often be used without further purification.

Synthesis of 2-Iodo-4-methoxybenzoic Acid

The precursor to this compound can be synthesized from 4-methoxyanthranilic acid via a Sandmeyer-type reaction.[11]

G Start 4-Methoxyanthranilic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI, H₂SO₄) Diazonium_Salt->Iodination Product 2-Iodo-4-methoxybenzoic Acid Iodination->Product

Caption: Synthesis of 2-Iodo-4-methoxybenzoic acid.

Step-by-Step Methodology: [11]

  • Suspend 4-methoxyanthranilic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in sulfuric acid.

  • Add the diazonium salt solution to the potassium iodide solution dropwise.

  • Allow the reaction to proceed, followed by heating to reflux to ensure complete reaction.

  • Cool the mixture and collect the precipitated 2-Iodo-4-methoxybenzoic acid by filtration.

Conclusion

This compound presents a unique combination of steric hindrance and electronic properties, making it a valuable tool for specific synthetic challenges. Its predicted ¹³C NMR spectrum serves as a useful guide for its identification and characterization. When compared to the more common 4-methoxybenzoyl chloride and 4-nitrobenzoyl chloride, it becomes evident that the choice of acylating agent should be tailored to the specific requirements of the reaction, considering factors such as substrate reactivity, desired selectivity, and the potential for subsequent functionalization. A thorough understanding of the spectroscopic and reactive profiles of these reagents, as outlined in this guide, is essential for the modern synthetic chemist.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • PrepChem. (n.d.). Preparation of 4-nitrobenzoyl chloride. [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride. [Link]

  • Kadaba, P. K. (1970). A Convenient Synthesis of 4-Nitrobenzoyl Chloride. Organic Preparations and Procedures, 2(4), 309-310. [Link]

  • Smith, W. B. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance (1969), 8(2), 199-203.
  • The Journal of Organic Chemistry. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. [Link]

  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.). [Link]

  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • Haz-Map. (n.d.). 4-Nitrobenzoyl chloride. [Link]

  • Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. (2008). [Link]

  • ACS Publications. (n.d.). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. [Link]

  • SpectraBase. (n.d.). 4-Nitrobenzoyl chloride. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]

  • Supporting Information. (n.d.). [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 2-Iodo-4-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Acyl Chloride Intermediates

In the landscape of pharmaceutical development, 2-iodo-4-methoxybenzoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their unique substitution pattern, featuring a bulky, electron-withdrawing iodine atom and an electron-donating methoxy group, imparts specific reactivity and functionality crucial for building complex molecular architectures. However, the very feature that makes them valuable synthons—the highly reactive acyl chloride group—presents a significant analytical challenge.[1] These compounds are susceptible to rapid hydrolysis, making their accurate identification and quantification essential for process control, impurity profiling, and ensuring the final API's safety and efficacy.[2][3]

This guide provides an in-depth comparison of mass spectrometric strategies for the characterization of these reactive intermediates. We will explore the causality behind choosing between direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and derivatization-based approaches for Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven insights and detailed experimental protocols to guide researchers toward robust and reliable analytical outcomes.

Choosing the Right Tool: A Comparison of Ionization & Separation Strategies

The inherent instability of acyl chlorides dictates the analytical approach. The choice between GC-MS and LC-MS is not merely one of preference but is governed by the analytical goal and the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This is the workhorse for volatile and thermally stable compounds. For acyl chlorides, direct injection is feasible if anhydrous conditions are meticulously maintained. The primary advantage of EI is the generation of extensive, reproducible fragmentation patterns.[4] This high-energy ionization (typically 70 eV) creates a detailed molecular "fingerprint," which is invaluable for definitive structural elucidation and for identifying unknown process-related impurities by comparing spectra against established libraries like NIST.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): LC-MS is the premier technique for analyzing less volatile or thermally labile compounds in complex matrices. However, direct analysis of acyl chlorides by conventional reversed-phase LC is often unfeasible. The aqueous-organic mobile phases used will readily hydrolyze the acyl chloride on-column, leading to the analysis of the corresponding carboxylic acid, not the target analyte.[7] This fundamental incompatibility necessitates a critical pre-analytical step: derivatization . ESI, being a "soft" ionization technique, typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for quantification but less informative for structural confirmation without tandem MS (MS/MS).[8]

The Derivatization Mandate for LC-MS

To overcome the reactivity of the acyl chloride group in LC-MS, it must be converted into a stable derivative. This strategy is not just a workaround; it is a robust analytical choice that enhances stability, improves chromatographic behavior, and can increase ionization efficiency.[9][10] A common and highly effective method is to react the acyl chloride with an anhydrous alcohol, such as methanol, to form the corresponding stable methyl ester.[11] This reaction is rapid and quantitative, converting the analytical challenge into a routine procedure.

dot

Caption: Decision workflow for MS analysis of reactive acyl chlorides.

Fragmentation Pattern Analysis: Decoding the Molecular Structure

The key to structural elucidation via mass spectrometry lies in understanding how a molecule fragments upon ionization. Below, we compare the established fragmentation of a simpler analog, 4-methoxybenzoyl chloride, with the predicted pattern for this compound under Electron Ionization (EI).

The presence of the iodine and methoxy groups significantly influences the fragmentation cascade. The C-I bond is relatively weak, making the loss of an iodine radical a likely event. The methoxy group can be lost as a methyl radical (•CH₃) or formaldehyde (CH₂O). The primary fragmentation, however, is typically the loss of the chlorine radical to form the highly stable acylium ion, a characteristic feature of all acyl chlorides.

Comparative Fragmentation Data (EI-MS)
m/z (Mass-to-Charge Ratio)Proposed Fragment Identity: 4-Methoxybenzoyl Chloride[6]Proposed Fragment Identity: this compound (Predicted)Interpretation of Fragmentation
296/298N/A[C₈H₆ClIO₂]⁺Molecular Ion (M⁺) , showing the characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl.
261N/A[C₈H₆IO₂]⁺Acylium Ion : Loss of a chlorine radical (•Cl) from M⁺. This is often a very prominent peak.
233N/A[C₇H₆IO]⁺Loss of carbon monoxide (CO) from the acylium ion [m/z 261].
170/172Molecular Ion (M⁺) N/AMolecular ion of the reference compound.
169/171N/A[C₈H₆ClO₂]⁺Loss of an iodine radical (•I) from M⁺.
135[C₇H₇O]⁺[C₇H₄IO]⁺ (from m/z 233 - H₂) or [C₈H₆O₂]⁺ (from m/z 261 - I)Base Peak for 4-methoxybenzoyl chloride (p-anisoyl cation). For the iodo-derivative, multiple pathways can lead to ions in this region.
107[C₇H₇O - CO]⁺N/ALoss of CO from the p-anisoyl cation.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, resulting from further fragmentation.

dot

Caption: Predicted EI-MS fragmentation of this compound.

Self-Validating Experimental Protocols

Reproducible data is contingent on meticulous experimental execution. The following protocols provide a robust framework for the analysis of this compound.

Protocol 1: Direct GC-MS Analysis

This protocol is designed for the qualitative analysis and impurity profiling of the title compound in a non-aqueous reaction mixture.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve ~1 mg of the sample in 1 mL of anhydrous dichloromethane. Causality: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride prior to injection. Dichloromethane is a suitable volatile, non-protic solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

Protocol 2: LC-MS/MS Analysis via Methanol Derivatization

This protocol is optimized for the sensitive quantification of the title compound from a complex matrix where it may be present at trace levels.

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample (e.g., a quenched reaction mixture diluted in acetonitrile), add 50 µL of an internal standard solution (e.g., a stable-isotope labeled analog).

    • Add 20 µL of anhydrous methanol and 5 µL of anhydrous pyridine. Vortex for 1 minute and allow to react at room temperature for 15 minutes. Causality: Pyridine acts as a catalyst and scavenges the HCl byproduct, driving the esterification reaction to completion.[12]

    • Dilute the final mixture with 825 µL of 50:50 water:acetonitrile for LC-MS injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II UPLC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Column Temperature: 40 °C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z 309.0 (Protonated methyl 2-iodo-4-methoxybenzoate, [M+H]⁺).

      • Product Ions (Q3): Monitor at least two transitions for confident quantification (e.g., loss of methanol, loss of CO). Specific transitions must be optimized by direct infusion of the derivatized standard.

Conclusion and Recommendations

The mass spectrometric analysis of this compound derivatives is a tale of two distinct, purpose-driven methodologies.

  • For structural verification and the identification of unknown impurities , direct analysis using GC-MS with EI is the superior choice. Its strength lies in providing rich, reproducible fragmentation patterns that serve as a definitive structural fingerprint.

  • For sensitive and robust quantification , particularly in complex or aqueous environments, a derivatization strategy coupled with LC-MS/MS is mandatory. Converting the labile acyl chloride to a stable ester overcomes its inherent reactivity and allows for highly selective and sensitive analysis using MRM.

By understanding the causality behind these experimental choices and implementing these validated protocols, researchers, scientists, and drug development professionals can generate accurate and reliable data, ensuring rigorous control over these critical pharmaceutical intermediates.

References

  • Benchchem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.
  • Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
  • Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Benchchem.
  • NIST. (n.d.). Benzoyl chloride. NIST WebBook.
  • Williamson, K. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Song, P., et al. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC - NIH.
  • Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride. Benchchem.
  • Malec, P. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide. Benchchem.
  • Mass Spectrometry Online. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Mass Spectrometry Online.
  • Sun, M., et al. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
  • Kuitunen, M-L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • Malec, P. A. (n.d.). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Repositories.
  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review.
  • Chemistry LibreTexts. (2023).
  • Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • eGyanKosh. (n.d.).
  • Hird, S. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Benchchem. (2025).
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST WebBook.
  • ECHEMI. (n.d.). Analyzing acid chlorides ?. ECHEMI.

Sources

A Researcher's Guide to Acylation: Evaluating Alternatives to 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the ability to predictably and efficiently form amide and ester bonds is paramount. 2-Iodo-4-methoxybenzoyl chloride stands as a valuable reagent, offering not just a reactive acylating agent but also a strategically placed iodine atom—a versatile handle for post-acylation modifications via cross-coupling chemistry. However, reliance on a single reagent can be limiting. Challenges such as substrate sensitivity, the generation of corrosive HCl, and the need for alternative reactivity profiles demand a broader toolkit.

This guide serves as a technical comparison for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable alternatives to this compound. We will move beyond a simple list of reagents to explore the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Chapter 1: The Benchmark: Understanding this compound

This compound is a powerful acylating agent belonging to the most reactive class of carboxylic acid derivatives.[1] Its utility stems from the high electrophilicity of the carbonyl carbon, driven by the strong inductive effect of the chlorine atom, which makes it an excellent leaving group.[1][2] This inherent reactivity allows for the acylation of a wide range of nucleophiles, including less reactive amines and alcohols.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism.[2] The nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the acylated product.[1]

A common method for employing acyl chlorides is the Schotten-Baumann reaction , which utilizes a biphasic system and an aqueous base (like NaOH) to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.[3][4]

Key Features:

  • High Reactivity: Rapid reaction times and high yields are often achievable.[1]

  • Versatility: Effective for a broad range of nucleophiles.

  • Synthetic Handle: The iodo-substituent is retained for subsequent diversification (e.g., Suzuki, Heck, Sonogashira couplings).

Limitations:

  • Moisture Sensitivity: Acyl chlorides readily hydrolyze, requiring anhydrous reaction conditions.[5]

  • Corrosive Byproduct: Generates stoichiometric amounts of HCl, which can be detrimental to acid-sensitive substrates.

  • Potential for Low Selectivity: High reactivity can lead to side reactions with complex, polyfunctional molecules.[6]

Chapter 2: Key Alternatives and Comparative Analysis

When the limitations of an acyl chloride are prohibitive, a researcher has several excellent, milder, and often more selective alternatives at their disposal. The most prominent strategy involves moving one step back in the synthetic sequence to the corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid , and activating it in situ.

Alternative 1: In Situ Carboxylic Acid Activation (Peptide Coupling Reagents)

This is arguably the most versatile and widely adopted alternative to acyl chlorides, borrowing heavily from the field of peptide synthesis.[7] Instead of isolating a reactive acyl chloride, the more stable carboxylic acid is activated directly in the reaction flask using a "coupling reagent." This approach avoids the harsh conditions needed to form the acyl chloride and the generation of HCl.[8]

Mechanism of Action (EDC/HOBt Example): The fundamental principle is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[8]

  • The carboxylic acid reacts with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[8]

  • This intermediate is prone to rearrangement. To improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[8][9]

  • This active ester is a potent acylating agent that readily reacts with the amine nucleophile to form the desired amide, regenerating HOBt in a catalytic cycle.[9]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (2-Iodo-4-methoxybenzoic acid) O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt HOBt HOBt HOBt_ester->HOBt Regenerates HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: In situ activation and coupling workflow using EDC/HOBt.

Popular Coupling Reagents:

  • Carbodiimides (EDC, DCC): Cost-effective and widely used. EDC is particularly favored for its water-soluble urea byproduct, which simplifies purification.[8][10]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents known for fast reaction rates and low rates of racemization, making them a top choice in peptide chemistry.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-active ester.[11][13]

Alternative 2: Acyl Fluorides

Acyl fluorides are emerging as superior alternatives to their chloride counterparts, offering a unique balance of stability and reactivity.[4][14] They are generally more stable towards hydrolysis than acyl chlorides, making them easier to handle, yet they remain highly effective acylating agents.[7] Acylations with acyl fluorides often proceed with fewer side reactions, and derivatives with α-stereocenters experience minimal racemization.[7][15]

Preparation: Acyl fluorides can be synthesized from carboxylic acids using various deoxyfluorinating agents, such as cyanuric fluoride or Deoxo-Fluor®.

Alternative 3: Weinreb Amides (N-methoxy-N-methylamides)

For reactions involving potent nucleophiles like organolithium or Grignard reagents, standard acyl chlorides often lead to over-addition, producing tertiary alcohols instead of the desired ketone. The Weinreb-Nahm amide provides an elegant solution.[9][10]

Mechanism of Action: The N-methoxy-N-methylamide reacts with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[16] This intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed. This stability prevents the common problem of a second equivalent of the nucleophile adding to the newly formed ketone.[9][17]

Preparation: The Weinreb amide of 2-iodo-4-methoxybenzoic acid can be readily prepared from the acyl chloride by reacting it with N,O-dimethylhydroxylamine hydrochloride.[16][18]

Chapter 3: Data-Driven Comparison

The choice of reagent is dictated by the specific requirements of the synthesis, such as substrate sensitivity, desired product, cost, and safety. The following table provides a comparative summary of the alternatives for the acylation of a model primary amine (aniline).

ParameterThis compound2-Iodo-4-methoxybenzoic Acid + HATU/Base2-Iodo-4-methoxybenzoyl Fluoride2-Iodo-4-methoxy Weinreb Amide
Reagent Class Acyl HalideActivated Carboxylic AcidAcyl HalideActivated Amide
Primary Use General acylation of amines/alcoholsAmide/Ester bond formation, especially for sensitive substratesGeneral acylation, good for stereocenter preservationKetone synthesis from organometallics
Typical Conditions Schotten-Baumann (aq. NaOH/DCM) or Anhydrous (Pyridine/DCM), 0°C to RT[15]Anhydrous DMF or DCM, DIPEA or Et₃N, RT[11]Anhydrous THF or DCM, Base (e.g., Pyridine), RT[17]Anhydrous THF, Organometallic (e.g., R-MgBr), -78°C to RT[9]
Reaction Time 1-4 hours2-12 hours2-6 hours1-3 hours (addition), then workup
Typical Yield >90%>85%>90%>80% (for ketone product)
Key Byproducts HCl (corrosive)Tetramethylurea, HOAt[19]HF (corrosive)N,O-dimethylhydroxylamine
Pros Highest reactivity, cost-effective, readily available.[1]Mild conditions, avoids HCl, low racemization, high functional group tolerance.[12]More stable than acyl chloride, high yields, fewer side reactions.[7]Prevents over-addition with strong nucleophiles, stable intermediate.[9]
Cons Moisture sensitive, generates HCl, can be too reactive for complex molecules.[5]Higher cost of reagents, requires anhydrous conditions, byproduct removal.[19]Requires synthesis of the acyl fluoride, generates HF.Requires prior synthesis of the amide, primarily for ketone synthesis.[10]

Chapter 4: Experimental Protocols

The following protocols are provided as representative procedures for the acylation of aniline, a common model nucleophile.

Protocol 1: Acylation using this compound (Schotten-Baumann)

This protocol describes the synthesis of N-phenyl-2-iodo-4-methoxybenzamide.

Materials:

  • Aniline (1.0 eq.)

  • This compound (1.1 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Standard glassware for extraction

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq.) in DCM.

  • Add 10% aqueous NaOH solution (approx. 3.0 eq.). Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Dissolve this compound (1.1 eq.) in a minimal amount of DCM and add it dropwise to the cooled mixture over 20-30 minutes.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

  • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation using 2-Iodo-4-methoxybenzoic Acid and HATU

This protocol details a modern amide coupling approach.

Materials:

  • 2-Iodo-4-methoxybenzoic acid (1.0 eq.)

  • Aniline (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add 2-iodo-4-methoxybenzoic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.[11]

  • Stir the solution at room temperature for 5 minutes.

  • Add aniline (1.1 eq.) followed by the dropwise addition of DIPEA (2.5 eq.).

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Preparation of 2-Iodo-4-methoxy-N-methoxy-N-methylbenzamide (Weinreb Amide)

This protocol describes the synthesis of the Weinreb amide from the acyl chloride.

Materials:

  • This compound (1.0 eq.)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)

  • Pyridine (2.2 eq.) or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM.[16]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add pyridine (2.2 eq.) and stir for 10 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the cooled suspension.[18]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with water and transfer to a separatory funnel. Separate the layers and wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by column chromatography if necessary.[16]

Chapter 5: Decision-Making Framework

Choosing the optimal acylation strategy depends on several factors. The following workflow provides a logical guide for reagent selection.

G node_action Use Acyl Chloride (Schotten-Baumann) node_result Fast, High Yield, Cost-Effective node_action->node_result start Start: Need to Acylate q1 Is the substrate acid-sensitive or polyfunctional? start->q1 q1->node_action No q2 Is the nucleophile a strong organometallic (e.g., Grignard)? q1->q2 Yes q3 Is minimizing racemization critical? q2->q3 No node_action2 Synthesize & Use Weinreb Amide q2->node_action2 Yes node_action3 Use Coupling Reagent (e.g., HATU) q3->node_action3 Yes node_action4 Use Coupling Reagent (e.g., EDC/HOBt) q3->node_action4 No node_result2 Controlled Ketone Synthesis, No Over-addition node_action2->node_result2 node_result3 Mild, High Yield, Low Epimerization node_action3->node_result3 node_result4 Mild, Good Yield, Cost-Effective Alternative node_action4->node_result4

Caption: Decision tree for selecting the appropriate acylation method.

Conclusion

While this compound is a highly effective and reactive acylating agent, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. By starting from the corresponding carboxylic acid, researchers can access a suite of milder, highly selective, and versatile coupling reagents like HATU and EDC/HOBt that avoid the generation of HCl and offer superior performance for sensitive substrates. For specialized applications such as controlled ketone synthesis, the Weinreb amide remains an unparalleled tool. The strategic selection of an acylating agent, guided by the principles and data outlined in this guide, will empower researchers to tackle complex synthetic challenges with greater efficiency and success.

References

  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. BenchChem.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 5). 7.2: Nucleophilic Acyl Substitution Reactions.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 19, 2026, from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (2025, August 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Master Organic Chemistry. (2011, May 6).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M.
  • Master Organic Chemistry. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube.
  • BenchChem. (2025).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.
  • Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis?. r/chemistry.
  • Oriental Journal of Chemistry. (2020, April 22).
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.
  • ism2. (n.d.). Weinreb Amides in Organic Synthesis.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N.
  • The Royal Society of Chemistry. (n.d.).
  • Scribd. (n.d.).
  • PubMed. (2007, January).
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • YorkSpace. (n.d.). The Synthesis and Reactivity of Carbamoyl Fluorides.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • ResearchGate. (2024, September 8). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. (2025). A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride.

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of 2-Iodo-4-methoxybenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, 2-Iodo-4-methoxybenzoyl chloride serves as a critical intermediate for introducing the iodinated methoxybenzoyl moiety into target molecules. Its high reactivity, primarily with nucleophiles like amines and alcohols, allows for the efficient construction of complex molecular architectures.[1][2] However, this reactivity also necessitates rigorous analytical oversight to ensure reaction completion, quantify product yield, and identify potential impurities. The purity of the final active pharmaceutical ingredient (API) is paramount, and controlling impurities, some of which may be genotoxic, is a critical regulatory requirement.

This guide provides an in-depth comparison of analytical methodologies for monitoring the reaction products of this compound. We will focus on a representative reaction—the acylation of an amine—to explore the nuances of method selection and optimization. Our discussion will be grounded in the principles of reversed-phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical tool, while also providing a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications.

The Reaction under Scrutiny: A Typical Amidation

To provide a practical context, this guide will focus on the analysis of a model reaction: the synthesis of an N-aryl amide via the reaction of this compound with an aniline, a process typically carried out under Schotten-Baumann conditions.

The key analytes in this reaction mixture include:

  • Starting Material: this compound

  • Reactant: Aniline

  • Product: N-phenyl-2-iodo-4-methoxybenzamide

  • Key Impurities:

    • 2-Iodo-4-methoxybenzoic acid (from hydrolysis of the starting material or as an unreacted precursor).[3]

    • Residual thionyl chloride (a potential genotoxic impurity from the synthesis of the benzoyl chloride).[4][5]

Primary Analytical Technique: Reversed-Phase HPLC

Reversed-phase HPLC is the workhorse for analyzing reaction mixtures of this nature due to its versatility in separating compounds with a wide range of polarities.[6] The typical stationary phase, a C18 (octadecylsilyl) silica gel, effectively retains the aromatic, moderately nonpolar analytes of interest, allowing for their separation using a polar mobile phase.[7]

Causality Behind Experimental Choices

The selection of a C18 column is based on the hydrophobic nature of the benzoyl chloride, the resulting amide, and the benzoic acid impurity. The separation mechanism relies on the differential partitioning of these analytes between the nonpolar stationary phase and the polar mobile phase. An acidic modifier, such as formic or phosphoric acid, is incorporated into the mobile phase to suppress the ionization of the carboxylic acid group on the 2-Iodo-4-methoxybenzoic acid impurity. This ensures a consistent retention time and sharp, symmetrical peak shape, which is crucial for accurate quantification. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile or methanol), is employed to first elute polar components and then the more retained, nonpolar product.

Experimental Protocol: RP-HPLC Method

Objective: To separate and quantify the starting materials, product, and key impurity in the amidation reaction.

1. Materials and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Reference standards for all analytes of interest

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute in ACN/Water ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analytes Integration->Quantification

Caption: Standard workflow for HPLC analysis of reaction mixtures.

Expected Performance

The described HPLC method is designed to provide baseline separation of the key components.

AnalyteExpected Retention Time (min)Resolution (Rs)
2-Iodo-4-methoxybenzoic acid~5.2> 2.0 (from Aniline)
Aniline~6.5> 2.0 (from Benzoyl Chloride)
This compound~12.8> 2.0 (from Product)
N-phenyl-2-iodo-4-methoxybenzamide~14.5-

Table 1: Hypothetical performance data for the described RP-HPLC method.

Comparative Analytical Techniques

While RP-HPLC is a robust and widely accessible technique, alternative methods can offer significant advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller column particles (<2 µm) and significantly higher operating pressures (up to 15,000 psi).[3][5] This technological advancement translates into substantial performance gains.

Expertise & Experience: The primary driver for adopting UPLC is the need for higher throughput and sensitivity. In a drug development setting, the ability to analyze samples in a fraction of the time allows for more rapid process optimization and quality control checks. The sharper, narrower peaks produced by UPLC lead to increased peak height and a better signal-to-noise ratio, which is invaluable for detecting and quantifying low-level impurities that might be missed by HPLC.[8][9]

Performance Comparison: HPLC vs. UPLC

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time 25 minutes< 5 minutesIncreased throughput[10]
Resolution GoodExcellentBetter separation of closely eluting peaks[11]
Sensitivity (S/N) GoodSuperiorLower detection limits for impurities[10]
Solvent Consumption ~25 mL per run~3-5 mL per runReduced cost and environmental impact[8]
System Pressure 500 - 6,000 psiup to 15,000 psiEnables use of sub-2µm particles[3]

Table 2: Objective comparison of HPLC and UPLC performance characteristics.

UPLC Experimental Protocol: The protocol is similar to HPLC but with key modifications to leverage the technology's capabilities. A shorter column (e.g., 2.1 x 50 mm, 1.7 µm) and a faster, steeper gradient would be employed, with a proportionally adjusted flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While unsuitable for the primary, non-volatile components of our model reaction, it is the ideal method for detecting and quantifying volatile impurities like residual thionyl chloride.[5] Thionyl chloride itself is highly reactive, but it can be derivatized to a more stable compound, such as diethyl sulfite (by reaction with ethanol), which is amenable to GC analysis.[5]

Expertise & Experience: The rationale for using GC-MS in this context is driven by the potential genotoxicity of thionyl chloride. Regulatory agencies require strict control of such impurities. GC-MS offers unparalleled sensitivity and specificity for this task. The gas chromatograph provides excellent separation of volatile components, and the mass spectrometer provides definitive identification based on the compound's mass spectrum, eliminating ambiguity.

Experimental Protocol: GC-MS for Thionyl Chloride (as Diethyl Sulfite)

1. Derivatization:

  • Carefully add a known amount of the reaction mixture or isolated this compound to a vial containing anhydrous ethanol.

  • Allow the reaction to proceed to convert any residual thionyl chloride to diethyl sulfite.

2. GC-MS Conditions (Illustrative):

  • Column: A mid-polarity column, such as a ZB-624 or equivalent.[5]

  • Injector Temperature: 220 °C

  • Oven Program: Start at 50 °C, hold for 1 min, then ramp to 240 °C.

  • Carrier Gas: Helium

  • MS Detection: Electron Ionization (EI), scanning a mass range of m/z 30-200 or using Selected Ion Monitoring (SIM) for target ions of diethyl sulfite for enhanced sensitivity.[5]

Decision Guide for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis.

Decision_Tree Start What is the Analytical Goal? Routine Routine Reaction Monitoring (Yield, Conversion) Start->Routine HighThroughput High-Throughput Screening or Low-Level Impurity Analysis Start->HighThroughput VolatileImpurity Volatile/Genotoxic Impurity Analysis (e.g., Thionyl Chloride) Start->VolatileImpurity UseHPLC Use Standard RP-HPLC Routine->UseHPLC Robust & Accessible UseUPLC Use UPLC HighThroughput->UseUPLC Speed & Sensitivity Needed UseGCMS Use GC-MS (with Derivatization) VolatileImpurity->UseGCMS Specificity Needed

Caption: Decision flowchart for selecting the appropriate analytical method.

Conclusion

The analytical monitoring of reactions involving this compound is a multi-faceted task that requires a thoughtful selection of techniques. While RP-HPLC provides a robust and reliable platform for routine analysis of reactants and products, its performance can be significantly surpassed by UPLC, which offers superior speed, resolution, and sensitivity. For the critical task of quantifying volatile, potentially genotoxic impurities originating from the synthetic process, GC-MS stands out as the most suitable and definitive method. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized molecules, navigating the path from laboratory to clinic with analytical confidence.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website.[8][9][11]

  • Rathore, A. S., & Jain, A. (2016). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 9(7), 935-940.[11]

  • WebofPharma. (2025). HPLC vs. UPLC. Retrieved from WebofPharma website.[3]

  • Kumar, A., et al. (2023). GC–MS method for the quantification of potential genotoxic thionyl chloride impurity in Teneligliptin drug substance. Journal of Pharmaceutical and Biomedical Analysis, 232, 115432.[5]

  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru website.[10]

  • Song, Y., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 776-785.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid. Retrieved from BenchChem website.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Retrieved from BenchChem website.

  • Li, X., et al. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. Chemosphere, 198, 147-153.[12]

  • Guidechem. (n.d.). How to Synthesize 4-Methoxybenzoyl Chloride?. Retrieved from Guidechem website.[4]

  • Zhang, T., et al. (2013). Total organic iodine measurement: a new approach with UPLC/ESI-MS for off-line iodide separation/detection. Analytical Chemistry, 85(5), 2849-2856.[13]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. Retrieved from BenchChem website.

  • Reddy, B. K., et al. (2016). A sensitive HPLC method for the quantitative estimation of Thionyl chloride impurity in Trospium chloride API. Journal of Research and Innovation in Pharmaceutical Sciences, 5(2), 65-70.[14]

  • Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2. Retrieved from Shree Ganesh Remedies Limited website.[1]

  • Chemistry LibreTexts. (2023). Reactions of Amines. Retrieved from Chemistry LibreTexts website.[2][15][16]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 215-221.[6][7]

  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from PrepChem website.[3]

Sources

A Comparative Guide to the Structural Elucidation of 2-Iodo-4-methoxybenzoyl Chloride Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzoyl Chlorides

Benzoyl chloride derivatives are fundamental building blocks in organic synthesis, widely used in the pharmaceutical and materials science industries. The introduction of halogen atoms, such as iodine, and electron-donating groups, like a methoxy group, into the aromatic ring can significantly influence the molecule's chemical reactivity, physical properties, and, crucially, its solid-state packing. Understanding the crystal structure of 2-iodo-4-methoxybenzoyl chloride is therefore essential for predicting its behavior in various applications, from reaction kinetics to crystal engineering.

Experimental Protocols: From Synthesis to Single Crystal

A self-validating protocol is crucial for obtaining high-quality single crystals suitable for X-ray diffraction. The following details the synthesis and crystallization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from 4-methoxyanthranilic acid.

Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid [1]

  • Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.

  • Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring at 0-5°C over 30 minutes to form the diazonium salt.

  • Stir the resulting solution for an additional 15 minutes at 0-5°C.

  • Add a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid dropwise at 3-6°C over 45 minutes.

  • Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature. The precipitated brown crystals of 2-iodo-4-methoxybenzoic acid are collected by filtration, washed with water until neutral, and dried under reduced pressure. The melting point of the product is 174°C[1].

Step 2: Conversion to this compound

  • Reflux a mixture of 2-iodo-4-methoxybenzoic acid and an excess of thionyl chloride (SOCl₂) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a reliable method for small molecules.

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of well-defined single crystals over several days.

X-ray Crystal Structure Analysis: A Comparative Look

While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD)[2], we can infer its likely structural features by comparing it with the known structure of 4-methoxybenzoyl chloride and considering the influence of the ortho-iodo substituent.

Structural Features of 4-Methoxybenzoyl Chloride

4-Methoxybenzoyl chloride is a well-characterized compound[3][4][5][6][7][8]. In its crystal lattice, one would expect to observe:

  • Planarity: The benzoyl chloride moiety is largely planar.

  • Intermolecular Interactions: The crystal packing is likely dominated by C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

The Influence of the 2-Iodo Substituent

The introduction of an iodine atom at the 2-position is expected to have a profound impact on the crystal packing due to the potential for halogen bonding.

  • Halogen Bonding: Iodine is a strong halogen bond donor. Therefore, in the crystal structure of this compound, we anticipate the presence of I···O or I···Cl halogen bonds, which are directional and can significantly influence the supramolecular assembly[9][10].

  • Steric Effects: The bulky iodine atom will sterically influence the conformation of the molecule, potentially leading to a twisting of the carbonyl chloride group out of the plane of the aromatic ring.

  • Interplay of Interactions: The overall crystal packing will be a delicate balance between halogen bonds, hydrogen bonds, and π-π stacking interactions[11][12][13]. The presence of the electron-donating methoxy group will also influence the electrostatic potential of the aromatic ring, further modulating these non-covalent interactions.

The following diagram illustrates the anticipated workflow for structural elucidation.

G cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction & Analysis start 4-Methoxyanthranilic Acid diazotization Diazotization & Iodination start->diazotization benzoic_acid 2-Iodo-4-methoxybenzoic Acid diazotization->benzoic_acid chlorination Chlorination (SOCl2) benzoic_acid->chlorination benzoyl_chloride This compound chlorination->benzoyl_chloride crystallization Crystallization benzoyl_chloride->crystallization single_crystal Single Crystal crystallization->single_crystal xray X-ray Data Collection single_crystal->xray structure_solution Structure Solution & Refinement xray->structure_solution cif Crystallographic Information File (CIF) structure_solution->cif analysis Analysis of Geometric Parameters & Intermolecular Interactions cif->analysis

Caption: Experimental workflow from synthesis to structural analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, particularly about the molecule's behavior in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, angles, and crystal packingConnectivity, conformation in solution, and dynamic processes
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.[14]Provides information on molecular dynamics and behavior in a more biologically relevant state (solution).[15][16][17][18]
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.[14]Structure determination can be complex for larger molecules, and it provides an average structure in solution.[15][16][17][18]

For this compound, ¹H and ¹³C NMR would confirm the chemical structure and purity, while X-ray crystallography would definitively reveal the solid-state conformation and the crucial intermolecular interactions, such as halogen bonding, that govern its crystal packing.

The following diagram illustrates the key structural differences we anticipate between 4-methoxybenzoyl chloride and its 2-iodo derivative.

G cluster_4_methoxy 4-Methoxybenzoyl Chloride cluster_2_iodo This compound interactions_4_methoxy Dominant Interactions: - C-H...O/Cl Hydrogen Bonds - π-π Stacking comparison Comparison of Crystal Packing interactions_4_methoxy->comparison interactions_2_iodo Key Interactions: - I...O/Cl Halogen Bonds - Steric Hindrance from Iodine - Modulated H-Bonds & π-π Stacking interactions_2_iodo->comparison

Caption: Anticipated differences in intermolecular interactions.

Conclusion

The structural elucidation of this compound derivatives through X-ray crystallography provides invaluable insights into the influence of halogen substitution on molecular conformation and crystal packing. While the specific crystal structure of the title compound remains to be determined, a comparative analysis with related structures strongly suggests the prominent role of halogen bonding in its supramolecular assembly. This understanding is critical for the rational design of new materials and pharmaceutical agents with tailored solid-state properties. The complementary use of techniques like NMR ensures a comprehensive characterization of these important synthetic intermediates.

References

  • Benzoyl chloride, 4-methoxy- - the NIST WebBook. [Link]

  • p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem - NIH. [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. [Link]

  • Synthesis of 2-iodo-4-methoxy-benzoic acid - PrepChem.com. [Link]

  • (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-... - ResearchGate. [Link]

  • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • The nature of the C-Cl⋯Cl-C intermolecular interactions found in molecular crystals: A general theoretical-database study covering the 2.75-4.0 Å range | Request PDF - ResearchGate. [Link]

  • File:4-Methoxybenzoyl chloride.svg - Wikipedia. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]

  • Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes | Crystal Growth & Design - ACS Publications. [Link]

  • CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google P
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC - NIH. [Link]

  • Methyl 2-hydroxy-4-iodobenzoate - IUCr Journals. [Link]

  • Cambridge Crystallographic Structural Database: WebCSD - McMaster University Libraries. [Link]

  • Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes - PMC - NIH. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. [Link]

  • 2-iodo-4-methylbenzoyl chloride - LookChem. [Link]

Sources

Comparing synthetic routes to 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Iodo-4-methoxybenzoyl Chloride for Researchers and Drug Development Professionals

As a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals, this compound demands efficient and reliable synthetic routes. This guide provides a detailed comparison of the primary methods for its preparation, offering insights into the underlying chemistry, experimental protocols, and practical considerations for laboratory and industrial applications.

Introduction to Synthetic Strategies

The synthesis of this compound typically originates from two principal precursors: 2-Iodo-4-methoxybenzoic acid or 4-methoxyanthranilic acid. The choice of starting material dictates the subsequent synthetic steps and the overall efficiency of the process. This guide will explore the conversion of the carboxylic acid to the acyl chloride and the Sandmeyer reaction of the corresponding aniline.

Route 1: Chlorination of 2-Iodo-4-methoxybenzoic Acid

The most direct approach to this compound is the chlorination of 2-Iodo-4-methoxybenzoic acid. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanism of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[1] The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, driven by the formation of stable gaseous byproducts (SO₂ and HCl), yields the desired acyl chloride.[1]

Similarly, oxalyl chloride reacts with carboxylic acids, often with a catalytic amount of N,N-dimethylformamide (DMF), to form an intermediate Vilsmeier reagent.[2][3] This reagent then acts as the active chlorinating species, converting the carboxylic acid to the acyl chloride while generating volatile byproducts (CO, CO₂, and HCl).[2][3]

Comparative Analysis of Chlorinating Agents
ReagentReaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Often used as both reagent and solvent, reflux.[4]Cost-effective, byproducts are gaseous, simplifying purification.[5][6]Can be harsh, potentially leading to side reactions with sensitive functional groups. Highly toxic.[4][5]
Oxalyl Chloride ((COCl)₂) **Typically used with a catalytic amount of DMF in an inert solvent (e.g., CH₂Cl₂).[3][4]Milder and more selective than thionyl chloride, reactions can often be run at room temperature.[3] Byproducts are also gaseous.[3]More expensive than thionyl chloride.[3][7] The reaction can be sensitive to moisture.[4]
Triphosgene (BTC) Used with an initiator like DMF or pyridine in a solvent such as dichloroethane.[8][9]High purity and yield, mild reaction conditions.[8][9]Reagent is toxic and requires careful handling.
Experimental Protocols

Protocol 1.1: Using Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Iodo-4-methoxybenzoic acid.

  • Slowly add an excess of thionyl chloride (2-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 1.2: Using Oxalyl Chloride and Catalytic DMF

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Iodo-4-methoxybenzoic acid in a dry, inert solvent such as dichloromethane or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the solvent and excess reagents under reduced pressure to yield the crude product, which can be used directly or purified by distillation.

G cluster_0 Route 1: Chlorination 2-Iodo-4-methoxybenzoic acid 2-Iodo-4-methoxybenzoic acid Chlorinating Agent Chlorinating Agent This compound This compound

Route 2: Sandmeyer Reaction from 4-Methoxyanthranilic Acid

An alternative and versatile approach involves the Sandmeyer reaction, a powerful tool for the conversion of aromatic amines to various functional groups via a diazonium salt intermediate.[10][11] In this case, 4-methoxyanthranilic acid is the starting material.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The aromatic amine (4-methoxyanthranilic acid) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[10][12]

  • Displacement: The diazonium group is then displaced by a nucleophile, in this case, iodide. This step is often catalyzed by copper(I) salts, although for iodination, the use of potassium iodide is often sufficient without a copper catalyst.[10][11] The resulting 2-Iodo-4-methoxybenzoic acid is then converted to the acyl chloride as described in Route 1.

Advantages and Disadvantages of the Sandmeyer Route
AdvantagesDisadvantages
Readily available and often cheaper starting material (4-methoxyanthranilic acid).Multi-step process, which can lower the overall yield.
Allows for the introduction of the iodo group at a specific position.Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.[13]
Versatile method applicable to a wide range of aromatic amines.The reaction can sometimes be "dirty," leading to byproducts.[13]
Experimental Protocol

Protocol 2.1: Synthesis of 2-Iodo-4-methoxybenzoic acid via Sandmeyer Reaction

  • Dissolve 4-methoxyanthranilic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 2-Iodo-4-methoxybenzoic acid by filtration.

  • The crude product can be purified by recrystallization.

  • The purified 2-Iodo-4-methoxybenzoic acid is then converted to this compound using one of the methods described in Route 1.

G cluster_1 Route 2: Sandmeyer Reaction 4-Methoxyanthranilic acid 4-Methoxyanthranilic acid Diazotization Diazotization Diazonium Salt Diazonium Salt Iodination Iodination 2-Iodo-4-methoxybenzoic acid 2-Iodo-4-methoxybenzoic acid Chlorination Chlorination This compound This compound

Comparison of Synthetic Routes

FeatureRoute 1: ChlorinationRoute 2: Sandmeyer Reaction
Starting Material 2-Iodo-4-methoxybenzoic acid4-Methoxyanthranilic acid
Number of Steps OneTwo (Diazotization/Iodination + Chlorination)
Overall Yield Typically high (can exceed 90%)[8]Generally lower due to the multi-step nature.
Scalability Readily scalable.Scalability can be challenging due to the handling of diazonium salts.
Safety Considerations Use of corrosive and toxic chlorinating agents.[5][6]Generation of potentially unstable diazonium intermediates.[13]
Cost-Effectiveness Dependent on the cost of 2-Iodo-4-methoxybenzoic acid.Potentially more cost-effective if 4-methoxyanthranilic acid is significantly cheaper.

Conclusion and Recommendations

The choice between these two synthetic routes depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment and safety infrastructure.

  • For laboratory-scale synthesis where 2-Iodo-4-methoxybenzoic acid is readily available, Route 1 (direct chlorination) is the preferred method. It is a high-yielding, one-step process that is relatively straightforward to perform. The use of oxalyl chloride with catalytic DMF is recommended for its milder reaction conditions and high selectivity.

  • For larger-scale production or when 2-Iodo-4-methoxybenzoic acid is not easily accessible, Route 2 (Sandmeyer reaction) becomes a viable option. While it involves an additional step and requires careful control of reaction conditions, it utilizes a more common and potentially less expensive starting material.

Ultimately, the optimal synthetic route will be a balance of efficiency, cost, and safety, tailored to the specific needs of the researcher or drug development professional.

References

  • CN105481687A - Preparation method of p-anisoyl chloride. (2016). Google Patents.
  • CN105481687A - Preparing method for o-methoxybenzoyl chloride. (2016). Google Patents.
  • LookChem. 2-iodo-4-methylbenzoyl chloride. (n.d.). Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid. (n.d.). Retrieved from [Link]

  • Mondal, B. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) [Video]. YouTube. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. (2019, March 4). Retrieved from [Link]

  • LibreTexts Chemistry. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Retrieved from [Link]

  • Reddit. Can oxalyl chloride be used in great excess? (acid chloride synthesis). (2015, September 9). Retrieved from [Link]

  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (2014). Google Patents.
  • US2816141A - Process for oxalyl chloride production. (1957). Google Patents.
  • Wikipedia. Sandmeyer reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. Thionyl chloride (CAS No 7719-09-7). (2025, August 10). Retrieved from [Link]

  • YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). Retrieved from [Link]

  • US3419353A - Production of thionyl chloride from hydrogen chloride, sulfur, and oxygen. (1968). Google Patents.
  • Organic Chemistry Portal. Sandmeyer Reaction. (n.d.). Retrieved from [Link]

  • Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022, November 11). Retrieved from [Link]

  • Wikipedia. Thionyl chloride. (n.d.). Retrieved from [Link]

  • Wikipedia. Oxalyl chloride. (n.d.). Retrieved from [Link]

Sources

The Strategic Advantage of 2-Iodo-4-methoxybenzoyl Chloride in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. While a plethora of acylating agents are available, 2-Iodo-4-methoxybenzoyl chloride emerges as a uniquely advantageous building block, offering not just a means of acylation but a strategic gateway to complex molecular architectures. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by mechanistic insights and experimental data, to illuminate its superior utility in sophisticated synthetic endeavors.

The Duality of Function: Understanding the Core Advantage

The primary advantage of this compound lies in the dual functionality conferred by its substitution pattern: the 4-methoxy group and the 2-iodo group. The para-methoxy group is a strong electron-donating group by resonance, which influences the reactivity of the acyl chloride. In contrast, the ortho-iodo group, while also having electronic effects, primarily serves as a versatile synthetic handle for post-acylation transformations. This unique combination allows for a two-stage synthetic strategy where the initial acylation is followed by a subsequent carbon-carbon or carbon-heteroatom bond formation at the ortho position.

This contrasts sharply with simpler acylating agents like 4-methoxybenzoyl chloride or benzoyl chloride, which, once reacted, offer limited opportunities for further functionalization of the benzoyl moiety.

Comparative Analysis of Acylation Reactivity

The reactivity of a benzoyl chloride in acylation reactions is governed by a combination of electronic and steric effects. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, leading to faster acylation, while electron-donating groups have the opposite effect. Steric hindrance around the carbonyl group, particularly from ortho substituents, can significantly impede the approach of a nucleophile.

ReagentKey SubstituentsElectronic Effect on Carbonyl CarbonSteric HindranceExpected Acylation Reactivity
This compound 2-Iodo, 4-MethoxyMethoxy (-OCH₃) is electron-donating (resonance), decreasing reactivity. Iodo (-I) is electron-withdrawing (inductive), increasing reactivity.High due to the bulky ortho-iodo group.Moderate to low
4-Methoxybenzoyl chloride 4-MethoxyMethoxy (-OCH₃) is electron-donating, decreasing reactivity.LowModerate
2-Bromobenzoyl chloride 2-BromoBromo (-Br) is electron-withdrawing (inductive), increasing reactivity.ModerateHigh
Benzoyl chloride NoneNeutralLowHigh
4-Nitrobenzoyl chloride 4-NitroNitro (-NO₂) is strongly electron-withdrawing, significantly increasing reactivity.LowVery High

While the electron-withdrawing inductive effect of the iodine atom in this compound would suggest an increase in reactivity compared to 4-methoxybenzoyl chloride, the significant steric bulk of the ortho-iodo group is the dominant factor, leading to a generally slower acylation rate. This can be advantageous in scenarios requiring high selectivity in the presence of multiple nucleophilic sites.

The Ortho-Iodo Group: A Gateway to Molecular Complexity

The true power of this compound is realized after the initial acylation step. The resulting 2-iodo-4-methoxybenzamide or ester contains a strategically placed carbon-iodine bond, which is a highly versatile functional group for a variety of palladium-catalyzed cross-coupling reactions.[1] This enables the construction of complex biaryl linkages and the synthesis of diverse heterocyclic scaffolds.

Caption: Synthetic utility of this compound.

Application in Heterocycle Synthesis: The Case of Xanthones

A prime example of the strategic advantage of this compound is in the synthesis of xanthones, a class of biologically active compounds. The synthesis begins with a Friedel-Crafts acylation of a phenol with 2-iodobenzoyl chloride (a related compound), followed by an intramolecular cyclization that is facilitated by the presence of the iodo group.

Experimental Protocol: Synthesis of a Xanthone Precursor

This protocol outlines the synthesis of a xanthone via a Friedel-Crafts acylation followed by a cyclization, illustrating the utility of an ortho-iodo benzoyl chloride.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., dry 1,2-dichloroethane), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) at room temperature.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 85 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-hydroxy-2'-iodo-4'-methoxybenzophenone intermediate.

Step 2: Intramolecular Cyclization

  • The purified benzophenone intermediate can then undergo an intramolecular biaryl coupling reaction, often catalyzed by a palladium catalyst, to form the xanthone core. The ortho-iodo group is essential for this cyclization step.[2]

Comparison with Other Ortho-Halogenated Benzoyl Chlorides

While other ortho-halogenated benzoyl chlorides, such as 2-bromo-4-methoxybenzoyl chloride, can also be used for subsequent cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition to palladium(0), which is often the rate-determining step in cross-coupling cycles. This can lead to milder reaction conditions, lower catalyst loadings, and higher yields in the subsequent coupling step when using the iodo-substituted analog.

Logical Workflow for Reagent Selection

The choice of an appropriate acylating agent depends on the overall synthetic strategy. The following workflow can guide the decision-making process:

Reagent_Selection Start Define Synthetic Goal Simple_Acylation Simple Acylation Required? Start->Simple_Acylation Post_Acylation_Mod Post-Acylation Modification Needed? Simple_Acylation->Post_Acylation_Mod No Benzoyl_Chloride Use Benzoyl Chloride or 4-Methoxybenzoyl Chloride Simple_Acylation->Benzoyl_Chloride Yes Post_Acylation_Mod->Benzoyl_Chloride No Iodo_Reagent Use this compound Post_Acylation_Mod->Iodo_Reagent Yes End Proceed with Synthesis Benzoyl_Chloride->End Iodo_Reagent->End

Caption: Decision workflow for selecting an acylating agent.

Conclusion

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]

  • BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.
  • Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • University of Michigan. (n.d.).
  • Myers, A. G. (n.d.). Directed Ortho metalation. Andrew G. Myers Research Group, Harvard University.
  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Li, X. (2003). Directed (ortho)
  • Liu, Z., et al. (2014). Intramolecular metal-free oxidative aryl-aryl coupling: an unusual hypervalent-iodine-mediated rearrangement of 2-substituted N-phenylbenzamides.
  • Moustafa, G. O., et al. (2020). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry, 63(6), 2355-2365.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2025). Palladium-assisted Biaryl Coupling Reaction of 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline.

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactivity: 2-Iodo-4-methoxybenzoyl Chloride vs. 2-Bromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Halogen for Advanced Synthesis

In the landscape of medicinal chemistry and materials science, the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions is a cornerstone of innovation.[1] The judicious selection of starting materials is paramount to the success of these endeavors. Among the vast array of building blocks, 2-halo-4-methoxybenzoyl chlorides serve as valuable synthons, incorporating a reactive acyl chloride for subsequent derivatization and a halogen for carbon-carbon bond formation.

This guide provides an in-depth, objective comparison of two such critical reagents: 2-Iodo-4-methoxybenzoyl chloride and 2-Bromo-4-methoxybenzoyl chloride . While structurally similar, the choice of halogen—iodine versus bromine—has profound implications for reaction kinetics, required conditions, and overall synthetic efficiency. As researchers and drug development professionals, understanding these nuances is critical for optimizing synthetic routes, minimizing side-product formation, and ensuring process robustness. This document moves beyond simple protocols to explore the fundamental principles governing their reactivity, supported by experimental data and field-proven insights.

The Decisive Step: Understanding Oxidative Addition

The central theme in the reactivity of aryl halides in palladium-catalyzed cross-coupling is the oxidative addition step.[2][3] This is typically the rate-determining step of the catalytic cycle, where the low-valent Pd(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.[4] The efficiency of this single step dictates the overall performance of the reaction.

The established reactivity trend for aryl halides is unequivocal: Ar-I > Ar-Br > Ar-Cl

This hierarchy is governed by the Carbon-Halogen Bond Dissociation Energy (BDE) . The C-I bond (≈ 272 kJ/mol) is significantly weaker than the C-Br bond (≈ 336 kJ/mol). This lower BDE means that the activation energy required for the Pd(0) catalyst to cleave the C-I bond is lower, resulting in a substantially faster rate of oxidative addition.[5] For this compound, this translates directly to milder reaction conditions, shorter reaction times, and often, higher yields compared to its bromo-counterpart.

Caption: Fig. 1: The lower C-I bond energy reduces the activation barrier for oxidative addition.

Head-to-Head Performance in Key Cross-Coupling Reactions

The theoretical advantage of the iodo-substrate is consistently demonstrated in practice across the most common palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp²) bonds. When comparing the two substrates, the enhanced reactivity of this compound allows for greater flexibility and efficiency, which is especially critical when working with complex or sensitive boronic acids.[6][7]

Table 1: Comparative Performance in a Typical Suzuki-Miyaura Reaction

ParameterThis compound2-Bromo-4-methoxybenzoyl chlorideRationale & Citation
Substrate Ar-IAr-Br-
Catalyst System Pd(PPh₃)₄ (2 mol%)PdCl₂(dppf) (3 mol%) / SPhosAryl iodides react well with standard catalysts; bromides often need more active, bulky phosphine ligands.[8]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Milder base is often sufficient for the more reactive iodide.
Temperature 80 °C100-110 °CThe lower activation energy for the iodide allows for significantly lower reaction temperatures.
Reaction Time 2-6 hours12-24 hoursFaster kinetics lead to shorter completion times.
Expected Yield >90%75-90%Milder conditions often lead to fewer side products and higher isolated yields.[6]

Note: Data is representative and synthesized from general knowledge of Suzuki couplings on analogous substrates.[9]

Sonogashira Coupling

For the synthesis of internal alkynes, the Sonogashira coupling is indispensable. The reactivity trend of Ar-I > Ar-Br is particularly pronounced here.[10] Using the iodo-reagent can prevent the need for high temperatures, which often lead to the undesirable Glaser-Hay homocoupling of the terminal alkyne partner.

Table 2: Comparative Performance in a Typical Sonogashira Coupling

ParameterThis compound2-Bromo-4-methoxybenzoyl chlorideRationale & Citation
Substrate Ar-IAr-Br-
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Pd(PPh₃)₂Cl₂ (4 mol%) / CuI (8 mol%)Higher catalyst and co-catalyst loading may be needed for the less reactive bromide.[11]
Base Et₃N or DIPEAEt₃N or DIPEAAmine base is standard, but must be used carefully with the acyl chloride.
Temperature Room Temperature to 40 °C60-80 °CThe iodide often reacts efficiently at or near room temperature.[12]
Reaction Time 1-4 hours8-18 hoursSignificant difference in reaction kinetics.
Expected Yield >95%70-85%Milder conditions for the iodide minimize alkyne homocoupling and other side reactions.

Note: Data is representative and based on standard Sonogashira protocols.[13]

Heck Reaction

In the Heck reaction, which couples the aryl halide with an alkene, aryl iodides are again the more reactive partners.[14][15] This allows for a broader substrate scope and often better control over regioselectivity.

Table 3: Comparative Performance in a Typical Heck Reaction

ParameterThis compound2-Bromo-4-methoxybenzoyl chlorideRationale & Citation
Substrate Ar-IAr-Br-
Catalyst System Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)The iodide can sometimes react without a phosphine ligand ("ligandless"), while the bromide requires one.[3]
Base Et₃N or K₂CO₃Et₃N or K₂CO₃Base choice depends on the specific alkene partner.
Temperature 80-100 °C100-120 °CHigher temperatures are typically required to activate the C-Br bond.
Reaction Time 4-8 hours16-24 hoursFaster oxidative addition accelerates the entire catalytic cycle.
Expected Yield >85%65-80%Higher temperatures for the bromide can lead to alkene isomerization or decomposition.

Note: Data is representative and based on general Heck reaction protocols.

Visualizing the Catalytic Cycle

All three of these powerful reactions operate via a similar Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the fundamental steps. The critical insight is that the initial "Oxidative Addition" step is significantly faster for this compound.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition + Ar-X (Rate: I > Br) transmetalation Ar-Pd(II)(R)L₂ oxidative_addition->transmetalation Transmetalation + 'R-M' reductive_elimination [Ar-R-Pd(II)L₂]‡ transmetalation->reductive_elimination cis-Isomerization reductive_elimination->pd0 Reductive Elimination - Ar-R arr Ar-R (Product) arx Ar-I / Ar-Br rm R-B(OH)₂ (Suzuki) R-H (Heck) R-≡-H (Sonogashira)

Caption: Fig. 2: A generalized Pd(0)/Pd(II) cross-coupling cycle. The initial step is the key differentiator.

Field-Validated Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling. The difference in required conditions underscores the superior reactivity of the iodo-reagent.

Important Precaution: Both 2-iodo- and 2-bromo-4-methoxybenzoyl chloride are acyl chlorides and are highly reactive towards moisture and nucleophiles.[16][17] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., Nitrogen or Argon atmosphere). Solvents and reagents must be thoroughly dried.

Protocol A: Suzuki-Miyaura Coupling with this compound (Milder Conditions)
  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%) and finely ground potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours .

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with dilute HCl and extracting with ethyl acetate.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.

Protocol B: Suzuki-Miyaura Coupling with 2-Bromo-4-methoxybenzoyl chloride (Forcing Conditions)
  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methoxybenzoyl chloride (1.0 mmol, 1.0 equiv) and 4-methylphenylboronic acid (1.3 mmol, 1.3 equiv).

  • Catalyst and Base Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%) and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours .

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol A.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Senior Scientist's Recommendation and Conclusion

This compound is the superior reagent for palladium-catalyzed cross-coupling reactions. Its higher reactivity, stemming from the weaker C-I bond, provides significant advantages:

  • Milder Reaction Conditions: Lower temperatures preserve sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: Increased throughput and operational efficiency.

  • Higher Yields: Reduced side-product formation leads to cleaner reactions and simpler purifications.

  • Broader Substrate Scope: Enables difficult couplings where the bromo-analogue may fail.

While 2-Bromo-4-methoxybenzoyl chloride is a viable and often more cost-effective alternative, its use necessitates more forceful conditions. It is best reserved for simpler, robust couplings or when cost is the primary driver and optimization time is available. For challenging, late-stage functionalizations in a drug development campaign or for creating novel materials where purity and yield are paramount, the investment in the iodo-analogue is unequivocally justified.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics (ACS Publications). Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics (ACS Publications). Available at: [Link]

  • Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal. Available at: [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. PubMed. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). Available at: [Link]

  • 21.01.1: Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Available at: [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. Available at: [Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (NIH). Available at: [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health (NIH). Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Semantic Scholar. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 2-Iodo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Iodo-4-methoxybenzoyl chloride. As a reactive acyl halide, this compound necessitates a handling and disposal strategy that mitigates its inherent risks, including its corrosivity and violent reaction with water. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, ensuring operational safety and regulatory compliance.

Hazard Assessment and Chemical Profile

This compound is a derivative of carboxylic acid and belongs to the acyl halide functional group.[1] This classification dictates its chemical behavior, primarily its high reactivity as an acylating agent.[2] The principal hazards are rooted in its reactivity, particularly with nucleophiles like water.

  • Corrosivity: Like other acyl chlorides, this compound is corrosive and can cause severe skin burns and serious eye damage.[3][4][5] Contact with skin or eyes requires immediate and thorough rinsing with water, followed by prompt medical attention.[4][5][6]

  • Reactivity with Water (Hydrolysis): Acyl halides react vigorously, often violently, with water and moisture.[5][7][8][9] This exothermic hydrolysis reaction produces the corresponding carboxylic acid (2-iodo-4-methoxybenzoic acid) and fumes of hydrogen chloride (HCl) gas.[10][11][12] These HCl fumes can form corrosive hydrochloric acid upon contact with moisture, such as in the respiratory tract or on the surface of the eye, making the compound a lachrymator.[1][6]

  • Incompatibilities: The compound is incompatible with strong bases, alcohols, and strong oxidizing agents.[2][6][9][12][13] Storing in a sealed container at room temperature is ill-advised, as slow decomposition can lead to a dangerous buildup of pressure.[2][12][14]

Core Disposal Principle: Controlled Hydrolysis and Neutralization

The fundamental strategy for rendering this compound safe for disposal is a two-stage process:

  • Controlled Hydrolysis: The reactive acyl chloride functional group is intentionally hydrolyzed by a slow, controlled reaction with water. This converts the parent compound into the less reactive 2-iodo-4-methoxybenzoic acid and hydrochloric acid.[15] This step must be performed cautiously to manage the exothermic nature of the reaction and the evolution of HCl gas.[11][16]

  • Neutralization: The resulting acidic solution is then neutralized with a suitable base to a pH range that is safe for aqueous waste disposal, typically between 5.5 and 9.0.[17][18]

This sequential approach ensures that the highly reactive starting material is fully converted into less hazardous, stable salts and water before final disposal.

Quantitative Data and Safety Summary

The following table summarizes key information for this compound and the recommended disposal agents.

ParameterValue / InformationSource(s)
Chemical Name This compound[19]
CAS Number 1201221-65-9[19]
Molecular Formula C₈H₆ClIO₂[19]
Primary Hazards Corrosive (causes severe skin burns and eye damage), Water-Reactive, Lachrymator[1][4][6]
Primary Disposal Rxn Hydrolysis followed by Acid-Base Neutralization[15][17]
Recommended PPE Chemical safety goggles, face shield, nitrile gloves, chemical-resistant apron or lab coat[5][20][21]
Engineering Control Certified Chemical Fume Hood[6][20]
Neutralizing Agents Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH)[18][22][23]
Target Final pH 5.5 - 9.0[18]

Detailed Step-by-Step Disposal Protocol

This protocol must be performed within a certified chemical fume hood while wearing all requisite personal protective equipment (PPE).

Part A: Preparation of Neutralization Station
  • Prepare a Basic Solution: In a large beaker (at least 10 times the volume of the acyl chloride waste), prepare a cold solution of a weak base. An ice bath is recommended to help control the reaction temperature.[18] A 5-10% solution of sodium bicarbonate or sodium carbonate in water is a suitable choice. For highly concentrated waste, using a slurry of sodium bicarbonate is also effective.[24]

  • Set up Stirring: Place the beaker on a magnetic stir plate and add a stir bar. Begin gentle stirring. This ensures even distribution of heat and reactants.

  • Have pH Paper Ready: Keep pH indicator strips readily accessible to monitor the neutralization progress.

Part B: Quenching the this compound
  • Slow Addition: Using a pipette or by carefully pouring, add the this compound waste to the stirring basic solution very slowly and in small portions. A dropwise addition is ideal.

  • Observe the Reaction: You will observe gas evolution (carbon dioxide if using bicarbonate/carbonate and HCl from hydrolysis) and potentially an increase in temperature. The rate of addition must be controlled to prevent excessive foaming, splashing, or a rapid temperature rise.[22] Acyl chlorides react vigorously, and this step is critical for safety.[11]

  • Continue Stirring: After the addition is complete, allow the mixture to stir for at least 30 minutes to ensure the hydrolysis reaction has gone to completion.

Part C: Final Neutralization and Verification
  • Check the pH: Once the reaction has subsided, use a pH strip to test the solution.

  • Adjust pH: If the solution is still acidic (pH < 5.5), slowly add more base until the pH is within the neutral range (5.5 - 9.0).[18] If you overshoot and the solution becomes too basic (pH > 9.0), you can adjust back with a dilute acid like hydrochloric acid.

  • Final Stir: Once the desired pH is achieved, let the solution stir for another 10-15 minutes.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_quench Quenching Protocol cluster_finalize Finalization & Disposal A Don PPE: - Goggles & Face Shield - Gloves - Lab Coat B Work in Fume Hood A->B C Prepare cold 5-10% NaHCO₃ or Na₂CO₃ solution in a large beaker B->C D Place beaker on stir plate with gentle stirring C->D E SLOWLY add This compound to basic solution D->E F Control addition rate to manage effervescence and heat generation E->F G Continue stirring for 30 minutes post-addition F->G H Check pH of solution G->H I Is pH between 5.5 and 9.0? H->I J Adjust pH with base (or dilute acid if needed) I->J No K Pour neutralized aqueous waste into labeled hazardous waste container I->K Yes J->H L Contact EHS for pickup K->L

Caption: Disposal workflow for this compound.

Waste Collection and Final Disposal

  • Aqueous Waste: The final, neutralized aqueous solution should be transferred to a properly labeled hazardous waste container.[25][26] The label must clearly indicate the contents (e.g., "Neutralized 2-Iodo-4-methoxybenzoic acid solution, contains sodium iodide, sodium chloride, sodium carbonate"). Do not mix this waste with other waste streams like organic solvents.[25][27]

  • Container Disposal: The original container of this compound is now considered hazardous waste. It should be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[28] After rinsing, deface the original label, and the empty container can often be disposed of as regular lab glass waste, but institutional policies may vary.[28]

  • Contact EHS: Store the sealed waste container in a designated satellite accumulation area and contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[29]

Emergency Procedures

  • Spills: For small spills, carefully cover the spill with dry sodium bicarbonate or another suitable absorbent.[24] Do not add water directly as this will cause a violent reaction.[24] Mix well and then slowly scoop the mixture into a large volume of water for neutralization. For large spills, evacuate the area and contact your EHS emergency line.

  • Personal Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][30] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6][30] If inhaled, move to fresh air immediately.[4][21]

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . (2024). Save My Exams. [Link]

  • How to Treat Acid Waste: A Comprehensive Guide . (2024). Greenflow. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis . Doc Brown's Chemistry. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Acid Waste Neutralisation (AWN) Treatment System . BW Water. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Acyl halide . (2019). Sciencemadness Wiki. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . chemguide: CIE A level chemistry support. [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024). NSTA. [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism . (2025). YouTube. [Link]

  • Neutralization Chemicals . Wastech Controls & Engineering. [Link]

  • Video: Acid Halides to Carboxylic Acids: Hydrolysis . (2025). JoVE. [Link]

  • Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions . (2024). Water & Wastewater. [Link]

  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides . Sunresin New Materials. [Link]

  • Organic acid halides . Croner-i. [Link]

  • SAFETY DATA SHEET - 4-Iodobenzoyl chloride . (2025). Fisher Scientific. [Link]

  • Acyl halide . Wikipedia. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride . New Jersey Department of Health. [Link]

  • 4-Methoxybenzoyl Chloride CAS 100-07-2 . Home Sunshine Pharma. [Link]

  • Benzoyl chloride, 4-methoxy- . NIST WebBook. [Link]

Sources

Personal protective equipment for handling 2-Iodo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

<-48> A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-Iodo-4-methoxybenzoyl chloride

As researchers and scientists in the fast-paced world of drug development, our work with novel and reactive chemical intermediates is fundamental to discovery. However, this innovation demands an unwavering commitment to safety. This compound is a valuable reagent, but its inherent reactivity as an acyl chloride requires a thorough understanding and rigorous application of safety protocols. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for its safe handling, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE).

Immediate Safety Briefing: The "Why" Behind the Hazard

This compound is classified as a corrosive solid.[1] The primary danger stems from its acyl chloride functional group, which reacts exothermically with water—including ambient moisture, sweat, or moisture on mucous membranes—to generate hydrochloric acid (HCl) and 2-iodo-4-methoxybenzoic acid.[2] This reaction is the root cause of its severe corrosive properties. Contact with skin or eyes can cause severe burns and serious eye damage.[1][3][4] Inhalation of its dust or vapors can irritate mucous membranes and the respiratory tract.[2][5]

Understanding this fundamental reactivity is critical because it informs every procedural choice we make, from engineering controls to the specific type of gloves we wear.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The foundation of safety lies in robust engineering and administrative controls.

  • Engineering Controls : All handling of this compound, including weighing and dispensing, must be conducted within a certified chemical fume hood.[6] This primary engineering control is non-negotiable as it contains dust and vapors, preventing inhalation exposure. The work area should also be equipped with an emergency eyewash station and a safety shower, as mandated by OSHA for handling corrosive materials.[7]

  • Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. All researchers must be thoroughly familiar with the Safety Data Sheet (SDS) and have specific training on the hazards of acyl chlorides.[6][7]

Mandatory PPE for Handling this compound

The selection of PPE must be deliberate and based on the specific hazards of this compound. The following table summarizes the required equipment.

Protection TypeSpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Acyl chlorides require gloves with good chemical resistance. Nitrile and neoprene provide an effective barrier.[6][8] Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Eye & Face Protection Tightly fitting chemical safety goggles AND a full-face shield.Due to the severe corrosive nature and potential for splashes, safety glasses are insufficient. Goggles protect against dust and vapor, while the face shield provides a secondary barrier for the entire face.[3][9][10]
Protective Clothing A flame-resistant lab coat and a chemical-resistant apron.A standard lab coat is not enough. A flame-resistant coat combined with a chemical-resistant apron protects against splashes of this corrosive material.[10][11]
Respiratory Protection Typically not required when used in a fume hood.A properly functioning fume hood provides adequate respiratory protection.[9] However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge would be necessary.[10]

Procedural Discipline: A Step-by-Step Workflow

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS & Procedure prep_hood 2. Verify Fume Hood Function prep_sds->prep_hood prep_ppe 3. Don Full PPE prep_hood->prep_ppe handle_weigh 4. Weigh Solid in Hood prep_ppe->handle_weigh Enter Hood handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean 6. Clean Spatula/Surfaces handle_transfer->handle_clean clean_decon 7. Decontaminate Equipment handle_clean->clean_decon Exit Hood clean_doff 8. Doff PPE Correctly clean_decon->clean_doff clean_wash 9. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for this compound.

Detailed Protocol for Weighing and Dispensing
  • Preparation :

    • Confirm you have read and understood the Safety Data Sheet (SDS) for this compound.[7]

    • Ensure the chemical fume hood has a current certification and the sash is at the appropriate working height.

    • Don all required PPE as specified in the table above: double gloves, chemical splash goggles, face shield, and lab coat.

  • Handling :

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully dispense the required amount of this compound onto the weigh boat, minimizing the creation of dust.

    • Securely close the primary container immediately after dispensing. This is crucial as the compound is moisture-sensitive.[1][4]

    • Transfer the weighed solid to the reaction vessel. If using a solvent, add it to the solid slowly while still in the hood.

  • Immediate Cleanup :

    • Any minor spills within the fume hood should be immediately neutralized with a suitable agent like sodium bicarbonate and then cleaned up.

    • Decontaminate the spatula and any other equipment used before removing them from the fume hood.

Emergency and Disposal Plans

Spill Response :

  • Minor Spill (in fume hood) : Neutralize with sodium bicarbonate or another suitable dry absorbent. Collect the material in a sealed container for hazardous waste disposal.

  • Major Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and safety officers. Do not attempt to clean it up without appropriate respiratory protection and training.[5]

Exposure Response :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]

Disposal Plan :

  • All waste containing this compound, including contaminated gloves, weigh boats, and neutralized spill material, must be disposed of as hazardous waste.[1][13]

  • Containers should be clearly labeled.[14] Never mix this waste with other waste streams, especially aqueous or protic solvent waste, due to its reactivity.[14]

By integrating a deep understanding of the chemical's reactivity with disciplined adherence to these engineering, procedural, and PPE protocols, researchers can confidently and safely utilize this compound in their critical work.

References

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA . Source: osha.gov. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School . Source: oshatraining.com. [Link]

  • A Guide to Working with Corrosive Substances . Source: dol.ks.gov. [Link]

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings . Source: dakotacom.net. [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro . Source: actenviro.com. [Link]

  • How DOT and OSHA Regulate Corrosive Materials - Lion Technology . Source: lion.com. [Link]

  • 4-Iodobenzoyl chloride - SAFETY DATA SHEET . Source: fishersci.ca. [Link]

  • Protective Equipment - American Chemistry Council . Source: americanchemistry.com. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Source: usasafety.com. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methoxybenzoyl chloride
Reactant of Route 2
2-Iodo-4-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.